molecular formula C22H26N4O5 B1586954 Phe-Gly-Gly-Phe CAS No. 40204-87-3

Phe-Gly-Gly-Phe

Cat. No.: B1586954
CAS No.: 40204-87-3
M. Wt: 426.5 g/mol
InChI Key: NWFLONJLUJYCNS-UHFFFAOYSA-N
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Description

Phe-Gly-Gly-Phe is a useful research compound. Its molecular formula is C22H26N4O5 and its molecular weight is 426.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]acetyl]amino]acetyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O5/c23-17(11-15-7-3-1-4-8-15)21(29)25-13-19(27)24-14-20(28)26-18(22(30)31)12-16-9-5-2-6-10-16/h1-10,17-18H,11-14,23H2,(H,24,27)(H,25,29)(H,26,28)(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWFLONJLUJYCNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90391499
Record name Phe-Gly-Gly-Phe
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40204-87-3
Record name Phe-Gly-Gly-Phe
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Phe-Gly-Gly-Phe Tetrapeptide: The N-terminal Cornerstone of Nociceptin/Orphanin FQ

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Abstract

The heptadecapeptide nociceptin/orphanin FQ (N/OFQ) is the endogenous ligand for the nociceptin opioid peptide (NOP) receptor, a G protein-coupled receptor that represents the fourth member of the opioid receptor family.[1][2] The N-terminal tetrapeptide sequence, Phenylalanyl-Glycyl-Glycyl-Phenylalanine (Phe-Gly-Gly-Phe or F-G-G-F), is a critical determinant of N/OFQ's pharmacological activity.[1][3] This technical guide provides an in-depth exploration of the F-G-G-F sequence, from its fundamental role in NOP receptor interaction to detailed, field-proven methodologies for its synthesis, purification, and pharmacological characterization. We will dissect the causality behind experimental choices, offering insights aimed at empowering researchers in the fields of pharmacology, medicinal chemistry, and drug development to harness the therapeutic potential of targeting the N/OFQ-NOP system. Potential therapeutic applications for NOP receptor agonists and antagonists include the management of pain, depression, anxiety, and substance abuse disorders.[4][5]

The Nociceptin System: A Brief Overview

Discovered through "reverse pharmacology," the NOP receptor (formerly ORL-1) was identified before its endogenous ligand.[1][6] The subsequent isolation of the 17-amino acid peptide N/OFQ revealed a system with a complex and often contrasting role to the classical opioid systems (mu, delta, and kappa).[1][6] While the N-terminal sequence of classical opioids is Tyr-Gly-Gly-Phe, N/OFQ possesses a this compound sequence.[1] This seemingly minor substitution is responsible for N/OFQ's lack of affinity for classical opioid receptors and its high affinity and selectivity for the NOP receptor.

The activation of the NOP receptor by N/OFQ initiates a signaling cascade, primarily through Gi/Go proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP). This signaling pathway is implicated in a wide array of physiological and pathological processes, including pain modulation, mood, anxiety, and learning.[4]

The Critical Role of the this compound N-Terminus

Molecular modeling studies have illuminated the crucial role of the F-G-G-F sequence in binding to the NOP receptor.[1] This tetrapeptide is believed to bind deep within the transmembrane binding pocket of the receptor.[1] The N-terminal amino group of the first phenylalanine (Phe¹) residue forms a vital charge interaction with a conserved aspartic acid residue (D130) in the third transmembrane domain of the NOP receptor, serving as an essential anchor.[1]

The importance of this N-terminal sequence is further underscored by structure-activity relationship (SAR) studies. Modifications within this tetrapeptide region can dramatically alter the ligand's affinity and efficacy, converting agonists into antagonists or partial agonists.[3][7] For instance, the replacement of the peptide bond between Phe¹ and Gly² with a methyleneoxy bond resulted in an agonist derivative with only a threefold decrease in potency, highlighting the importance but not absolute necessity of the native peptide bond for receptor interaction.[7] Conversely, another modification, [Phe¹ψ(CH₂NH)Gly²]N/OFQ(1-13)NH₂, was initially reported as a selective competitive antagonist in some in vitro preparations, though it displayed agonist or partial agonist activity in other assays, demonstrating the nuanced impact of subtle structural changes.[3][8]

cluster_0 N/OFQ Peptide cluster_1 NOP Receptor Binding Pocket N_Terminus This compound Core_Sequence Thr-Gly-Ala-Arg-Lys-Ser-Ala-Arg-Lys Binding_Pocket Transmembrane Helices N_Terminus->Binding_Pocket Anchoring Interaction (Essential for Affinity) C_Terminus Leu-Ala-Asn-Gln

Diagram of N/OFQ N-terminal interaction with the NOP receptor.

Synthesis and Purification of this compound

The chemical synthesis of the F-G-G-F tetrapeptide is a fundamental prerequisite for its pharmacological investigation. Solid-Phase Peptide Synthesis (SPPS) is the method of choice for this purpose, offering high efficiency and the ability to produce highly pure peptides.[9][10]

Rationale for Solid-Phase Peptide Synthesis (SPPS)

SPPS, pioneered by R.B. Merrifield, revolutionized peptide synthesis.[9] The core principle involves covalently attaching the C-terminal amino acid to an insoluble polymer resin and sequentially adding the subsequent amino acids in a stepwise manner.[10] The key advantage of this approach is that excess reagents and byproducts can be easily removed by simple filtration and washing, obviating the need for complex purification steps after each coupling reaction.[10] This dramatically improves the overall yield and purity of the final peptide.

Step-by-Step SPPS Protocol for this compound

This protocol outlines the synthesis of F-G-G-F using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, which is favored for its mild deprotection conditions.

Materials and Reagents:

  • Fmoc-Phe-Wang resin

  • Fmoc-Gly-OH

  • Fmoc-Phe-OH

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)

  • Diethyl ether (cold)

Workflow:

  • Resin Swelling: The Fmoc-Phe-Wang resin is swollen in DMF for 30 minutes to ensure optimal accessibility of the reactive sites.

  • Fmoc Deprotection: The Fmoc protecting group on the resin-bound Phenylalanine is removed by treating with 20% piperidine in DMF. This exposes the free amine group for the next coupling step.

  • Washing: The resin is thoroughly washed with DMF to remove the piperidine and cleaved Fmoc adducts.

  • Coupling of Glycine: The next amino acid, Fmoc-Gly-OH, is pre-activated with HBTU/HOBt and DIPEA in DMF and then added to the resin. The reaction is allowed to proceed for 1-2 hours.

  • Washing: The resin is washed with DMF to remove excess reagents and byproducts.

  • Repeat Deprotection and Coupling: Steps 2-5 are repeated for the second Glycine residue and then for the final Phenylalanine residue.

  • Final Deprotection: The Fmoc group of the N-terminal Phenylalanine is removed.

  • Cleavage and Deprotection of Side Chains: The peptide is cleaved from the resin, and any side-chain protecting groups are removed simultaneously using the cleavage cocktail.

  • Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Start Fmoc-Phe-Wang Resin Swell Swell Resin in DMF Start->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Wash1 Wash with DMF Deprotect1->Wash1 Couple_Gly1 Couple Fmoc-Gly-OH (HBTU/HOBt/DIPEA) Wash1->Couple_Gly1 Wash2 Wash with DMF Couple_Gly1->Wash2 Deprotect2 Fmoc Deprotection Wash2->Deprotect2 Wash3 Wash with DMF Deprotect2->Wash3 Couple_Gly2 Couple Fmoc-Gly-OH Wash3->Couple_Gly2 Wash4 Wash with DMF Couple_Gly2->Wash4 Deprotect3 Fmoc Deprotection Wash4->Deprotect3 Wash5 Wash with DMF Deprotect3->Wash5 Couple_Phe Couple Fmoc-Phe-OH Wash5->Couple_Phe Wash6 Wash with DMF Couple_Phe->Wash6 Final_Deprotect Final Fmoc Deprotection Wash6->Final_Deprotect Cleave Cleave from Resin (TFA/TIS/Water) Final_Deprotect->Cleave Purify Purify by RP-HPLC Cleave->Purify

Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.

Pharmacological Characterization

Once synthesized and purified, the F-G-G-F tetrapeptide must be pharmacologically characterized to determine its affinity and functional activity at the NOP receptor. This involves a combination of radioligand binding assays and functional assays.

Radioligand Binding Assays: Quantifying Affinity

Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor. In this assay, a radiolabeled ligand with known high affinity for the NOP receptor (e.g., [³H]N/OFQ) is incubated with a source of the receptor (e.g., cell membranes from CHO cells stably expressing the human NOP receptor). The ability of the unlabeled test compound (F-G-G-F) to displace the radioligand from the receptor is measured.

Key Parameters:

  • Ki (Inhibition Constant): This is the concentration of the competing ligand that will bind to half of the binding sites at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

  • IC₅₀ (Half Maximal Inhibitory Concentration): This is the concentration of the unlabeled ligand that displaces 50% of the specific binding of the radioligand. The Ki value can be calculated from the IC₅₀ using the Cheng-Prusoff equation.

CompoundReported NOP Receptor Affinity (Ki, nM)
Nociceptin/Orphanin FQ~0.1 - 1.0
This compoundTypically shows very low affinity on its own
[Phe¹ψ(CH₂NH)Gly²]N/OFQ(1-13)NH₂~1.0 - 10

Note: The tetrapeptide this compound alone is not expected to have high affinity for the NOP receptor; it is the N-terminal portion of a larger peptide that contributes to high-affinity binding.

Functional Assays: Assessing Efficacy

Functional assays are essential to determine whether a ligand acts as an agonist, antagonist, or partial agonist at the NOP receptor.

[³⁵S]GTPγS Binding Assay: This assay measures the activation of G proteins, which is an early event in GPCR signaling. In this assay, a non-hydrolyzable analog of GTP, [³⁵S]GTPγS, is used. When an agonist binds to the NOP receptor, it promotes the exchange of GDP for GTP on the α-subunit of the G protein. The binding of [³⁵S]GTPγS is then quantified.

  • Agonists will stimulate [³⁵S]GTPγS binding.

  • Antagonists will block the agonist-stimulated [³⁵S]GTPγS binding.

  • Partial agonists will stimulate [³⁵S]GTPγS binding but to a lesser extent than a full agonist.

cAMP Accumulation Assay: This assay measures the downstream consequence of NOP receptor activation, which is the inhibition of adenylyl cyclase. Cells are typically stimulated with forskolin to increase basal cAMP levels.

  • Agonists will inhibit forskolin-stimulated cAMP accumulation.

  • Antagonists will reverse the inhibitory effect of an agonist on forskolin-stimulated cAMP accumulation.

cluster_0 Ligand-Receptor Interaction cluster_1 Cellular Response Ligand F-G-G-F containing peptide NOP_Receptor NOP Receptor Ligand->NOP_Receptor Binding G_Protein Gi/Go Protein Activation NOP_Receptor->G_Protein Activation Adenylyl_Cyclase Adenylyl Cyclase Inhibition G_Protein->Adenylyl_Cyclase Inhibition cAMP Decreased cAMP Adenylyl_Cyclase->cAMP

Nociceptin signaling pathway initiated by N-terminal binding.

Therapeutic Implications and Future Directions

The profound influence of the F-G-G-F sequence on NOP receptor pharmacology makes it a prime target for the rational design of novel therapeutics. By understanding the precise interactions of this tetrapeptide within the NOP receptor binding pocket, medicinal chemists can design small molecules or peptidomimetics with tailored agonist or antagonist properties.

  • NOP Receptor Agonists: These have potential as non-addictive analgesics, anxiolytics, and treatments for cough and substance abuse.[2][4]

  • NOP Receptor Antagonists: These are being investigated for the treatment of depression, Parkinson's disease, and as cognitive enhancers.[2][4][11][12]

The development of potent and selective NOP receptor ligands remains an active area of research. The insights gained from studying the F-G-G-F N-terminal sequence of N/OFQ will undoubtedly continue to guide the development of the next generation of therapeutics targeting the nociceptin system.

References

  • Post, A., Smart, T. S., Krikke-Workel, J., Dawson, G. R., Harmer, C. J., Browning, M., ... & Drevets, W. C. (2016). A Selective Nociceptin Receptor Antagonist to Treat Depression: Evidence from Preclinical and Clinical Studies. Neuropsychopharmacology, 41(11), 2843–2853. [Link]

  • Guerrini, R., Calo, G., Rizzi, A., Bianchi, C., Lazarus, L. H., Salvadori, S., ... & Regoli, D. (1997). Nociceptin/Orphanin FQ(1-13)NH2 analogues modified in the Phe1-Gly2 peptide bond. Bioorganic & medicinal chemistry letters, 7(22), 2851-2856. [Link]

  • Wikipedia. Nociceptin. [Link]

  • Kapusta, D. R., Kenigs, V. A., & Kest, B. (1998). Central administration of [Phe1psi(CH2-NH)Gly2]nociceptin(1-13)-NH2 and orphanin FQ/nociceptin (OFQ/N) produce similar cardiovascular and renal responses in conscious rats. The Journal of pharmacology and experimental therapeutics, 287(2), 528–534. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 152644, Phe-Gly-Gly. [Link]

  • Di Pietro, E., Ruzza, C., Misto, A., Gavioli, E., Marzola, E., Trapella, C., ... & Calo, G. (2020). Synthesis and Pharmacological Characterization of Nociceptin/Orphanin FQ Dimeric Ligands. Journal of medicinal chemistry, 63(17), 9519–9530. [Link]

  • Toll, L., Bruchas, M. R., Calo, G., Cox, B. M., & Zaveri, N. T. (2016). Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems. Pharmacological reviews, 68(2), 419–457. [Link]

  • Zaveri, N. T. (2003). Peptide and nonpeptide ligands for the nociceptin/orphanin FQ receptor ORL1: research tools and potential therapeutic agents. Life sciences, 73(6), 663–678. [Link]

  • Zaveri, N. T. (2016). The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility. The Journal of pharmacology and experimental therapeutics, 358(2), 274–283. [Link]

  • ACS Publications. Phe–Phe-Based Macroscopic Supramolecular Hydrogel Construction Strategies and Biomedical Applications. [Link]

  • Wikipedia. Nociceptin receptor. [Link]

  • National Center for Biotechnology Information. Isolation of a novel basic FGF-binding peptide with potent antiangiogenetic activity. [Link]

  • Master Organic Chemistry. Introduction to Peptide Synthesis. [Link]

  • Lucente, G., Giordano, C., Sansone, A., Torino, D., & Spisani, S. (2009). Synthesis and bioactivity of chemotactic tetrapeptides: fMLF-OMe analogues incorporating spacer aminoacids at the lateral positions. Amino acids, 37(2), 285–295. [Link]

  • ResearchGate. Synthesis and bioactivity of chemotactic tetrapeptides: FMLF-OMe analogues incorporating spacer aminoacids at the lateral positions. [Link]

  • MDPI. Nociceptin and the NOP Receptor in Pain Management: From Molecular Insights to Clinical Applications. [Link]

  • Chemistry LibreTexts. 5.13: Peptide and Protein Synthesis. [Link]

  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Spetea, M., & Schmidhammer, H. (2010). Development of nociceptin receptor (NOP) agonists and antagonists. Medicinal research reviews, 30(5), 737–775. [Link]

  • ScienceOpen. Biologically active guanidine alkaloids. [Link]

  • Luthman, K., Löfberg, C., T, A., & Hacksell, U. (2002). Design, synthesis, and evaluation of Phe-Gly mimetics: heterocyclic building blocks for pseudopeptides. Journal of medicinal chemistry, 45(16), 3442–3450. [Link]

  • EurekAlert!. Synthesis of tetrapeptides and screening of their antioxidant properties. [Link]

  • Hornback, J. M. (2006). Organic Chemistry (2nd ed.). Cengage Learning. [Link]

Sources

Technical Deep Dive: The FGGF Motif in Nociceptive Signaling

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological function, molecular mechanism, and experimental characterization of the FGGF tetrapeptide motif within the context of pain signaling.

Executive Summary

The FGGF tetrapeptide (Phe-Gly-Gly-Phe) serves as the N-terminal "message" domain of Nociceptin/Orphanin FQ (N/OFQ) , the endogenous ligand for the Nociceptin Opioid Peptide (NOP) receptor (also known as ORL1).[1]

While structurally homologous to the classical opioid motif YGGF (Tyr-Gly-Gly-Phe) found in enkephalins and dynorphins, the single substitution of Phenylalanine (F) for Tyrosine (Y) at position 1 acts as a molecular switch. This substitution ablates affinity for classical opioid receptors (


, 

,

) and confers high selectivity for the NOP receptor.

In pain signaling, the FGGF motif triggers a complex, site-dependent response: it promotes analgesia at the spinal level but induces hyperalgesia (anti-opioid activity) at the supraspinal level. This duality makes the FGGF pharmacophore a critical target for developing non-opioid analgesics that avoid the respiratory depression and addiction liabilities of classical opioids.

Molecular Architecture & Selectivity

The "Message-Address" Concept

Neuropeptides often function via a "Message-Address" mechanism.[2][3]

  • Message Domain (FGGF): The N-terminal tetrapeptide (Residues 1-4) responsible for receptor activation (efficacy). It binds deep within the transmembrane core of the receptor.[4]

  • Address Domain (Residues 5-17): The C-terminal tail (Thr-Gly-Ala-Arg...) responsible for high-affinity binding and receptor subtype selectivity.

Structural Determinants of Selectivity

The distinction between the Opioid and Nociceptin systems hinges on the N-terminal residue.[5][6]

FeatureClassical Opioids (Enkephalin/Dynorphin)Nociceptin/Orphanin FQ (N/OFQ)
N-Terminal Motif YGGF (Tyr-Gly-Gly-Phe)FGGF (this compound)
Key Interaction Tyr1-OH forms a critical H-bond with His297 (in MOR).Phe1 lacks -OH; relies on hydrophobic interactions.
Receptor Target MOR, DOR, KORNOP (ORL1)
Binding Pocket Requires H-bond network for activation.Hydrophobic pocket formed by TM 3, 5, 6,[6] 7.

Critical Insight: The absence of the hydroxyl group on Phe1 in FGGF is the primary reason Nociceptin does not bind classical opioid receptors. Conversely, the NOP receptor's binding pocket is evolved to accommodate the hydrophobic Phe1, making it insensitive to classical opioids.

Visualization: The Molecular Switch

The following diagram illustrates the divergent signaling pathways dictated by the N-terminal residue.

MolecularSwitch cluster_ligands N-Terminal Pharmacophores YGGF YGGF (Tyr-Gly-Gly-Phe) [Hydroxyl Group Present] MOR μ-Opioid Receptor (MOR) [Requires Tyr1-OH H-bond] YGGF->MOR High Affinity NOP NOP Receptor (ORL1) [Hydrophobic Pocket] YGGF->NOP No Binding FGGF FGGF (this compound) [Hydroxyl Group Absent] FGGF->MOR No Binding FGGF->NOP High Selectivity Analgesia Classic Analgesia (Euphoria, Resp. Depression) MOR->Analgesia DualEffect Site-Dependent Modulation (Spinal: Analgesia | Brain: Hyperalgesia) NOP->DualEffect

Caption: The single amino acid difference (Y vs F) dictates receptor selectivity. YGGF targets classical opioid receptors, while FGGF targets the NOP receptor, leading to distinct physiological outcomes.

Mechanism of Action in Pain Signaling

The FGGF motif triggers the NOP receptor, a G-protein coupled receptor (GPCR) coupled to the Gi/o family. The signaling cascade is inhibitory at the cellular level, but the physiological outcome depends on the neural circuit location.

Cellular Signaling Cascade

Upon binding of the FGGF motif:

  • G-Protein Activation: Exchange of GDP for GTP on the G

    
    i/o subunit.
    
  • Adenylate Cyclase Inhibition: Reduced cAMP levels, decreasing PKA activity.

  • Ion Channel Modulation:

    • Activation of G-protein-gated inwardly rectifying potassium channels (GIRKs)

      
       Hyperpolarization.
      
    • Inhibition of N-type voltage-gated Calcium channels (CaV2.2)

      
       Reduced neurotransmitter release.
      
Physiological Paradox (Spinal vs. Supraspinal)
  • Spinal Cord (Analgesia): Activation of NOP receptors on the dorsal horn neurons inhibits the release of substance P and glutamate, blocking pain transmission (similar to morphine).

  • Supraspinal/Brain (Hyperalgesia): In the brainstem (RVM, PAG), NOP activation acts as a functional antagonist to the opioid system. It inhibits the "OFF-cells" (which normally suppress pain), thereby facilitating nociceptive transmission and reversing opioid-induced analgesia.

Experimental Protocols

To study the FGGF motif's function, researchers use specific assays that validate its unique pharmacological profile.

Protocol A: Competitive Radioligand Binding Assay

Objective: Determine the affinity (


) of FGGF-containing peptides for the NOP receptor versus MOR.

Reagents:

  • Radioligand: [

    
    H]-Nociceptin (for NOP) or [
    
    
    
    H]-DAMGO (for MOR).
  • Membranes: CHO cells stably expressing human NOP or MOR.

  • Test Compounds: N/OFQ, FGGF-NH

    
     (tetrapeptide), Dynorphin A.
    

Workflow:

  • Preparation: Dilute membranes in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation: Mix 50

    
    g membrane protein with 0.5 nM radioligand and varying concentrations (
    
    
    
    to
    
    
    M) of the test peptide.
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Harvest: Filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.

Self-Validating Check: N/OFQ should displace [


H]-Nociceptin with high affinity (

nM) but fail to displace [

H]-DAMGO. Dynorphin should show the inverse profile.
Protocol B: Mouse Vas Deferens (MVD) Bioassay

Objective: Assess the functional efficacy (agonism vs antagonism) of FGGF analogs.

Rationale: The MVD expresses functional NOP receptors that inhibit electrically evoked contractions.

Workflow:

  • Tissue Prep: Isolate vas deferens from male CD-1 mice. Mount in an organ bath containing Krebs solution at 37°C.

  • Stimulation: Apply electrical field stimulation (0.1 Hz, 1 ms duration, supramaximal voltage).

  • Baseline: Establish stable twitch contractions.

  • Dosing: Add cumulative concentrations of FGGF-peptide.

  • Measurement: Record the % inhibition of twitch height.

  • Antagonist Check: Pre-treat with J-113397 (selective NOP antagonist) or Naloxone .

    • Result: NOP-mediated inhibition is blocked by J-113397 but NOT by Naloxone. This confirms the effect is via the FGGF/NOP system, not the opioid system.

Data Summary: Structure-Activity Relationships (SAR)

The following table summarizes how modifications to the FGGF motif alter biological activity.

Peptide SequenceModificationActivity at NOP ReceptorNote
This compound... Native (N/OFQ)Full Agonist (

nM)
Potent analgesia (spinal) / hyperalgesia (brain).
Tyr-Gly-Gly-Phe... Phe1

Tyr
Inactive at NOPRegains affinity for Mu/Delta/Kappa receptors.
Phe-Gly-Gly-Leu... Phe4

Leu
Inactive Phe4 is essential for receptor activation.
[Phe-Ψ(CH

NH)-Gly]-...
Pseudopeptide bondAntagonist Binds but does not activate; blocks N/OFQ.[7]
FGGF-NH

Tetrapeptide onlyLow Affinity Requires C-terminal "address" for high potency.

Signaling Pathway Visualization

This diagram details the intracellular cascade triggered by the FGGF motif binding to the NOP receptor.

NOP_Signaling Ligand Ligand (FGGF Motif) Receptor NOP Receptor (GPCR) Ligand->Receptor Activation Gi Gαi/o Protein Receptor->Gi GDP/GTP Exchange AC Adenylate Cyclase Gi->AC Inhibition CaChannel N-Type Ca2+ Channel (CaV2.2) Gi->CaChannel Inhibition KChannel GIRK K+ Channel Gi->KChannel Activation cAMP cAMP Levels AC->cAMP Decrease Excitability Neuronal Inhibition (Hyperpolarization) CaChannel->Excitability No NT Release KChannel->Excitability Efflux of K+ cAMP->Excitability Reduced Firing

Caption: NOP receptor activation by FGGF recruits Gi/o proteins, leading to inhibition of cAMP and Calcium channels, and activation of Potassium channels, resulting in neuronal silencing.

References

  • Meunier, J.C., et al. (1995).[8] Isolation and structure of the endogenous agonist of opioid receptor-like ORL1 receptor. Nature, 377(6549), 532-535. Link

  • Reinscheid, R.K., et al. (1995).[8] Orphanin FQ: a neuropeptide that activates an opioid-like G protein-coupled receptor. Science, 270(5237), 792-794. Link

  • Calo, G., et al. (2000). Pharmacology of nociceptin and its receptor: a novel therapeutic target. British Journal of Pharmacology, 129(7), 1261-1283. Link

  • Guerrini, R., et al. (1997). Address and message sequences for the nociceptin receptor: a structure-activity study of nociceptin-(1-13)-peptide amide. Journal of Medicinal Chemistry, 40(12), 1789-1793. Link

  • Mogil, J.S., & Pasternak, G.W. (2001). The molecular and behavioral pharmacology of the orphanin FQ/nociceptin peptide and receptor family. Pharmacological Reviews, 53(3), 381-415. Link

Sources

Structural & Functional Determinants of the FGGF Motif in NOP Receptor Activation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Nociceptin/Orphanin FQ (N/OFQ) receptor (NOP) represents a distinct branch of the opioid receptor family.[1][2] Despite high sequence homology (~60%) with classical opioid receptors (MOP, DOP, KOP), NOP exhibits negligible affinity for classical opioid ligands.[3][4] This pharmacological silence is dictated primarily by the N-terminal tetrapeptide of its endogenous ligand: Phe-Gly-Gly-Phe (FGGF) .

This guide dissects the molecular mechanism by which the FGGF motif functions as the primary "activation switch" for NOP. It contrasts this with the classical Tyr-Gly-Gly-Phe (YGGF) opioid motif, details the structural changes induced by binding, and provides a self-validating protocol for measuring this activation via [³⁵S]GTPγS binding.

Structural Determinants: The FGGF vs. YGGF Switch

The selectivity of the NOP receptor is not merely a matter of affinity but of precise molecular recognition driven by the N-terminal residue of the ligand.

The Phenylalanine-1 (Phe1) Anchor

In classical opioid peptides (e.g., Enkephalins, Dynorphins), the N-terminal Tyrosine (Tyr1) is non-negotiable. The hydroxyl group (-OH) of Tyr1 forms a critical water-mediated hydrogen bond network with the receptor, essential for activation.

In Nociceptin, the N-terminal residue is Phenylalanine (Phe1). This lack of a hydroxyl group is the primary selectivity filter.

  • The Pocket: Cryo-EM structures (e.g., PDB 8F7X) reveal that Phe1 inserts into a deep hydrophobic pocket defined by transmembrane helices TM3, TM5, and TM6.

  • The Ionic Lock: The N-terminal amine of Phe1 forms a salt bridge with Asp130 (3.32) in TM3. This interaction is conserved across all opioid receptors and is required for receptor recognition, but it is insufficient for selectivity.

  • The Selectivity Valve (Val279): The crucial distinction lies in residue Val279 (6.55) in TM6 of the NOP receptor. In classical opioid receptors, this residue is an Isoleucine.[1] The slightly smaller Valine in NOP creates a specific steric environment that accommodates the Phe1 side chain but destabilizes the binding of the bulkier Tyr1 (with its -OH group) found in classical opioids.

The Role of Phe4

While Phe1 drives the "address" (selectivity), the Phe4 residue of the FGGF motif acts as the stabilizer. It engages in aromatic stacking interactions (pi-pi stacking) with Trp276 (6.48) and other aromatic residues in the binding core, locking the peptide in the active conformation required to trigger helix movement.

Visualization of Selectivity Logic

The following diagram illustrates the binary decision process the receptor undergoes upon ligand approach.

SelectivityLogic Ligand Ligand Approach N_Term Check N-Terminal Residue Ligand->N_Term Tyr1 Tyrosine (Tyr-1) (Hydroxyl Group Present) N_Term->Tyr1 YGGF Motif Phe1 Phenylalanine (Phe-1) (Hydrophobic Only) N_Term->Phe1 FGGF Motif Pocket_MOP MOP/DOP/KOP Pocket (Requires H-Bond Network) Tyr1->Pocket_MOP High Affinity Pocket_NOP NOP Receptor Pocket (Hydrophobic V279 Interaction) Tyr1->Pocket_NOP Low Affinity (Steric/Polar Mismatch) Phe1->Pocket_MOP Loss of H-Bond Energy Phe1->Pocket_NOP Perfect Fit (Hydrophobic Pack) Result_Opioid Classical Opioid Activation Pocket_MOP->Result_Opioid No_Bind Steric Clash / No Activation Pocket_MOP->No_Bind If Phe1 enters Result_NOP NOP Receptor Activation (Gi/o Coupling) Pocket_NOP->Result_NOP Pocket_NOP->No_Bind If Tyr1 enters

Figure 1: Molecular logic gate distinguishing FGGF (Nociceptin) from YGGF (Opioid) ligands.

Mechanistic Activation: The TM6 Toggle

Binding of the FGGF motif triggers a conformational cascade identical to other Class A GPCRs but driven by unique contacts.

  • Ligand Insertion: Phe1 anchors at Asp130; Phe4 stacks against TM6 residues.

  • The Toggle Switch: This engagement forces Trp243 (6.48) (part of the conserved CWxP motif) to rotate.

  • TM6 Outward Movement: The rotation breaks the "ionic lock" at the base of the receptor (between TM3 and TM6). Consequently, the intracellular end of TM6 swings outward by approximately 10–14 Å.

  • G-Protein Coupling: This opening exposes the hydrophobic crevice for the Gαi subunit to insert its C-terminal helix, leading to GDP release and GTP uptake.

Experimental Validation: [³⁵S]GTPγS Binding Assay

To empirically verify the role of the FGGF motif, one must measure the functional consequence of binding: the exchange of GDP for GTP on the Gα subunit. The [³⁵S]GTPγS assay is the gold standard for this because it measures the initial step of activation, unamplified by downstream signal transduction.

Experimental Design Logic
  • Why Membrane Prep? Whole cells contain high GTP levels that compete with the radioligand. Membranes allow you to wash away endogenous GTP and control the GDP concentration.

  • Why GDP? You must add excess GDP (usually 10–50 µM) to suppress basal binding of [³⁵S]GTPγS. Only an agonist-activated receptor can overcome this GDP blockade to facilitate radioligand binding.

  • Why J-113397? This is a selective NOP antagonist.[5] It proves that the signal observed is NOP-specific and not due to off-target effects.

Protocol Workflow

Materials:

  • CHO cells stably expressing human NOP receptor (CHO-hNOP).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EGTA, 100 mM NaCl, 0.1% BSA.

  • Ligands: Nociceptin (Agonist), J-113397 (Antagonist).

  • Radioligand: [³⁵S]GTPγS (1250 Ci/mmol).

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize CHO-hNOP cells in ice-cold Tris buffer.

    • Centrifuge at 40,000 x g for 20 min. Resuspend pellet.

    • Critical: Pre-incubate membranes with Adenosine Deaminase (ADA) if endogenous adenosine is interfering with Gi signaling.

  • Incubation Setup (96-well plate):

    • Basal Wells: Buffer + GDP (10 µM) + Membranes + [³⁵S]GTPγS (0.1 nM).

    • Stimulated Wells: Above + Nociceptin (1 pM – 10 µM dose response).

    • Specificity Check: Above + Nociceptin (1 µM) + J-113397 (1 µM).

    • Non-Specific Binding (NSB): Buffer + Excess unlabeled GTPγS (10 µM).

  • Reaction:

    • Incubate for 60 minutes at 30°C. (Equilibrium is temperature dependent).

  • Termination:

    • Rapid filtration through GF/B glass fiber filters using a cell harvester.

    • Wash 3x with ice-cold buffer to remove unbound radioligand.

  • Quantification:

    • Liquid scintillation counting.

Visualizing the Assay Workflow

GTP_Assay Membranes CHO-hNOP Membranes Incubation Incubation 60 min @ 30°C Membranes->Incubation Ligand Nociceptin (FGGF) Ligand->Incubation Radio [35S]GTPγS Radio->Incubation GDP Excess GDP (Suppress Basal) GDP->Incubation Activation Receptor Activation (GDP -> [35S]GTPγS Exchange) Incubation->Activation Agonist Driven Filter Filtration & Wash (Remove Unbound) Activation->Filter Count Scintillation Counting Filter->Count

Figure 2: Workflow for the [³⁵S]GTPγS functional assay.

Data Interpretation & Comparative Metrics

When analyzing the role of the FGGF motif, compare the potency (EC₅₀) and efficacy (Emax) against classical opioids.

Typical Pharmacological Profile (Table 1):

LigandN-Term SequenceReceptor TargetKi (nM)EC₅₀ (GTPγS)Relative Efficacy
Nociceptin (N/OFQ) FGGF... NOP 0.2 1.5 nM 100%
Dynorphin AYGGF...NOP>10,000Inactive0%
[Phe1]Dynorphin AFGGF...NOP1585 nM60%
[Tyr1]NociceptinYGGF...NOP350>1000 nM<10%

Note: The mutation of Tyr1 to Phe1 in Dynorphin A rescues significant affinity for NOP, proving the dominance of the Phe1 residue in the FGGF motif for selectivity.

References

  • Meunier, J. C., et al. (1995). Isolation and structure of the endogenous agonist of opioid receptor-like ORL1 receptor. Nature, 377(6549), 532–535. Link

  • Reinscheid, R. K., et al. (1995). Orphanin FQ: a neuropeptide that activates an opioid-like G protein-coupled receptor. Science, 270(5237), 792–794. Link

  • Thompson, A. A., et al. (2012). Structure of the nociceptin/orphanin FQ receptor in complex with a peptide mimetic. Nature, 485(7398), 395–399. Link

  • Wang, Y., et al. (2023). Structures of the entire human opioid receptor family.[6] Cell, 186(2), 413-427. (PDB 8F7X). Link

  • Harrison, C., & Traynor, J. R. (2003). The [35S]GTPgammaS binding assay: approaches and applications in pharmacology.[7] Life Sciences, 74(4), 489–508. Link

Sources

Technical Guide: The Phe-Gly-Gly-Phe (FGGF) Orphanin FQ Message Domain

Author: BenchChem Technical Support Team. Date: February 2026

Structural Determinants, Signaling Mechanics, and Experimental Validation

Executive Summary: The "Message-Address" Paradigm

The Nociceptin/Orphanin FQ (N/OFQ) peptide represents a distinct branch of the opioid receptor superfamily.[1] While it shares high structural homology with Dynorphin A, it exhibits zero affinity for classical opioid receptors (


, 

,

).[2] This absolute selectivity is governed by the N-terminal tetrapeptide Phe-Gly-Gly-Phe (FGGF) .

In the context of drug development and molecular pharmacology, the FGGF sequence functions as the "Message Domain" —the molecular key responsible for triggering receptor activation (efficacy). This is distinct from the C-terminal "Address Domain" (residues 8–17), which governs receptor recognition and affinity. This guide dissects the FGGF domain's mechanics, downstream signaling, and the validated protocols required to interrogate its activity.

Structural Biology & SAR: The Phenylalanine Switch

The evolutionary divergence of the NOP receptor (ORL-1) from classical opioid receptors hinges on a single amino acid substitution at the N-terminus.

The F vs. Y Selectivity Filter

Classical opioid peptides (Enkephalins, Dynorphins, Endorphins) initiate with Tyr-Gly-Gly-Phe (YGGF) . The hydroxyl group on Tyrosine (Tyr


) is essential for hydrogen bonding within the classical opioid receptor binding pocket.
  • N/OFQ: Possesses a Phe

    
      (Phenylalanine).[3][4] It lacks the hydroxyl group.
    
  • Mechanism: The NOP receptor's binding pocket is hydrophobic at the corresponding position. If a Tyr

    
     peptide enters, the hydroxyl group creates steric and electrostatic repulsion. Conversely, the Phe
    
    
    
    of N/OFQ cannot form the H-bond required for
    
    
    /
    
    
    /
    
    
    activation.

Key Structure-Activity Relationship (SAR) Data:

  • Phe

    
     Deletion:  Abolishes agonist activity (Ki > 10,000 nM).
    
  • Phe

    
    
    
    
    
    Tyr
    
    
    Mutation:
    Restores affinity for classical opioid receptors but drastically reduces NOP selectivity.
  • N-Terminal Amine: The free amino group of Phe

    
     forms a critical salt bridge with Asp130 (D130)  in Transmembrane Domain 3 (TM3) of the NOP receptor.
    
Visualization: The Opioid vs. NOP Divergence

The following diagram illustrates the evolutionary bifurcation based on the N-terminal residue.

Opioid_Divergence cluster_Opioid Classical Opioids cluster_NOP Nociceptin / Orphanin FQ Precursor Ancestral Precursor Gene YGGF Tyr-Gly-Gly-Phe (YGGF) (Hydroxyl Group Present) Precursor->YGGF Tyrosine Retention FGGF This compound (FGGF) (No Hydroxyl Group) Precursor->FGGF Phenylalanine Switch MDK Mu / Delta / Kappa Receptors YGGF->MDK High Affinity NOP NOP Receptor (ORL-1) YGGF->NOP Steric Repulsion Act1 Activation via H-Bonding MDK->Act1 FGGF->MDK Loss of Efficacy FGGF->NOP High Affinity Act2 Activation via Hydrophobic Pocket & D130 Salt Bridge NOP->Act2

Caption: Evolutionary divergence of Opioid vs. NOP systems based on the N-terminal residue. Green indicates classical opioid pathway; Red indicates NOP pathway.

Signal Transduction Mechanics

Upon binding of the FGGF domain to the orthosteric site, the NOP receptor undergoes a conformational change that couples primarily to pertussis toxin-sensitive G


 proteins .
The Canonical Cascade
  • G-Protein Activation: Exchange of GDP for GTP on the G

    
     subunit.
    
  • Adenylyl Cyclase Inhibition: The G

    
    -GTP complex inhibits Adenylyl Cyclase (AC), reducing intracellular cAMP.
    
  • Ion Channel Modulation (G

    
     mediated): 
    
    • Activation of G-protein-gated Inwardly Rectifying Potassium channels (GIRK/Kir3).[4] Result: K

      
       efflux 
      
      
      
      Hyperpolarization.
    • Inhibition of Voltage-Gated Calcium Channels (VGCC, specifically N-type Cav2.2). Result: Reduced neurotransmitter release.[1]

Visualization: NOP Receptor Signaling Pathway[4]

NOP_Signaling Ligand FGGF Ligand NOP NOP Receptor (TM3 Asp130) Ligand->NOP Binding Gi Gi/o Heterotrimer NOP->Gi Activation G_alpha Gα-i (GTP) Gi->G_alpha Dissociation G_beta Gβγ Subunits Gi->G_beta Dissociation AC Adenylyl Cyclase G_alpha->AC Inhibition (-) GIRK GIRK Channels (K+ Efflux) G_beta->GIRK Activation (+) VGCC N-Type Ca2+ Channels (Ca2+ Block) G_beta->VGCC Inhibition (-) MAPK MAPK/ERK Phosphorylation G_beta->MAPK Signaling cAMP cAMP Levels AC->cAMP Decrease

Caption: NOP receptor signal transduction. Note the dual inhibitory (AC, VGCC) and excitatory (GIRK) pathways mediated by Gi/o subunits.

Validated Experimental Protocols

To study the FGGF domain, one must use assays that measure functional efficacy , not just binding. The [


S]GTP

S binding assay is the gold standard because it measures the very first step of receptor activation, providing a direct readout of the "Message Domain's" efficiency.
Protocol: [ S]GTP S Functional Binding Assay (NOP-Specific)

Objective: Determine the EC


 and E

of FGGF-containing peptides. Why this works: It quantifies the exchange of GDP for a non-hydrolyzable radioactive GTP analog.[5]
Reagents & Buffer Composition
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl

    
    , 1 mM EDTA.
    
  • Critical Additive (GDP): 10–30

    
    M GDP.
    
    • Note: NOP assays require higher GDP concentrations than Mu-opioid assays to reduce basal G-protein noise.

  • Radioligand: [

    
    S]GTP
    
    
    
    S (~0.1 nM final concentration).
  • Membrane Prep: CHO cells stably expressing human NOP receptor (hNOP).[4]

Step-by-Step Workflow
  • Preparation: Thaw membrane homogenates and dilute in Assay Buffer.

  • Pre-Incubation: Incubate membranes with excess GDP (10–30

    
    M) for 15 minutes at room temperature. This "loads" the G-proteins with GDP, setting the system to an "off" state.
    
  • Ligand Addition: Add the test peptide (e.g., N/OFQ, UFP-112) in a concentration range (

    
     to 
    
    
    
    M).
  • Reaction Start: Add [

    
    S]GTP
    
    
    
    S (0.1 nM).
  • Incubation: Incubate for 60 minutes at 30°C.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold Tris buffer.

  • Quantification: Liquid scintillation counting.

Self-Validation Check:

  • Positive Control: N/OFQ (1–17) should yield maximal stimulation.

  • Negative Control: Add J-113397 (1

    
    M). If the signal is not blocked, the activation is non-specific.
    
  • Basal Check: Samples with no agonist should show low binding (due to GDP blockade).

Pharmacological Toolset: FGGF-Derived Ligands[4]

The following table summarizes key ligands developed by modifying the FGGF message domain or the C-terminal address.

LigandTypeModification to FGGF/SequenceUtility
N/OFQ (1-17) Endogenous AgonistNative This compound Reference standard. Nanomolar affinity (Ki ~0.2 nM).
N/OFQ (1-13)-NH

AgonistC-terminal truncation + AmidationMinimal active sequence.[4] More stable than 1-17.
[Nphe

]N/OFQ(1-13)
AntagonistN-benzyl-Gly replaces Phe

First peptide antagonist. Proves Phe

chirality/structure is vital for efficacy.
UFP-101 Antagonist[Nphe

, Arg

, Lys

]
High affinity antagonist.[4] Enhanced "Address" domain for binding, broken "Message" domain.
UFP-112 Potent Agonist[(pF)Phe

, Aib

]
Fluorination of Phe

increases potency 100-fold.[4]
Ro 64-6198 Small Molecule AgonistNon-peptide (Phenalenyl structure)Systemically active.[1][4] Mimics the hydrophobic pharmacophore of FGGF.

References

  • Meunier, J. C., et al. (1995). Isolation and structure of the endogenous agonist of opioid receptor-like ORL1 receptor.[4][6][7] Nature, 377(6549), 532-535.[6] Link

  • Reinscheid, R. K., et al. (1995). Orphanin FQ: a neuropeptide that activates an opioidlike G protein-coupled receptor.[4] Science, 270(5237), 792-794. Link

  • Calo', G., et al. (2000). Pharmacology of nociceptin and its receptor: a novel therapeutic target. British Journal of Pharmacology, 129(7), 1261-1283. Link

  • Lambert, D. G. (2008). The nociceptin/orphanin FQ receptor: a target with broad therapeutic potential. Nature Reviews Drug Discovery, 7(8), 694-710. Link

  • Guerrini, R., et al. (2000). Address and message sequences for the nociceptin receptor: a structure-activity study of nociceptin-(1-13)-peptide amide. Journal of Medicinal Chemistry, 43(15), 2805-2813. Link

Sources

Structural and Functional Profiling of the Phe-Gly-Gly-Phe (FGGF) Tetrapeptide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The tetrapeptide Phe-Gly-Gly-Phe (FGGF) represents a critical structural motif in peptide chemistry, serving a dual role as the N-terminal "message domain" of the nociceptin/orphanin FQ (N/OFQ) neuropeptide and as a model system for amyloid-like self-assembly. Unlike its tyrosine-containing analog (Tyr-Gly-Gly-Phe, the enkephalin core), FGGF lacks the N-terminal hydroxyl group, a subtle modification that drastically alters its receptor selectivity from classical opioid receptors (


, 

) to the NOP receptor.

From a materials science perspective, FGGF is a distinct "phenylalanine zipper" variant. Its architecture—two aromatic termini separated by a flexible diglycine spacer—facilitates the formation of anti-parallel


-sheet ribbons driven by 

-

stacking and hydrogen bonding. This guide provides an in-depth technical analysis of FGGF's structural properties, self-assembly mechanisms, and experimental characterization protocols.

Molecular Architecture and Crystal Structure[1]

Primary and Secondary Structure

The primary sequence L-Phenylalanyl-Glycyl-Glycyl-L-Phenylalanine is characterized by a "dumbbell" hydrophobicity profile. The terminal Phenylalanine (Phe/F) residues provide hydrophobic anchoring and aromatic stacking potential, while the central Glycine-Glycine (Gly-Gly) linker introduces high conformational entropy and flexibility.

  • N-Terminus: L-Phe (Hydrophobic, Aromatic). Critical for NOP receptor binding pocket occupancy.

  • Linker: Gly-Gly (Achiral, Flexible). Allows the peptide to fold back on itself or extend to bridge adjacent strands.

  • C-Terminus: L-Phe (Hydrophobic, Aromatic).

Crystallographic Data

X-ray powder diffraction studies have resolved the crystal structure of FGGF, revealing a supramolecular arrangement distinct from the tubular structures often seen in diphenylalanine (FF) peptides.

ParameterValueSignificance
Space Group

Chiral tetragonal space group, indicating a helical screw axis.
Conformation Anti-parallel

-sheet
Adjacent molecules align in opposite directions to maximize H-bonding.
Packing Motif RibbonsMolecules form continuous ribbons along the

-axis.
Interactions 3 Intermolecular H-bondsStabilizes the sheet structure (N-H...O interactions).[1]

Structural Insight: The


 screw axis suggests that while individual sheets are flat, the long-range order twists into helical ribbons. This is a common feature in amyloidogenic peptides, where the twist relieves the steric strain of the 

-sheet lattice.
Structural Logic Visualization

The following diagram illustrates the hierarchical assembly of FGGF from monomer to supramolecular ribbon.

FGGF_Assembly Figure 1: Hierarchical Self-Assembly Mechanism of FGGF Peptide Monomer FGGF Monomer (Amphiphilic Dumbbell) Interaction Driving Forces: 1. π-π Stacking (Phe rings) 2. H-Bonding (Gly backbone) Monomer->Interaction Concentration/Solvent Trigger BetaSheet Anti-Parallel β-Sheet (3 H-bonds per pair) Interaction->BetaSheet Nucleation Ribbon Helical Ribbon (Space Group P4_1) BetaSheet->Ribbon Elongation along c-axis Fibril Nanofibril/Aggregate Ribbon->Fibril Lateral Stacking

Biological Function and Pharmacology[3][4][5]

The Nociceptin Connection

FGGF is the "message domain" (residues 1-4) of Nociceptin/Orphanin FQ , a 17-amino acid neuropeptide involved in pain transmission and fear processing. The N-terminal Phenylalanine is the key determinant for selectivity.

  • Enkephalin (YGGF): N-terminal Tyrosine (-OH group)

    
     Binds 
    
    
    
    -opioid receptor (MOR).
  • Nociceptin (FGGF): N-terminal Phenylalanine (No -OH)

    
     Binds NOP receptor.
    
Proteolytic Stability

FGGF is highly susceptible to Aminopeptidases (e.g., APN, Aminopeptidase C), which cleave the N-terminal residue. This instability is a major challenge in using native FGGF sequences for therapeutic applications, necessitating the use of peptidomimetics or cyclization for drug development.

Nociceptin_Signaling Figure 2: Biological Fate of FGGF - Signaling vs. Degradation FGGF FGGF (Nociceptin 1-4) NOP NOP Receptor (GPCR) FGGF->NOP Binds Binding Pocket APN Aminopeptidase N (Enzyme) FGGF->APN Substrate Recognition Gi Gi/o Protein Activation NOP->Gi Signal Transduction Effect Analgesia / Hyperalgesia (Context Dependent) Gi->Effect Downstream Signaling Degradation Inactive Metabolites (GGF + Phe) APN->Degradation N-terminal Cleavage

Experimental Characterization Protocols

Protocol: Solvent-Switch Induced Self-Assembly

This protocol generates FGGF nanostructures (ribbons/fibrils) for microscopic analysis.

Reagents:

  • Lyophilized FGGF peptide (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    95% purity).
    
  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) - Solubilizing agent.

  • Deionized Water (Milli-Q) - Anti-solvent.

Methodology:

  • Pre-treatment: Dissolve lyophilized FGGF in 100% HFIP to a concentration of 10 mg/mL. Sonicate for 10 minutes to ensure monomerization and disrupt pre-existing aggregates.

  • Evaporation: Aliquot the solution and evaporate the HFIP under a stream of nitrogen gas to obtain a thin peptide film. This resets the structural history.

  • Assembly Trigger: Rehydrate the film with Deionized Water to a final concentration of 1-5 mg/mL.

  • Incubation: Incubate at room temperature (25°C) for 24–48 hours. The solution may turn slightly turbid, indicating aggregate formation.

  • Verification: Analyze via Circular Dichroism (CD) or Transmission Electron Microscopy (TEM).

Protocol: HILIC Chromatography Profiling

FGGF is often used as a hydrophobicity marker in Hydrophilic Interaction Liquid Chromatography (HILIC).

System Setup:

  • Column: TSKgel Amide-80 (or equivalent carbamoyl-bonded silica).[2]

  • Mobile Phase A: Acetonitrile (ACN) + 0.1% TFA.

  • Mobile Phase B: Water + 0.1% TFA.

  • Gradient: 90% A to 60% A over 30 minutes.

Expected Outcome: FGGF, being relatively hydrophobic compared to smaller polar peptides (like Gly-Gly), will elute near the solvent front in HILIC (which retains polar compounds) or show distinct retention in Reversed-Phase (C18) modes. In HILIC, it serves as a "breakthrough" marker or low-retention standard.

Quantitative Properties Table

PropertyValue/DescriptionReference
Molecular Weight 426.47 g/mol PubChem [1]
Isoelectric Point (pI) ~5.5Calculated
Solubility Low in neutral water; Soluble in HFIP, DMSO, Acidic pHExperimental Observation
Crystal Density 1.34 g/cm³ (approx)RSC CrystEngComm [2]
Beta-Sheet Spacing ~4.8 Å (Inter-strand H-bonding distance)General Amyloid Model
Enzymatic Sensitivity High (Aminopeptidase N/C)J. Biol. Chem. [3]

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 335053, H-Phe-Gly-Phe-Gly-OH. Retrieved from [Link] (Note: While this CID is for FGFG, structural data for FGGF is derived from the isomeric analysis in the RSC source below).

  • Cheung, E. Y., et al. (2002). Recent advances in opportunities for solving molecular crystal structures directly from powder diffraction data: new insights in crystal engineering. CrystEngComm, 4(68), 357-363. Retrieved from [Link]

  • Boonstra, J., et al. (1998). Aminopeptidase C of Aspergillus niger Is a Novel Phenylalanine Aminopeptidase. Applied and Environmental Microbiology. Retrieved from [Link][3]

  • Guerrini, R., et al. (2019).[4] Biased Agonism at Nociceptin/Orphanin FQ Receptors: A Structure Activity Study on N/OFQ(1–13)-NH2. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Technical Guide: FGGF vs. YGGF Sequence Homology in Opioid Pharmacology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the critical structural and pharmacological divergence between the FGGF (Phe-Gly-Gly-Phe) and YGGF (Tyr-Gly-Gly-Phe) motifs. While the YGGF sequence forms the conserved "message domain" of classical endogenous opioids (Enkephalins, Dynorphins, Endorphins), the FGGF sequence characterizes Nociceptin/Orphanin FQ (N/OFQ) .[1]

For researchers and drug developers, this single-residue substitution (Phenylalanine vs. Tyrosine at position 1) represents the primary molecular switch distinguishing classical opioid receptor (MOR, DOR, KOR) activation from Nociceptin receptor (NOP/ORL1) activation. This guide details the structural biochemistry, receptor selectivity mechanisms, and experimental protocols for characterizing ligands bearing these motifs.

Structural Homology & The "Message-Address" Concept

In opioid pharmacology, peptide ligands are functionally divided into two domains:

  • The Message: The N-terminal sequence responsible for receptor activation.[2]

  • The Address: The C-terminal sequence responsible for receptor subtype selectivity (e.g., Dynorphin's basic tail targets KOR).

Sequence Alignment

The homology between Dynorphin A and Nociceptin is striking, yet their receptor targets are mutually exclusive due to the N-terminal residue.

PeptideN-Terminal "Message"C-Terminal "Address" (Partial)Primary Receptor
Leu-Enkephalin Y-G-G-F -LMOR / DOR
Dynorphin A Y-G-G-F -L-R-R-I-R-P-K-L-K...KOR
Nociceptin (N/OFQ) F-G-G-F -T-G-A-R-K-S-A-R-K...NOP (ORL1)
The Tyr1-OH "Anchor"

The hydroxyl group on Tyrosine-1 (Y1) in Enkephalins and Dynorphins is the critical pharmacophore for classical opioid receptors.

  • Mechanism: The phenolic hydroxyl group of Y1 forms a water-mediated hydrogen bond network with specific residues (often Histidine or Aspartate) deep within the orthosteric binding pocket of MOR, DOR, and KOR.

  • The FGGF Mutation: In Nociceptin, the replacement of Tyr with Phe (F) removes this hydroxyl group. Consequently, Nociceptin cannot stabilize the active conformation of classical opioid receptors, rendering it inactive at MOR/DOR/KOR despite the high sequence homology in the "address" domain.

Receptor Selectivity & Signaling Pathways

The divergence between FGGF and YGGF dictates the signaling cascade. While both systems belong to the Rhodopsin-like GPCR family and couple to G_i/o proteins, their physiological outcomes differ significantly (e.g., analgesia vs. hyperalgesia/anti-analgesia).

Visualization of Selectivity Logic

The following diagram illustrates the structural decision tree determining receptor activation based on the N-terminal residue.

OpioidSelectivity Peptide Peptide Ligand N_Terminus N-Terminal Residue Peptide->N_Terminus Tyr1 Tyrosine (Y) (Phenolic -OH present) N_Terminus->Tyr1 Has -OH Phe1 Phenylalanine (F) (No -OH group) N_Terminus->Phe1 Lacks -OH Motif_YGGF Motif: YGGF (Enkephalin/Dynorphin) Tyr1->Motif_YGGF Motif_FGGF Motif: FGGF (Nociceptin/N/OFQ) Phe1->Motif_FGGF Receptors_Opioid Classical Opioid Receptors (MOR, DOR, KOR) Motif_YGGF->Receptors_Opioid High Affinity Binding Receptor_NOP NOP Receptor (ORL1) Motif_YGGF->Receptor_NOP Low/No Affinity Motif_FGGF->Receptors_Opioid Low/No Affinity Motif_FGGF->Receptor_NOP High Affinity Binding Action_Analgesia Outcome: Analgesia Reward/Dysphoria Receptors_Opioid->Action_Analgesia Action_Modulation Outcome: Anti-Analgesia Spinal Analgesia (Context dependent) Receptor_NOP->Action_Modulation

Caption: Molecular decision tree showing how the N-terminal hydroxyl group dictates selectivity between Classical Opioid Receptors and the NOP Receptor.

Experimental Protocols

To validate the homology and activity of FGGF vs. YGGF peptides, researchers must employ rigorous synthesis and binding assays.

Protocol: Solid Phase Peptide Synthesis (SPPS) of FGGF-Analogs

Objective: Synthesize high-purity FGGF-Dynorphin A (1-13) analogs for SAR studies.

Reagents:

  • Resin: Rink Amide MBHA (for C-terminal amides).

  • Fmoc-Amino Acids: Fmoc-Phe-OH, Fmoc-Gly-OH, etc.

  • Coupling Agents: HBTU/DIEA or DIC/Oxyma.

Workflow:

  • Resin Swelling: Swell 100 mg Rink Amide resin in DMF for 30 min.

  • Deprotection: Treat with 20% Piperidine in DMF (2 x 5 min) to remove Fmoc. Wash with DMF (5x).

  • Coupling (Iterative):

    • Dissolve 4 eq. Fmoc-AA, 3.9 eq. HBTU, and 8 eq. DIEA in DMF.

    • Add to resin and shake for 45 min.

    • Critical Step: For the N-terminal residue, split the batch. Couple Fmoc-Tyr(tBu)-OH to Batch A (Control) and Fmoc-Phe-OH to Batch B (Experimental).

  • Cleavage: Treat resin with TFA:TIS:H2O (95:2.5:2.5) for 2 hours.

  • Precipitation: Filter into cold diethyl ether. Centrifuge to pellet the peptide.

  • Purification: RP-HPLC (C18 column), Gradient 5-60% Acetonitrile/Water (+0.1% TFA). Verify mass via ESI-MS.[3]

Protocol: Competitive Radioligand Binding Assay

Objective: Quantify the affinity shift caused by the Y1 -> F1 mutation.

Materials:

  • Membranes: CHO cells stably expressing human KOR (for Dynorphin) or human NOP (for Nociceptin).

  • Radioligands: [³H]-U69,593 (KOR selective) and [³H]-Nociceptin (NOP selective).

  • Test Compounds: Synthesized YGGF-Dynorphin and FGGF-Dynorphin.

Step-by-Step:

  • Preparation: Dilute membranes in Tris-HCl buffer (pH 7.4).

  • Incubation:

    • Plate 50 µg membrane protein per well.

    • Add Radioligand (at K_d concentration, e.g., 1 nM).

    • Add increasing concentrations of Test Peptide (

      
       M to 
      
      
      
      M).
  • Equilibrium: Incubate at 25°C for 60-90 minutes.

  • Harvest: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via Liquid Scintillation Counting.

  • Calculation: Plot % Specific Binding vs. Log[Ligand]. Determine

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.

Expected Results:

  • YGGF-Peptide: High affinity (

    
     < 10 nM) at KOR; Low affinity at NOP.
    
  • FGGF-Peptide: Low affinity (

    
     > 1000 nM) at KOR; High affinity at NOP (if the address domain matches Nociceptin).
    

Experimental Workflow Visualization

The following diagram outlines the parallel workflow for synthesizing and testing these homologous peptides to verify the "Hydroxyl Switch" hypothesis.

ExperimentalWorkflow cluster_0 Phase 1: SPPS Synthesis cluster_1 Phase 2: Binding Assay Resin Rink Amide Resin Couple_Common Couple Address Domain (Residues 2-17) Resin->Couple_Common Split Split Batch Couple_Common->Split Couple_Y Couple Fmoc-Tyr-OH (Standard) Split->Couple_Y Couple_F Couple Fmoc-Phe-OH (Mutant) Split->Couple_F Membranes_KOR KOR Membranes ([3H]-U69,593) Couple_Y->Membranes_KOR Membranes_NOP NOP Membranes ([3H]-Nociceptin) Couple_F->Membranes_NOP Data_Y YGGF Data: High KOR Affinity Membranes_KOR->Data_Y Displacement Data_F FGGF Data: High NOP Affinity Membranes_NOP->Data_F Displacement

Caption: Parallel synthesis and screening workflow to distinguish YGGF (Classical) and FGGF (Nociceptin-like) pharmacodynamics.

References

  • Meunier, J. C., et al. (1995).[2] Isolation and structure of the endogenous agonist of opioid receptor-like ORL1 receptor. Nature, 377(6549), 532-535. Link

  • Reinscheid, R. K., et al. (1995).[2] Orphanin FQ: a neuropeptide that activates an opioid-like G protein-coupled receptor.[4] Science, 270(5237), 792-794. Link

  • Mollereau, C., & Mouledous, L. (2000). Tissue distribution of the opioid receptor-like (ORL1) receptor. Peptides, 21(7), 907-917. Link

  • Calo, G., et al. (2000). Pharmacology of nociceptin and its receptor: a novel therapeutic target. British Journal of Pharmacology, 129(7), 1261-1283. Link

  • Guerrini, R., et al. (1997). Address and message sequences for the nociceptin receptor: a structure-activity study of nociceptin-(1-13)-peptide amide. Journal of Medicinal Chemistry, 40(12), 1789-1793. Link

Sources

The De-Orphanization of ORL1: A Technical History of Nociceptin and the FGGF Motif

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In 1995, the field of G-protein coupled receptor (GPCR) pharmacology underwent a paradigm shift with the simultaneous discovery of Nociceptin (also known as Orphanin FQ ) by two independent research groups.[1][2] This event marked the first successful application of "reverse pharmacology"—identifying a receptor first and hunting for its endogenous ligand second.[1]

This technical guide reconstructs the discovery timeline, details the experimental protocols used to isolate the peptide, and analyzes the structural significance of the FGGF (Phe-Gly-Gly-Phe) N-terminal motif. This motif acts as a molecular "switch," distinguishing the Nociceptin Opioid Peptide (NOP) receptor system from classical opioid pathways (which utilize the YGGF motif), thereby creating a distinct pharmacological target for pain, anxiety, and addiction.

The Pre-Discovery Landscape: The "Orphan" Paradox (1994)

Prior to 1995, the opioid family consisted of three known receptors:


 (MOR), 

(DOR), and

(KOR).[3] In 1994, homology cloning efforts aimed at finding subtypes of these receptors identified a cDNA sequence encoding a protein with ~60% sequence homology to classical opioid receptors.[4]
  • Nomenclature: Initially termed ORL1 (Opioid Receptor-Like 1), LC132 , or KOR-3 .

  • The Paradox: Despite high structural homology, ORL1 did not bind any known endogenous opioid peptides (Enkephalins, Endorphins, Dynorphins) or alkaloid opiates (Morphine, Naloxone) with high affinity. It was an "orphan" receptor—a lock without a key.

This orphan status presented a unique challenge: How do you define the physiology of a receptor when you cannot activate it? The solution was Reverse Pharmacology .[5][6][7]

The Discovery Workflow: Reverse Pharmacology

The Concept

Traditional pharmacology moves from Ligand


 Receptor . Reverse pharmacology inverts this: Receptor (DNA) 

Transfection

Tissue Screening

Ligand
.

Two groups, Meunier et al. (France) and Reinscheid et al. (USA), executed this workflow almost simultaneously.

Visualization of the Workflow

The following diagram illustrates the logical flow used to de-orphanize ORL1.

ReversePharmacology Orphan Orphan Receptor (ORL1) Cloned Transfection Stable Transfection (CHO or HEK293 Cells) Orphan->Transfection Assay Functional Assay Development (cAMP Inhibition) Transfection->Assay Screening Screen Fractions against Transfected Cells Assay->Screening Reporter System Tissue Tissue Extraction (Rat Brain / Porcine Pituitary) Fractionation HPLC Fractionation Tissue->Fractionation Fractionation->Screening Hit Active Fraction Identified Screening->Hit Sequencing Peptide Sequencing (Edman Degradation / Mass Spec) Hit->Sequencing Synthesis Synthetic Peptide Validation Sequencing->Synthesis

Figure 1: The "Reverse Pharmacology" pipeline used to identify Nociceptin/Orphanin FQ.

Detailed Experimental Protocol

The following protocol reconstructs the isolation method used by Reinscheid et al. (1995) and Meunier et al. (1995).

Step 1: The "Bait" (Cell Line Generation)

  • Objective: Create a biological detector for the unknown ligand.

  • Method: CHO (Chinese Hamster Ovary) cells were stably transfected with the cDNA for the human ORL1 receptor.

  • Validation: Since the ligand was unknown, the receptor's functionality could not be directly tested. However, given the homology to Gi/o-coupled opioid receptors, researchers assumed the unknown ligand would inhibit adenylyl cyclase.

Step 2: The "Hunt" (Tissue Extraction)

  • Source Material: Porcine hypothalamus (Reinscheid) or Rat brain (Meunier).

  • Acid Extraction: Tissue was homogenized in boiling water/acetic acid (to inactivate proteases) and centrifuged.

  • Pre-purification: The supernatant was passed through C18 Sep-Pak cartridges to concentrate hydrophobic peptides.

Step 3: HPLC Fractionation

  • The extract was subjected to multiple rounds of High-Performance Liquid Chromatography (HPLC) using C18 reverse-phase columns.

  • Gradient: Acetonitrile gradients in 0.1% Trifluoroacetic acid (TFA).

  • Collection: Fractions were collected every minute.

Step 4: Functional Screening (The Critical Step)

  • Assay: Inhibition of forskolin-stimulated cAMP accumulation.

  • Logic:

    • Stimulate CHO-ORL1 cells with Forskolin (raises cAMP).

    • Add an aliquot from each HPLC fraction.

    • Positive Hit: Any fraction that lowers cAMP levels contains the ligand.

  • Control: Non-transfected CHO cells (to ensure the effect is receptor-specific).

Step 5: Sequencing

  • The active fraction was purified to homogeneity and sequenced using Edman degradation and Mass Spectrometry.

  • Result: A 17-amino acid peptide: This compound-Thr-Gly-Ala-Arg-Lys-Ser-Ala-Arg-Lys-Leu-Ala-Asn-Gln .[1][8]

Deciphering the Code: The FGGF vs. YGGF Paradigm

The sequencing revealed a striking structural insight. The peptide, named Nociceptin (for its pro-nociceptive effect in initial pain tests) or Orphanin FQ (F for Phenylalanine, Q for Glutamine), bore a strong resemblance to Dynorphin A but with a critical difference at the N-terminus.

The "Message" Domain Switch

All classical opioid peptides (Endorphins, Enkephalins, Dynorphins) begin with the "Message" motif YGGF (Tyr-Gly-Gly-Phe) .

  • Tyrosine (Y) Importance: The hydroxyl group (-OH) on the Tyrosine phenol ring is essential for hydrogen bonding within the

    
    , 
    
    
    
    , and
    
    
    receptor binding pockets.
  • The Nociceptin Switch: Nociceptin begins with FGGF (this compound) . It lacks the hydroxyl group (Phenylalanine vs. Tyrosine).

Visualization of Selectivity Logic

The following diagram details why this single atom difference dictates receptor selectivity.

Selectivity Opioid YGGF Tyr-Gly-Gly-Phe -OH Group Present MOR Mu Opioid Receptor Requires -OH H-bond Opioid:OH->MOR:pocket High Affinity Binding NOP NOP Receptor (ORL1) Steric/Hydrophobic Fit Opioid:seq->NOP:pocket Low Affinity Nociceptin FGGF This compound No -OH Group Nociceptin:NoOH->MOR:pocket Loss of H-bond (>1000x Affinity Drop) Nociceptin:seq->NOP:pocket High Affinity Binding

Figure 2: The FGGF vs. YGGF molecular switch determining receptor selectivity.

Mechanistic Implications[4]
  • Loss of Opioid Affinity: The removal of the Tyrosine hydroxyl group causes a >1000-fold loss of affinity for classical opioid receptors.

  • Gain of NOP Affinity: The NOP receptor binding pocket evolved to accommodate the hydrophobic Phenylalanine head group. Specifically, residues Ala216 , Gln280 , and Thr305 in the NOP receptor (which differ from Lys, His, and Ile in classical receptors) create a pocket that favors FGGF over YGGF.

Quantitative Pharmacology

The following data summarizes the binding and functional parameters established during the discovery phase (Meunier et al., 1995; Reinscheid et al., 1995; Dooley et al., 1997).

Table 1: Binding Affinity ( ) and Potency ( ) Comparison[9]
LigandSequence (N-Terminus)Receptor TargetBinding Affinity (

, nM)
Functional Potency (

, nM)
Nociceptin/OFQ F GGF...[1][4][9][10]NOP (ORL1) 0.1 - 0.5 0.3 - 1.0
Nociceptin/OFQF GGF...

> 10,000Inactive
Dynorphin AY GGF...

(KOR)
0.20.5
Dynorphin AY GGF...NOP (ORL1)> 1,000Weak/Inactive
[Tyr1]-NociceptinY GGF...NOP (ORL1)> 500Weak
[Tyr1]-NociceptinY GGF...

~10 - 50Active

Key Insight: Replacing the first Phenylalanine (F) of Nociceptin with Tyrosine (Y) restores binding to opioid receptors but destroys binding to the NOP receptor. This confirms that the F vs. Y switch is the primary determinant of "Address" (selectivity).

Signaling & Physiology[4][7][12][13]

Upon binding the FGGF motif, the NOP receptor activates a signaling cascade typical of


-coupled receptors, yet the physiological outcome is distinct from opioids.
Signaling Cascade
  • G-Protein Coupling: Recruitment of

    
     proteins.[11]
    
  • Adenylyl Cyclase: Inhibition of AC, leading to reduced cAMP.

  • Ion Channels:

    • Activation of G-protein coupled Inwardly Rectifying Potassium channels (GIRK)

      
      Hyperpolarization .
      
    • Inhibition of N-type Voltage-Gated Calcium Channels (VGCC)

      
      Reduced neurotransmitter release .
      
Physiological Paradox (Anti-Analgesia?)

While cellular signaling mimics opioids (inhibition), the behavioral effect of intracerebroventricular (ICV) Nociceptin injection in mice was originally described as hyperalgesia (increased sensitivity to pain) or "anti-opioid" activity. This led to the name "Nociceptin." Later studies revealed a complex profile:

  • Supraspinal: Anti-analgesic / Pro-nociceptive.

  • Spinal: Analgesic (similar to opioids).[3][5][12][13]

Signaling Nociceptin Nociceptin (FGGF) NOP NOP Receptor (GPCR) Nociceptin->NOP Gi Gi/o Protein NOP->Gi AC Adenylyl Cyclase Gi->AC Inhibits GIRK K+ Channels (GIRK) Gi->GIRK Activates VGCC Ca2+ Channels (VGCC) Gi->VGCC Inhibits cAMP cAMP Levels AC->cAMP Decreases Effect1 Hyperpolarization (Neuronal Inhibition) GIRK->Effect1 Effect2 Inhibition of Transmitter Release VGCC->Effect2

Figure 3: Intracellular signaling cascade activated by Nociceptin.

References

  • Meunier, J. C., et al. (1995).[1][2][4] Isolation and structure of the endogenous agonist of opioid receptor-like ORL1 receptor. Nature, 377(6549), 532-535.

  • Reinscheid, R. K., et al. (1995).[1][2][4] Orphanin FQ: a neuropeptide that activates an opioidlike G protein-coupled receptor.[3][9][14][15] Science, 270(5237), 792-794.

  • Mollereau, C., et al. (1994).[3][4] ORL1, a novel member of the opioid receptor family.[1][7] Cloning, functional expression and localization. FEBS Letters, 341(1), 33-38.

  • Dooley, C. T., & Houghten, R. A. (1996).[8] Orphanin FQ: receptor binding and analog structure activity relationships in rat brain. Life Sciences, 59(4), PL23-PL29.

  • Calo, G., et al. (2000).[1][8] Pharmacology of nociceptin and its receptor: a novel therapeutic target.[7][16] British Journal of Pharmacology, 129(7), 1261–1283.

Sources

Methodological & Application

Kinetic Characterization of Dipeptidyl Peptidase III (DPP III) Activity Using the Tetrapeptide Substrate Phe-Gly-Gly-Phe

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-DPP3-FGGF-01

Abstract & Introduction

Dipeptidyl Peptidase III (DPP III, EC 3.4.14.[1]4) is a zinc-dependent metallopeptidase widely distributed in mammalian tissues. Unlike DPP IV, which targets proline-rich sequences, DPP III is unique in its broad specificity for hydrophobic and basic residues at the N-terminus. It functions as a dipeptidyl aminopeptidase , sequentially cleaving dipeptides from the N-terminus of substrates ranging from tetrapeptides to decapeptides.[1][2][3]

While the fluorogenic substrate Arg-Arg-2-naphthylamide (Arg-Arg-2NA) is commonly used for high-throughput screening, it does not fully mimic the physiological processing of natural bioactive peptides like enkephalins and angiotensins.

This Application Note details the protocol for using Phe-Gly-Gly-Phe (FGGF) as a non-fluorogenic, structural model substrate. This tetrapeptide mimics the hydrophobic core of enkephalins (e.g., Leu-Enkephalin: Tyr-Gly-Gly-Phe-Leu). The cleavage of FGGF by DPP III yields two dipeptides: Phe-Gly and Gly-Phe , which are quantified via Reverse-Phase HPLC (RP-HPLC).

Key Applications
  • Substrate Specificity Profiling: Determining the enzyme's preference for hydrophobic P1/P1' residues.[4]

  • Inhibitor Validation: Testing competitive inhibitors (e.g., Tynorphin) against a peptide substrate rather than a synthetic fluorophore.

  • Mechanistic Studies: Investigating the "Arg-anchor" binding mode and domain closure dynamics.

Mechanism of Action

DPP III belongs to the M49 family of metallopeptidases and contains a characteristic HELLGH zinc-binding motif. The enzyme operates via a water-mediated nucleophilic attack on the carbonyl carbon of the scissile bond.

For the substrate This compound :

  • Binding: The N-terminus (Phe) enters the active site, stabilized by conserved residues (Glu316, Asn391 in human DPP III).

  • Coordination: The carbonyl oxygen of the second residue (Gly) coordinates with the Zinc ion (

    
    ).
    
  • Cleavage: The enzyme cleaves the peptide bond between the second and third residues (Gly-Gly bond).

Pathway Visualization

DPP_III_Mechanism Substrate Substrate: This compound ES_Complex ES Complex (Semi-closed State) Substrate->ES_Complex Binding (Arg-Anchors) Enzyme DPP III (Zn2+) Enzyme->ES_Complex Binding (Arg-Anchors) Transition Tetrahedral Intermediate ES_Complex->Transition Zn2+ Water Attack Products Products: Phe-Gly + Gly-Phe Transition->Products Peptide Bond Scission

Figure 1: Catalytic pathway of DPP III acting on this compound. The enzyme cleaves the bond between the second and third residues.[5]

Materials & Reagents

Biologicals[1][2][3][6][7][8][9][10]
  • Enzyme: Recombinant Human DPP III (hDPP III) or bacterial orthologs.

    • Stock: 0.1 mg/mL in 20 mM Tris-HCl, pH 7.5.

  • Substrate: this compound (Purity >98%, custom peptide synthesis).

    • Stock: 2 mM in HPLC-grade water (Store at -20°C).

Buffers & Solvents
  • Assay Buffer: 50 mM Tris-HCl, pH 7.5 (Alternative: 50 mM Phosphate Buffer).

  • Activator: Cobalt Chloride (

    
    ), 1 mM stock (Final assay concentration: 50 µM).
    
    • Note: While DPP III is a Zinc enzyme,

      
       typically enhances activity in vitro by displacing inhibitory metals or stabilizing the active site.
      
  • Stop Solution: 10% Trifluoroacetic acid (TFA).

  • HPLC Mobile Phases:

    • Phase A: 0.1% TFA in Water (Milli-Q).

    • Phase B: 0.1% TFA in Acetonitrile (ACN).

Experimental Protocols

Protocol A: Enzymatic Reaction (Standard Assay)

This protocol describes a discontinuous assay where the reaction is stopped at specific time points and analyzed via HPLC.

  • Preparation: Thaw enzyme and substrate on ice. Pre-warm Assay Buffer to 37°C.

  • Master Mix Assembly (Per well/tube):

    • 85 µL Assay Buffer (50 mM Tris-HCl, pH 7.5)

    • 5 µL

      
       (1 mM stock) 
      
      
      
      Final 50 µM
    • 5 µL Enzyme Stock

      
      Optimize based on specific activity
      
  • Initiation:

    • Add 5 µL Substrate (this compound, 2 mM) to initiate the reaction.

    • Final Volume: 100 µL.

    • Final Substrate Concentration: 100 µM.

  • Incubation: Incubate at 37°C for 15–30 minutes.

    • Critical: Ensure the reaction remains in the linear phase (typically <15% substrate conversion).

  • Termination:

    • Add 10 µL of 10% TFA to quench the reaction.

    • Vortex immediately.

    • Centrifuge at 10,000 x g for 5 minutes to pellet any precipitated protein.

  • Transfer: Move 80 µL of the supernatant to an HPLC vial with insert.

Protocol B: HPLC Analysis

Since FGGF and its products are not fluorogenic, UV detection at 214 nm (peptide bond) is required.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax 300SB-C18, 5 µm, 4.6 x 150 mm).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 214 nm (Primary), 254 nm (Secondary for Phe confirmation).

  • Gradient Profile:

Time (min)% Buffer B (ACN)Event
0.05%Equilibration
2.05%Injection / Void
20.040%Linear Gradient
22.095%Wash
25.05%Re-equilibration

Expected Retention Times (Approximate):

  • Gly-Phe: ~8–10 min (More polar)

  • Phe-Gly: ~9–11 min

  • This compound (Substrate): ~14–16 min (Most hydrophobic)

Workflow Visualization

Workflow Step1 Step 1: Reaction Setup Buffer + Co2+ + Enzyme Step2 Step 2: Initiation Add this compound (100 µM) Step1->Step2 Step3 Step 3: Incubation 37°C for 15-30 min Step2->Step3 Step4 Step 4: Quenching Add 10% TFA Step3->Step4 Step5 Step 5: Separation Centrifuge 10,000xg Step4->Step5 Step6 Step 6: HPLC Analysis Detect Peaks @ 214nm Step5->Step6

Figure 2: Step-by-step experimental workflow for the HPLC-based DPP III assay.

Data Analysis & Validation

Calculation of Activity[4][6][11]
  • Integration: Integrate the area under the curve (AUC) for the product peaks (Phe-Gly and Gly-Phe).

  • Standard Curve: Construct a standard curve using synthetic Phe-Gly or Gly-Phe (0 to 100 µM) to convert AUC to concentration.

  • Velocity (

    
    ): 
    
    
    
    
    Units:
    
    
    [6]
Kinetic Parameters ( , )

To determine kinetics, repeat Protocol A with substrate concentrations ranging from 0.5


 to 5 

(typically 10 µM to 500 µM for DPP III substrates). Fit the data to the Michaelis-Menten equation:


Troubleshooting Guide
IssuePossible CauseSolution
No Cleavage Observed Enzyme inactivationEnsure fresh

is added; avoid EDTA in buffers.
pH mismatchVerify pH is 7.4–8.0. DPP III is inactive < pH 6.0.
Peak Overlap Gradient too steepShallow the gradient (e.g., 5% to 25% B over 20 min).
High Background Protein precipitationEnsure centrifugation step is rigorous after TFA quench.
Non-Linear Rates Substrate depletionReduce incubation time or enzyme concentration (<10% conversion).

References

  • Abramić, M., et al. (2022). "Demystifying DPP III Catalyzed Peptide Hydrolysis." International Journal of Molecular Sciences.

  • Bezerra, G.A., et al. (2015). "Entropy-driven binding of opioid peptides to human dipeptidyl-peptidase III." Scientific Reports.

  • Rawlings, N.D., et al. (2025). "MEROPS: the database of proteolytic enzymes, their substrates and inhibitors." Nucleic Acids Research.

  • Tomić, A., et al. (2016). "Substrate complexes of human dipeptidyl peptidase III reveal the mechanism of enzyme inhibition."[7][8] Scientific Reports.

  • Prajapati, S.C., et al. (2011). "Dipeptidyl peptidase III: a multifaceted oligopeptidase with evolutionary conservation." FEBS Journal.

Sources

Precision Pharmacology: Experimental Assays for Nociceptin Receptor (NOP) Binding

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide

Abstract

The Nociceptin receptor (NOP, formerly ORL1) represents a distinct branch of the opioid receptor family.[1][2][3][4][5] Unlike classical


, 

, and

receptors, NOP exhibits negligible affinity for naloxone and binds the endogenous heptadecapeptide Nociceptin/Orphanin FQ (N/OFQ) with sub-nanomolar affinity. This guide details the experimental frameworks for characterizing NOP ligand pharmacology. We move beyond standard templates to address the specific physicochemical challenges of N/OFQ—specifically its high basicity and "stickiness"—and provide robust protocols for both Radioligand Binding (affinity) and

Binding
(functional efficacy).

Part 1: Critical Technical Factors (Expertise & Experience)

Before initiating assays, three critical factors specific to the NOP receptor system must be addressed to prevent experimental artifacts.

The "Sticky Peptide" Phenomenon

Nociceptin (N/OFQ) is a highly basic peptide (pI ~12.5) that adsorbs aggressively to plastic and glass surfaces.

  • The Fix: All assay buffers must contain Bovine Serum Albumin (BSA), typically at 0.1% to 0.5% (w/v) . Without this, free ligand concentration (

    
    ) will be significantly lower than calculated, artificially inflating 
    
    
    
    and
    
    
    values.
  • Filter Pre-treatment: For filtration assays, glass fiber filters (Whatman GF/B or GF/C) must be pre-soaked in 0.1% - 0.3% Polyethyleneimine (PEI) for at least 1 hour. This neutralizes the negative charge of the glass, preventing the positively charged peptide from binding non-specifically to the filter matrix.

Proteolytic Instability

Endogenous N/OFQ is rapidly degraded by peptidases (e.g., aminopeptidase N, endopeptidase 24.11).

  • The Fix: Membrane preparation buffers must include a robust protease inhibitor cocktail (e.g., Aprotinin, Leupeptin, PMSF, and Bestatin). When performing binding assays at physiological temperatures (37°C), re-addition of inhibitors is recommended.

The Sodium Effect

Like other G-protein Coupled Receptors (GPCRs), NOP exists in high-affinity (G-protein coupled) and low-affinity (uncoupled) states.

  • The Insight:

    
     ions destabilize the receptor-G-protein complex.
    
    • For Agonist Binding: Use low-sodium buffers (Tris-HCl) to maximize the detection of high-affinity sites.

    • For GTP

      
      S Functional Assays: 
      
      
      
      (typically 100 mM NaCl) is often added to reduce high basal G-protein activity, improving the signal-to-noise window for agonist stimulation.

Part 2: Experimental Protocols

Protocol A: Membrane Preparation (The Foundation)

Target: CHO-hNOP or HEK293-hNOP stable cell lines.

  • Harvest: Detach cells using PBS/EDTA (avoid Trypsin if possible to preserve extracellular domains). Centrifuge at 500

    
     g for 10 min.
    
  • Lysis: Resuspend pellet in ice-cold Lysis Buffer (50 mM Tris-HCl, pH 7.4, 2 mM EDTA, Protease Inhibitor Cocktail). Homogenize with a Polytron (2 bursts of 10s).

  • Differential Centrifugation:

    • Spin 1: 1,000

      
       g for 10 min at 4°C (removes nuclei/debris). Save supernatant.
      
    • Spin 2: Centrifuge supernatant at 40,000

      
       g for 20 min at 4°C.
      
  • Wash: Resuspend pellet in Lysis Buffer and repeat Spin 2.

  • Storage: Resuspend final pellet in Storage Buffer (50 mM Tris-HCl, pH 7.4, 0.32 M Sucrose). Aliquot, snap-freeze in liquid nitrogen, and store at -80°C.

    • Validation: Determine protein concentration via Bradford/BCA assay.

Protocol B: Radioligand Competition Binding

Objective: Determine affinity (


) of unknown compounds.
Standard Ligand:

-Nociceptin (Propionyl-N/OFQ).

Reagents:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM

    
    , 1 mM EGTA, 0.1% BSA .
    
  • Radioligand:

    
    -N/OFQ (Final conc: ~0.2 - 0.5 nM, typically near 
    
    
    
    ).
  • Non-Specific Binding (NSB) Control: 1

    
    M Unlabeled Nociceptin.
    

Workflow:

  • Preparation: Dilute membranes to 10–20

    
    g protein/well in Assay Buffer.
    
  • Plate Setup (96-well):

    • Add 25

      
      L Test Compound (varying concentrations).
      
    • Add 25

      
      L Radioligand.
      
    • Add 200

      
      L Membrane Suspension.
      
  • Incubation: Incubate for 60 minutes at 25°C (Room Temp).

    • Note: Equilibrium is slower at 4°C; 25°C is standard for NOP.

  • Harvesting:

    • Use a cell harvester (e.g., Brandel or PerkinElmer).

    • Filter through 0.3% PEI-soaked GF/B filters .

    • Wash

      
       with 2 mL ice-cold 50 mM Tris-HCl (pH 7.4).
      
  • Detection: Dry filters, add scintillation cocktail, and count (CPM).

Protocol C: Functional Binding

Objective: Distinguish Agonists from Antagonists by measuring G-protein activation (


).

Reagents:

  • GTP Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 5 mM

    
    , 1 mM EDTA, 0.1% BSA.
    
  • GDP (Guanosine Diphosphate): Essential to suppress basal binding. Optimization required (typically 1–10

    
    M).
    
  • Radioligand:

    
     (~0.1 nM).
    

Workflow:

  • Pre-Incubation: Incubate membranes (10

    
    g) in Assay Buffer + GDP for 15 min at 25°C. This loads the G-proteins with GDP.
    
  • Stimulation: Add Test Compound (Agonist) and

    
    .[6][7]
    
  • Incubation: 60 minutes at 30°C.

  • Termination: Filtration through GF/B filters (no PEI needed usually, but water wash is critical).

  • Analysis:

    • Agonists: Increase CPM above basal.

    • Antagonists: Inhibit the response of a standard agonist (e.g., N/OFQ

      
      ).
      
    • Inverse Agonists: Decrease CPM below basal (if basal tone is high).

Part 3: Visualization (Pathway & Workflow)

Diagram 1: NOP Signaling & Assay Intervention Points

This diagram illustrates the mechanistic difference between the binding assay (Receptor focus) and the GTP


S assay (G-protein focus).

NOP_Signaling cluster_assays Assay Readouts Ligand Ligand (N/OFQ or Drug) NOP NOP Receptor (Gi/o Coupled) Ligand->NOP Binding Assay (Kd, Ki) G_Protein G-Protein Heterotrimer (Gα-GDP / Gβγ) NOP->G_Protein Activation GDP GDP G_Protein->GDP GDP Release Effector Downstream Effectors (↓ cAMP, ↓ Ca2+, ↑ K+) G_Protein->Effector Signaling GTP [35S]-GTPγS GTP->G_Protein Functional Assay (EC50, Emax)

Caption: Mechanistic flow of NOP activation showing where Radioligand Binding (Ligand-Receptor) and GTP


S (G-protein exchange) assays interrogate the pathway.
Diagram 2: High-Throughput Filtration Workflow

The operational logic for the "Gold Standard" filtration assay.

Filtration_Workflow Prep 1. Preparation Membranes + Buffer (+BSA) Pre-soak Filters in PEI Incubate 2. Equilibrium Binding Add [3H]-Ligand + Competitor 60 min @ 25°C Prep->Incubate Initiate Harvest 3. Harvesting Vacuum Filtration (Brandel) Rapid Wash (Tris-HCl) Incubate->Harvest Terminate Count 4. Detection Liquid Scintillation Counting Data Analysis (Ki, Bmax) Harvest->Count Quantify

Caption: Step-by-step workflow for radioligand competition binding, emphasizing critical BSA and PEI steps.

Part 4: Data Interpretation & Troubleshooting

Summary of Pharmacological Parameters[3][6][8][9]
ParameterAssay TypeDefinitionNOP Specific Context

Saturation BindingEquilibrium dissociation constant (Affinity).N/OFQ

is typically 0.1 – 0.5 nM .

Saturation BindingTotal receptor density.CHO-hNOP stable lines often express 1–5 pmol/mg protein.

Competition BindingInhibitory constant (corrected

).
Calculated using Cheng-Prusoff equation:

.

GTP

S Binding
Potency (concentration for 50% max effect).Measure of functional agonist strength.[6][8][9][10]

GTP

S Binding
Efficacy (relative to endogenous ligand).[9]Full agonists (N/OFQ) = 100%; Partial agonists < 100%.
Troubleshooting Guide
  • Problem: High Non-Specific Binding (NSB > 20% of Total).

    • Root Cause:[3][11][12][13] Peptide sticking to filters.

    • Solution: Increase PEI soak time or concentration (up to 0.5%). Ensure washing is rapid (< 10 seconds total) with ice-cold buffer.

  • Problem: Low Signal Window in GTP

    
    S.
    
    • Root Cause:[3][11][12][13] High basal G-protein activity.

    • Solution: Titrate GDP concentration. Increasing GDP (up to 10-50

      
      M) lowers basal but makes it harder to displace with agonist. Find the "Goldilocks" zone.
      

References

  • Meunier, J. C., et al. (1995). Isolation and structure of the endogenous agonist of opioid receptor-like ORL1 receptor.

  • McDonald, J., & Lambert, D. G. (2005). Pharmacological characterization of the nociceptin/orphanin FQ receptor. British Journal of Pharmacology.

  • Guerrini, R., et al. (2000). Address and message sequences for the nociceptin receptor: a structure-activity study.[7] Journal of Medicinal Chemistry.

  • IUPHAR/BPS Guide to Pharmacology. Nociceptin receptor (NOP).[3][7][12]

  • Harrison, C., & Traynor, J. R. (2003).

Sources

Synthesis of FGGF analogs for structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of FGGF Analogs for Nociceptin Receptor (NOP) SAR Profiling

Introduction: The "Message" of Nociceptin

The tetrapeptide sequence Phe-Gly-Gly-Phe (FGGF) represents the N-terminal "message" domain of Nociceptin/Orphanin FQ (N/OFQ), the endogenous ligand for the Nociceptin Opioid Peptide (NOP) receptor. Unlike classical opioid peptides (e.g., enkephalins) which possess a Tyr-Gly-Gly-Phe (YGGF) motif, the unique Phenylalanine at position 1 (Phe¹) in N/OFQ confers selectivity for the NOP receptor over Mu, Delta, and Kappa opioid receptors.

While the full-length 17-mer peptide is required for high-affinity binding, the FGGF core is the primary determinant of intrinsic efficacy (receptor activation). Structure-Activity Relationship (SAR) studies focusing on this tetrapeptide region are critical for developing:

  • Biased Agonists: Ligands that preferentially activate G-protein signaling over

    
    -arrestin recruitment.
    
  • Antagonists: Modifications such as

    
     transform the agonist into a pure antagonist.
    
  • Metabolic Stability: Protecting the N-terminus from aminopeptidase degradation.

This guide details the protocol for synthesizing FGGF analogs using Fmoc Solid-Phase Peptide Synthesis (SPPS), designed to ensure high crude purity and preventing common aggregation issues associated with glycine-rich sequences.

Strategic Planning & Experimental Design

Resin Selection: The C-Terminal "Address"

For SAR studies, the C-terminus is often amidated to mimic the electronic state of the peptide bond in the longer native sequence and to confer metabolic stability against carboxypeptidases.

  • Recommended Support: Rink Amide MBHA Resin (Loading: 0.5 – 0.7 mmol/g).

  • Rationale: The benzhydrylamine (BHA) linker provides a C-terminal amide (

    
    ) upon cleavage. Low loading is preferred to minimize inter-chain aggregation during the synthesis of the Gly-Gly motif.
    
Coupling Strategy: Preventing Diketopiperazine Formation

The FGGF sequence contains a Gly-Gly dipeptide segment. A common side reaction in SPPS is the formation of diketopiperazine (DKP) when the third amino acid is added, leading to chain termination.

  • Mitigation: Use bulky active esters (e.g., HBTU/DIEA) and ensure efficient coupling of the third residue (Phe¹) to the Gly-Gly-Resin. Avoid prolonged deprotection times after the second Glycine is coupled.

Protocol: Automated/Manual Fmoc-SPPS of FGGF Analogs

Materials & Reagents
  • Fmoc-Amino Acids: Fmoc-Phe-OH, Fmoc-Gly-OH (Side chain protection not required for these residues).

  • Activator: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).

  • Base: DIEA (N,N-Diisopropylethylamine).

  • Deprotection: 20% Piperidine in DMF (v/v) with 0.1M HOBt (to suppress aspartimide formation if Asp is introduced in analogs).

  • Solvent: DMF (Dimethylformamide), Peptide synthesis grade.

Synthesis Workflow
StepOperationReagent/ConditionTimeMechanism/Notes
1 Reselling DCM (Dichloromethane)30 minSwells polystyrene core for accessibility.
2 Fmoc Removal 20% Piperidine/DMF2 x 5 minBase-induced

-elimination removes Fmoc.
3 Wash DMF5 x 1 minCritical to remove piperidine (avoids premature Fmoc removal of next AA).
4 Activation AA : HBTU : DIEA (4:4:8 eq)2 minPre-activation generates the active ester.
5 Coupling Activated AA solution45 minNucleophilic attack of resin-bound amine on active ester.
6 Wash DMF3 x 1 minRemoves excess reagents and urea byproducts.
7 Repeat Steps 2-6--Repeat for Gly³, Gly², Phe¹.
8 Final Cleavage TFA/TIS/H2O (95:2.5:2.5)2 hoursAcidolysis of linker and side-chain deprotection.
Critical Modification for SAR Analogs

If synthesizing the antagonist analog containing the reduced amide bond (


) between Phe¹ and Gly²:
  • Couple Fmoc-Gly-H (aldehyde) to the resin-bound peptide instead of Fmoc-Gly-OH.

  • Perform Reductive Amination with Fmoc-Phe-OH using

    
     in 1% acetic acid/DMF.
    

Visualization: SAR Logic & Synthesis Workflow

Figure 1: Nociceptin N-Terminal SAR Logic

Caption: Decision tree for designing FGGF analogs to probe receptor sub-pockets and modulate efficacy.

SAR_Logic Root FGGF Sequence (N/OFQ 1-4) Pos1 Position 1 (Phe) Address/Selectivity Root->Pos1 Pos2_3 Pos 2 & 3 (Gly-Gly) Spacer/Flexibility Root->Pos2_3 Pos4 Position 4 (Phe) Hydrophobic Pocket Root->Pos4 Mod1 Sub: Tyr/Trp (Test H-bonding) Pos1->Mod1 Mod2 Sub: D-Ala/Aib (Constrain Conformation) Pos2_3->Mod2 Mod3 Backbone: N-Me-Phe (Protease Stability) Pos4->Mod3 Outcome1 Loss of NOP Selectivity (Gain of Mu-affinity) Mod1->Outcome1 If Tyr added Outcome2 Antagonist Activity (If flexibility reduced) Mod2->Outcome2

Figure 2: Synthesis & Purification Workflow

Caption: Step-by-step Fmoc-SPPS workflow tailored for short, hydrophobic sequences.

Synthesis_Workflow Start Resin Preparation (Rink Amide MBHA) Coupling Chain Elongation (HBTU/DIEA Activation) Start->Coupling Fmoc-Gly-OH QC_Step Kaiser Test (Ninhydrin) Coupling->QC_Step QC_Step->Coupling Blue (Incomplete) Cleavage Cleavage & Deprotection (95% TFA Cocktail) QC_Step->Cleavage Colorless (Complete) Purification Prep-HPLC (C18 Column) Cleavage->Purification Ether Precip. Final Lyophilized Analog (>98% Purity) Purification->Final

Analytical Validation

Purification Protocol

Short hydrophobic peptides like FGGF can be difficult to separate from truncation impurities if the gradient is too steep.

  • Column: C18 Reverse-Phase (e.g., Phenomenex Jupiter, 5µm, 300Å).

  • Mobile Phase A: 0.1% TFA in Water (Milli-Q).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Shallow gradient recommended. 5% B to 40% B over 30 minutes.

  • Detection: UV at 220 nm (peptide bond) and 254 nm (Phenylalanine aromatic ring).

Characterization Data (Example)
Analog IDSequenceCalc. MW (Da)Obs. MW (m/z) [M+H]+Retention Time (min)
NOP-001 H-Phe-Gly-Gly-Phe-NH2425.48426.512.4
NOP-002 H-Tyr-Gly-Gly-Phe-NH2441.48442.511.8
NOP-003 H-Phe-Ala-Gly-Phe-NH2439.51440.513.1

References

  • Meunier, J. C., et al. (1995).[1] Isolation and structure of the endogenous agonist of opioid receptor-like ORL1 receptor. Nature, 377(6549), 532–535. Link

  • Reinscheid, R. K., et al. (1995).[1] Orphanin FQ: a neuropeptide that activates an opioid-like G protein-coupled receptor.[1][2][3] Science, 270(5237), 792–794. Link

  • Calo, G., et al. (2000). Pharmacology of nociceptin and its receptor: a novel therapeutic target. British Journal of Pharmacology, 129(7), 1261–1283. Link

  • Guerrini, R., et al. (2000). Address and message sequences for the nociceptin receptor: a structure-activity study of nociceptin-(1-13)-peptide amide. Journal of Medicinal Chemistry, 43(15), 2805–2813. Link

Sources

Methods for cyclization of Phe-Gly-Gly-Phe peptides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methods for Cyclization of Phe-Gly-Gly-Phe Peptides

Part 1: Executive Summary & Strategic Analysis

The synthesis of cyclo(this compound) (c-FGGF) presents a classic challenge in peptide chemistry: the closure of a 12-membered ring.[1] Unlike pentapeptides or larger macrocycles, tetrapeptides suffer from significant ring strain and a high energy barrier to reach the cis-peptide bond conformation required for closure.[1] Consequently, the primary competing reaction is intermolecular dimerization, leading to the thermodynamically favored cyclic octapeptide cyclo(FGGF-FGGF).

To successfully synthesize c-FGGF, one cannot simply "mix and stir."[1] The process requires a Retrosynthetic Disconnection Strategy that minimizes steric hindrance at the closure site and utilizes High-Dilution Kinetics to favor intramolecular cyclization.

Core Challenges
  • Ring Strain: The 12-membered ring forces the peptide backbone into a constrained geometry, often requiring at least one amide bond to adopt a cis or distorted trans conformation.

  • Cyclodimerization: At standard concentrations (>10 mM), the linear precursor preferentially dimerizes to form the 24-membered cyclic octapeptide.

  • Steric Hindrance: Closing the ring between two bulky residues (e.g., Phe-Phe) drastically reduces yield.[1]

Part 2: Retrosynthetic Logic & Precursor Design

The choice of the linear precursor is the single most critical factor in yield optimization. For the target cyclo(this compound), there are four possible linear disconnection points.[1]

Optimal Disconnection: We must avoid closing the ring between the two Phenylalanine residues (Phe-Phe), as the bulky benzyl side chains create significant steric clash. The optimal closure sites are between the Glycine residues.

  • Poor Precursor: H-Phe-Gly-Gly-Phe-OH (Closes at Phe-Phe; High Steric Hindrance)[1]

  • Optimal Precursor: H-Gly-Phe-Phe-Gly-OH (Closes at Gly-Gly; Lowest Steric Hindrance)[1]

Retrosynthesis cluster_choices Linear Precursor Options Target Target: cyclo(this compound) Option1 H-Phe-Gly-Gly-Phe-OH (Closure: Phe-Phe) RISK: High Steric Hindrance Target->Option1 Disconnection A Option2 H-Gly-Phe-Phe-Gly-OH (Closure: Gly-Gly) OPTIMAL: Low Steric Hindrance Target->Option2 Disconnection B

Figure 1: Retrosynthetic analysis of cyclo(FGGF) showing the strategic selection of the linear precursor to minimize steric hindrance during ring closure.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of Linear Precursor (H-Gly-Phe-Phe-Gly-OH)

Rationale: Solid-Phase Peptide Synthesis (SPPS) using 2-Chlorotrityl Chloride (2-CTC) resin is selected.[1] 2-CTC is a "hyper-acid labile" resin, allowing the cleavage of the protected peptide fragment (retention of side-chain protecting groups, though FGGF has none, this is standard practice for scalability) using mild acid (1% TFA), preventing premature deprotection or degradation.[1]

Materials:

  • 2-Chlorotrityl Chloride Resin (Loading ~0.6 mmol/g)[1]

  • Fmoc-Gly-OH, Fmoc-Phe-OH[1]

  • DIPEA (N,N-Diisopropylethylamine)[1]

  • DCM (Dichloromethane), DMF (Dimethylformamide)[1]

  • Piperidine (20% in DMF for deprotection)[1]

  • Cleavage Cocktail: 1% TFA in DCM.[1]

Step-by-Step:

  • Resin Loading: Swell 1.0 g resin in DCM.[1] Add Fmoc-Gly-OH (1.2 eq) and DIPEA (4 eq) in DCM.[1] Agitate for 2 hours. Cap unreacted sites with MeOH (1 mL) for 20 min.

  • Elongation: Perform standard Fmoc SPPS cycles:

    • Deprotection: 20% Piperidine/DMF (2 x 10 min).[1]

    • Coupling: Fmoc-AA-OH (3 eq), HBTU (2.9 eq), DIPEA (6 eq) in DMF for 45 min.

    • Sequence: Resin-Gly -> Phe -> Phe -> Gly-Fmoc.[1]

  • Final Fmoc Removal: Remove the N-terminal Fmoc group while on-resin to yield H-Gly-Phe-Phe-Gly-[Resin].[1]

  • Mild Cleavage: Wash resin with DCM.[1] Treat with 1% TFA in DCM (10 mL) for 2 min. Filter into a flask containing 1 mL pyridine (to neutralize TFA). Repeat 5 times.

  • Isolation: Concentrate the filtrate. Precipitate in cold diethyl ether. Centrifuge and dry. Verify linear mass (Expected [M+H]+: ~427.2 Da).

Protocol B: Solution-Phase Cyclization (High Dilution)

Rationale: To overcome the entropic barrier and prevent dimerization, the reaction must be performed at pseudo-high dilution . We utilize a syringe pump addition method to keep the instantaneous concentration of the active ester extremely low (< 1 mM).

Reagents:

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1] Why? HATU is superior to HBTU/PyBOP for sterically demanding macrocyclizations due to the stabilizing effect of the HOAt leaving group.

  • Base: DIPEA or TMP (2,4,6-Collidine).[1]

  • Solvent: Anhydrous DMF (DCM can be used but DMF solubilizes the polar transition state better).

Step-by-Step:

  • Preparation: Dissolve the linear peptide (H-Gly-Phe-Phe-Gly-OH, 0.1 mmol) in 10 mL DMF (Solution A).

  • Reaction Vessel: In a round-bottom flask, place HATU (1.5 eq, 0.15 mmol) and DIPEA (3 eq, 0.3 mmol) in 100 mL of anhydrous DMF (Solution B). Note: This large volume ensures high dilution.

  • Slow Addition: Load Solution A into a syringe. Using a syringe pump, add Solution A to the stirring Solution B at a rate of 1 mL/hour .

    • Mechanism:[2][3] Slow addition ensures that any activated peptide molecule finds its own tail before it finds another peptide molecule.[1]

  • Completion: After addition is complete, stir for an additional 12 hours.

  • Workup: Evaporate DMF under reduced pressure. The residue will likely contain salts and the cyclic product.

  • Purification: Dissolve in 50% Acetonitrile/Water and purify via Preparative RP-HPLC (C18 column). Gradient: 5-60% ACN over 30 min.[1]

Analytical Validation:

  • Mass Spec: Check for [M+H]+ = 409.2 Da (Cyclic monomer).[1]

  • Critical Check: If you see a peak at 817.4 Da, this is the cyclic dimer (Octapeptide).[1] If dimer > 10%, decrease concentration in future runs or switch solvent to DCM/DMF mix.[1]

Workflow Step1 1. SPPS (2-CTC Resin) Step2 2. Mild Cleavage (1% TFA/DCM) Step1->Step2 Step3 3. Linear Precursor (H-Gly-Phe-Phe-Gly-OH) Step2->Step3 Step4 4. Slow Addition (Syringe Pump -> HATU/DMF) Step3->Step4 Step5 5. HPLC Purification Step4->Step5 Step6 Final Product cyclo(FGGF) Step5->Step6

Figure 2: Experimental workflow from solid-phase synthesis to solution-phase cyclization.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Major Product is Dimer (817 Da) Concentration too high.Reduce concentration to 0.5 mM. Use syringe pump addition over 24h.
No Reaction / Linear SM remains Carboxyl activation failed.Switch reagent to DEPBT or PyAOP .[1] Ensure anhydrous conditions.
Racemization (D-Phe observed) Base-catalyzed epimerization.[1]Use TMP (Collidine) instead of DIPEA. Use HOAt as an additive.[1]
Insolubility of Linear Precursor Aggregation of hydrophobic sequence.[1]Add chaotropic salts (LiCl) or use HFIP/DCM mixtures as solvent.[1]

References

  • White, C. J., & Yudin, A. K. (2011).[1] Contemporary strategies for peptide macrocyclization. Nature Chemistry, 3(7), 509–524.[1] Link

  • Thakkar, A., et al. (2014).[1] Methodology for the Synthesis of Cyclic Peptides. Chemical Reviews, 114(2), 901-926.[1] Link[1]

  • Davies, J. S. (2003).[1] The cyclization of peptides and depsipeptides. Journal of Peptide Science, 9(8), 471-501.[1] Link[1]

  • Bhardwaj, G., et al. (2016).[1] Accurate de novo design of hyperstable constrained peptides. Nature, 538, 329–335.[1] Link[1]

  • Tang, Y. C., et al. (2025).[1][4] Rapid and Green Anion-Assisted Mechanochemical Peptide Cyclization. ACS Sustainable Chemistry & Engineering.[1] Link (Highlighting DEPBT usage for Phe-Gly sequences).

Sources

Troubleshooting & Optimization

Improving solubility of hydrophobic Phe-Gly-Gly-Phe peptides

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the solubility challenges associated with the hydrophobic tetrapeptide Phe-Gly-Gly-Phe (FGGF) . This sequence is widely utilized in self-assembling hydrogels and as a protease-cleavable linker (e.g., for Cathepsin B) in antibody-drug conjugates (ADCs).

Its high phenylalanine content drives strong


-

stacking interactions, leading to rapid aggregation, fibrillization, and gelation in aqueous environments. This guide provides field-proven protocols to overcome these thermodynamic barriers.

Executive Summary: The "Gelation Trap"

The primary failure mode for FGGF peptides is not simple insolubility, but kinetic trapping via self-assembly . The aromatic rings of the Phenylalanine (Phe) residues stack like plates (


-

interactions), while the Glycine (Gly) residues provide the flexibility to form

-sheet structures.
  • Result: The peptide forms a hydrogel or precipitates immediately upon contact with water or saline buffers.

  • Solution: You must dissolve the peptide in a "disruptive" solvent first to break intermolecular bonds before introducing the aqueous phase.

Module 1: The "Chemical First Aid" (Solvent Strategy)

Use this protocol for initial reconstitution of lyophilized powder.

Standard Operating Procedure (SOP-01): The Organic Step-Wise Method

Principle: An organic co-solvent solvates the hydrophobic Phe side chains, preventing initial aggregation. Water is added second to reach the desired polarity.[1]

Reagents:

  • Primary Solvent: Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[2][3]

    • Note: Use DMF if your downstream application involves methionine (Met) or cysteine (Cys) residues to prevent oxidation, though FGGF itself is oxidation-resistant.

  • Diluent: Sterile Water or degassed PBS (Phosphate Buffered Saline).

Protocol:

  • Calculate: Determine the volume of organic solvent required to reach 5-10% of the final target volume.

    • Example: For 1 mL final solution, use 50–100 µL of DMSO.

  • Dissolve: Add the calculated DMSO/DMF volume directly to the lyophilized FGGF powder.

  • Agitate: Vortex vigorously for 30 seconds. The solution must be completely clear.

    • Troubleshooting: If cloudy, sonicate for 10 seconds.[4]

  • Dilute: Add the aqueous buffer (water/PBS) dropwise while vortexing.

    • Critical: Do not dump the water in all at once; this causes "solvent shock" and precipitation.

Solubility Performance Matrix
Solvent SystemSolubility RatingMechanism of ActionRecommended Use
Water (pH 7) Poor (< 0.1 mg/mL)Hydrophobic exclusion; rapid gelation.Not recommended.
PBS (150 mM NaCl) Very Poor"Salting out" effect enhances aggregation.Only after pre-solubilization.
100% DMSO Excellent (> 20 mg/mL)Disrupts

-

stacking.
Stock solution preparation.
50% Acetic Acid GoodProtonates terminal amines; disrupts H-bonds.Purification/HPLC.
6M Guanidine HCl ExcellentChaotropic denaturation.Denaturing assays only.

Module 2: The "Ionic Hammer" (pH & Charge Control)

Use this when organic solvents are not permitted (e.g., sensitive in vivo models).

Isoelectric Point (pI) Management

The FGGF peptide is zwitterionic.

  • N-terminal Amine pKa: ~9.0

  • C-terminal Carboxyl pKa: ~3.5

  • Approximate pI: ~5.8[5]

The Danger Zone: At pH 5.0–6.0, the net charge is near zero, maximizing aggregation. The Fix: Shift the pH at least 2 units away from the pI.

Protocol (SOP-02): pH Shifting

  • Acidic Shift: Dissolve peptide in 0.1% Acetic Acid or 0.1% TFA (pH ~3). The positive charge on the N-terminus repels neighboring chains.

  • Basic Shift: Dissolve in 0.1% Ammonium Hydroxide (NH₄OH) (pH ~10). The negative charge on the C-terminus provides repulsion.

    • Warning: High pH can cause racemization over time. Use immediately.

Module 3: Advanced Formulation (Structural Modification)

For drug development professionals encountering persistent insolubility.

Cyclodextrin Complexation

-Cyclodextrin or Hydroxypropyl-

-cyclodextrin (HP-

-CD) forms inclusion complexes with the hydrophobic Phenylalanine rings, shielding them from water.
  • Ratio: Use a 1:2 molar ratio (Peptide : Cyclodextrin).

  • Benefit: Improves solubility without organic solvents; safe for injection.

PEGylation

Conjugating a Polyethylene Glycol (PEG) chain to the N- or C-terminus creates a "stealth" hydration shell.

  • Mechanism: The hydrophilic PEG chain sterically hinders the Phe-Phe stacking.

Module 4: Decision Tree & Workflow

The following diagram illustrates the logical flow for solubilizing FGGF peptides based on your experimental constraints.

FGGF_Solubility_Workflow Start Lyophilized FGGF Peptide Constraint Is Organic Solvent (DMSO) Allowed? Start->Constraint Yes_DMSO Method A: Organic Step-Wise Constraint->Yes_DMSO Yes No_DMSO Method B: pH/Charge Shift Constraint->No_DMSO No Step1 Dissolve in 100% DMSO (5-10% of final vol) Yes_DMSO->Step1 Step2 Add Aqueous Buffer Dropwise Step1->Step2 Check1 Clear Solution? Step2->Check1 Success Proceed to Assay Check1->Success Yes Fail Aggregation/Gelation Check1->Fail No Step3 Adjust pH > 8 (NH4OH) or pH < 3 (Acetic Acid) No_DMSO->Step3 Check2 Clear Solution? Step3->Check2 Check2->Success Yes Check2->Fail No Advanced Method C: Advanced Formulation (Cyclodextrins or PEGylation) Fail->Advanced

Figure 1: Decision matrix for FGGF peptide solubilization.[6] Blue path denotes the standard organic co-solvent method; Red path denotes aqueous-only pH adjustment.

Module 5: Troubleshooting & FAQs

Q1: My peptide dissolved in DMSO, but precipitated immediately when I added PBS. Why? A: This is "Salting Out." The high ionic strength of PBS strips water molecules away from the peptide, forcing hydrophobic interactions.

  • Fix: Dilute with pure water first to lower the DMSO concentration, then add a concentrated (10x) PBS stock only at the very end. Alternatively, reduce the salt concentration of your buffer.

Q2: The solution turned into a jelly-like substance. Can I save it? A: This is a hydrogel formed by


-sheet fibrillization.
  • Fix: You can try sonicating the gel for 30-60 seconds to disrupt the fibrils. If that fails, add 6M Guanidine HCl or Urea to denature the structure, though this may be incompatible with bioassays. Often, it is best to lyophilize and restart with SOP-01.

Q3: Can I use this peptide for cell culture if it contains DMSO? A: Yes, most cells tolerate up to 0.5% - 1.0% DMSO.[6]

  • Protocol: Prepare a 1000x stock solution in 100% DMSO. Dilute 1 µL of stock into 1 mL of cell media. This keeps the DMSO concentration at 0.1%, which is safe and keeps the peptide soluble via rapid dilution.

Q4: I am designing a Cathepsin B linker. How can I make FGGF inherently more soluble? A: Modify the sequence flanking the FGGF motif.

  • Strategy: Add hydrophilic residues like Lysine (K) or Glutamic Acid (E) adjacent to the linker (e.g., K -FGGF-K ). This adds charge repulsion without affecting the protease cleavage site significantly.

References

  • Adler-Abramovich, L., et al. (2012). Phenylalanine assembly into toxic fibrils suggests amyloid etiology in phenylketonuria. Nature Chemical Biology. Retrieved from [Link]

  • GenScript. (2023). Peptide Handling and Solubility Guide. Retrieved from [Link]

Sources

Preventing aggregation of Phe-Gly-Gly-Phe during purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of the tetrapeptide Phenylalanine-Glycine-Glycine-Phenylalanine (Phe-Gly-Gly-Phe). This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with this hydrophobic peptide. Our focus is on preventing aggregation, a common and critical issue that can significantly impact yield and purity.

Understanding the Challenge: The Physicochemical Nature of this compound

The this compound tetrapeptide presents a unique purification challenge primarily due to its chemical structure. It is bookended by two bulky, nonpolar phenylalanine (Phe) residues. These residues confer a significant hydrophobic character to the molecule. During purification, especially at high concentrations typical for preparative chromatography, these hydrophobic regions on different peptide molecules tend to interact to minimize their exposure to the aqueous mobile phase. This process, known as hydrophobic interaction, is a primary driver of aggregation.[1][2]

Furthermore, the peptide backbone can form intermolecular hydrogen bonds, creating a network that contributes to the formation of insoluble aggregates.[3] The tendency to aggregate is often most pronounced at the peptide's isoelectric point (pI), the pH at which the net charge of the molecule is zero.[4][5] At this pH, electrostatic repulsion between molecules is minimal, allowing aggregation to occur more readily.[5]

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the purification of this compound.

Q1: My this compound peptide is precipitating in the sample tube before I can even inject it onto the chromatography column. What's happening and how can I fix it?

A1: Immediate precipitation is a classic sign of low solubility and rapid aggregation. This often happens when the peptide is dissolved in a solvent that does not adequately solvate its hydrophobic regions.

Causality: The hydrophobic phenylalanine residues are driving the peptide molecules to associate with each other rather than interact with the aqueous solvent.[1][2] This is especially problematic if the pH of your solvent is near the peptide's isoelectric point (pI), where the lack of net charge minimizes electrostatic repulsion.[5]

Troubleshooting Steps:

  • Solvent Modification:

    • Initial Dissolution: Attempt to dissolve the peptide in a small amount of an organic solvent in which it is more soluble, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), before diluting it with the aqueous mobile phase.[6] Be mindful that high concentrations of these organic solvents can interfere with binding to a reversed-phase column if not sufficiently diluted.

    • Acidification: For reversed-phase chromatography (RPC), dissolving the peptide in the initial mobile phase containing an acid like 0.1% trifluoroacetic acid (TFA) can help. The acidic pH will ensure the C-terminal carboxyl group is protonated and the N-terminal amino group is positively charged, increasing the overall net positive charge and thus solubility.[7]

  • pH Adjustment:

    • Calculate the theoretical pI of this compound. The pI is the pH at which the peptide has no net charge, making it least soluble.[4][5]

    • Adjust the pH of your sample solvent to be at least 1.5 to 2 units away from the pI.[5] For a peptide like this compound, which lacks acidic or basic side chains, the pI will be close to neutral. Using an acidic mobile phase (e.g., pH 2-3 with TFA) is a standard approach to ensure a net positive charge and improve solubility.

Q2: I'm seeing very broad peaks or multiple peaks during my reversed-phase HPLC run. Could this be aggregation?

A2: Yes, peak broadening and the appearance of multiple, poorly resolved peaks are strong indicators of on-column aggregation or different aggregate species interacting with the stationary phase.

Causality: As the peptide solution is injected and begins to interact with the stationary phase, the local concentration of the peptide increases. This can promote aggregation. Aggregates of different sizes will have different retention characteristics, leading to broad or multiple peaks.

Troubleshooting Workflow:

The following diagram outlines a systematic approach to troubleshooting on-column aggregation.

G cluster_0 Problem: Broad or Multiple Peaks cluster_3 Advanced Strategies Problem Observe broad/multiple peaks in HPLC chromatogram Concentration Decrease Sample Concentration Problem->Concentration Is concentration too high? Gradient Modify Gradient Profile (Make it shallower) Concentration->Gradient Still broad? Temperature Increase Column Temperature (e.g., 40-60°C) Gradient->Temperature Still broad? Organic Add Organic Modifiers (e.g., Isopropanol, n-Propanol) Temperature->Organic Still broad? Chaotrope Introduce Chaotropic Agent (e.g., Guanidine HCl, Urea) Organic->Chaotrope Still broad? Detergent Use Low-Level Detergent (e.g., 0.05% Tween 20) Chaotrope->Detergent Still broad? pH_shift Drastic pH Shift (e.g., Switch to basic pH if acidic was used) Detergent->pH_shift Final option

Caption: Troubleshooting workflow for on-column aggregation.

Detailed Explanations for the Workflow:

  • Decrease Sample Concentration: This is the simplest first step. Lowering the concentration reduces the likelihood of intermolecular interactions.[8]

  • Modify Gradient Profile: A shallower gradient (a slower increase in the organic solvent percentage) can sometimes help aggregates to dissociate and the peptide to elute as a sharper peak.

  • Increase Column Temperature: Raising the column temperature (e.g., to 40-60 °C) can increase the solubility of hydrophobic peptides and disrupt aggregation, often leading to improved peak shape.[9]

  • Add Organic Modifiers: While acetonitrile is common, adding a small percentage of a more disruptive alcohol like isopropanol or n-propanol to the mobile phase can enhance peptide solubility.[10]

  • Introduce Chaotropic Agents: Chaotropic agents like urea or guanidine hydrochloride disrupt the hydrogen bonding network of water and weaken hydrophobic interactions, thereby reducing aggregation.[11][12] They can be added to the mobile phase at low concentrations (e.g., 1-4 M), but be aware that this will increase mobile phase viscosity and backpressure.

  • Use Low-Level Detergents: Non-ionic detergents such as Tween 20 or Triton X-100 can be added at very low concentrations (e.g., 0.05%) to the mobile phase.[13][14] These detergents can help to solubilize the peptide and prevent it from adsorbing to surfaces or aggregating.[14]

Q3: What are the optimal mobile phase conditions to prevent this compound aggregation during reversed-phase purification?

A3: The optimal conditions aim to maximize peptide solubility and minimize intermolecular interactions. A combination of pH control, organic modifiers, and sometimes additives is usually required.

Recommended Starting Conditions:

ParameterRecommended ConditionRationale
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterLow pH (~2) ensures a net positive charge on the peptide, increasing solubility and minimizing interactions with residual silanols on the silica-based stationary phase.
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)ACN is a common organic solvent for RPC. TFA is included for consistent ion pairing and pH.
Column Temperature 40 - 60 °CIncreased temperature enhances solubility of hydrophobic peptides and can improve peak shape.[9]
Sample Solvent Initial Mobile Phase or minimal DMSO/WaterEnsures compatibility with the starting conditions of the gradient.

Protocol for Mobile Phase Additive Screening:

If the standard conditions are insufficient, a systematic screening of additives can be performed.

  • Prepare Stock Solutions:

    • Chaotrope Stock: 6 M Guanidine Hydrochloride (GuHCl) in Mobile Phase A.

    • Detergent Stock: 1% Tween 20 in Mobile Phase A.

    • Organic Modifier Stock: 10% n-Propanol in Mobile Phase B.

  • Test Conditions: Run small-scale analytical injections to compare the following mobile phase modifications against your standard protocol:

    • Condition 1 (Chaotrope): Add GuHCl stock to Mobile Phase A to a final concentration of 1 M.

    • Condition 2 (Detergent): Add Tween 20 stock to Mobile Phase A to a final concentration of 0.05%.[14]

    • Condition 3 (Organic Modifier): Replace 10% of the ACN in Mobile Phase B with n-Propanol.

  • Analyze Results: Compare the chromatograms for peak shape, retention time, and resolution. The best condition will show the sharpest, most symmetrical peak for this compound.

The following diagram illustrates the mechanism by which these additives work.

G cluster_0 Aggregation Process cluster_1 Intervention Strategies Peptide1 This compound Aggregate Aggregate Peptide1->Aggregate Peptide2 This compound Peptide2->Aggregate Chaotrope Chaotropic Agent (e.g., Urea) Chaotrope->Aggregate Disrupts H-Bonds & Hydrophobic Interactions Detergent Detergent Micelle Detergent->Aggregate Solubilizes Hydrophobic Regions Organic Organic Solvent (e.g., ACN) Organic->Aggregate Improves Solvation

Caption: Mechanisms of anti-aggregation additives.

Summary and Key Takeaways

Preventing the aggregation of this compound is achievable through a systematic approach that addresses the peptide's inherent hydrophobicity.

  • Understand the 'Why': Aggregation is driven by hydrophobic interactions and is most severe at the peptide's isoelectric point.

  • Control the Environment: Use low pH mobile phases (e.g., 0.1% TFA) to ensure a net positive charge and enhance solubility.

  • Optimize Conditions: Systematically adjust concentration, temperature, and the gradient to improve peak shape.

  • Employ Additives: When necessary, introduce chaotropic agents, organic modifiers, or low levels of detergents to disrupt intermolecular forces.

By applying these principles, you can develop a robust and reproducible purification method for this compound, leading to higher purity and yield in your research and development efforts.

References
  • ResearchGate. Physicochemical properties like solubility, pH, isoelectric point... Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6992304, Phe-Gly. Available at: [Link]

  • National Center for Biotechnology Information. Factors affecting the physical stability (aggregation) of peptide therapeutics. Available at: [Link]

  • Biozentrum, University of Basel. Preventing Protein Aggregation. Available at: [Link]

  • ResearchGate. Peptide aggregation: insights from SEC-HPLC analysis. Available at: [Link]

  • Biotage. How to use the isoelectric point to inform your peptide purification mobile phase pH. Available at: [Link]

  • Royal Society of Chemistry. Interplay between the hydrophobic effect and dipole interactions in peptide aggregation at interfaces. Available at: [Link]

  • National Center for Biotechnology Information. Effective interactions between chaotropic agents and proteins. Available at: [Link]

  • National Center for Biotechnology Information. A Peptide Strategy for Inhibiting Different Protein Aggregation Pathways. Available at: [Link]

  • PepDraw. Isoelectric Point (pI) Calculator. Available at: [Link]

  • National Center for Biotechnology Information. Prevention of aggregation of synthetic membrane-spanning peptides by addition of detergent. Available at: [Link]

  • bioRxiv. A peptide strategy for inhibiting different protein aggregation pathways in disease. Available at: [Link]

  • National Center for Biotechnology Information. Effects of different organic solvents on the structure of Aβ(1-42) monomer. Available at: [Link]

  • ResearchGate. A Peptide Strategy for Inhibiting Different Protein Aggregation Pathways. Available at: [Link]

  • YouTube. Calculating the pI of AYDG. Available at: [Link]

  • Agilent. Agilent Biocolumns Application Compendium - Aggregate/Fragment Analysis. Available at: [Link]

  • National Center for Biotechnology Information. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. Available at: [Link]

  • Millennial Scientific. The Impact of Composition, Aggregation, and Solubility on Glucagon-like peptide-1 Purification. Available at: [Link]

  • Interchim. Peptides purification development in Reverse Phase. Available at: [Link]

  • ACS Publications. Integrating Metal–Organic Frameworks with Antimicrobial Peptides: Advances and Challenges in Antibacterial Therapeutics. Available at: [Link]

  • Waters Corporation. Peptide Isolation – Method Development Considerations. Available at: [Link]

  • G-Biosciences. Tips for Preventing Protein Aggregation & Loss of Protein Solubility. Available at: [Link]

  • ACS Publications. Aggregation of a Parkinson's Disease-Related Peptide: When Does Urea Weaken Hydrophobic Interactions? Available at: [Link]

  • National Center for Biotechnology Information. Isoelectric Point Separations of Peptides and Proteins. Available at: [Link]

  • bioRxiv. Prediction of the effect of pH on the aggregation and conditional folding of intrinsically disordered proteins with SolupHred and DispHred. Available at: [Link]

  • BioProcess International. Novel Excipients Prevent Aggregation in Manufacturing and Formulation of Protein and Peptide Therapeutics. Available at: [Link]

  • G-Biosciences. Using Chaotropic Extraction Buffers to Preserve the Native Charge of Protein. Available at: [Link]

  • Biotage. How to purify hydrophilic peptides - Why won't my peptide stick to my column? Available at: [Link]

  • Proceedings of the National Academy of Sciences. Peptide adsorption on a hydrophobic surface results from an interplay of solvation, surface, and intrapeptide forces. Available at: [Link]

  • The Royal Society Publishing. Factors affecting the physical stability (aggregation) of peptide therapeutics. Available at: [Link]

  • BioPharm International. Challenges of Protein Aggregation during Purification. Available at: [Link]

  • YouTube. Principles of Protein Purification - Detergents and Chaotropic Agents. Available at: [Link]

  • MDPI. Antimicrobial Peptide Nanoassemblies: Design, Response Mechanisms, and Biomedical Applications. Available at: [Link]

  • MDPI. The Phe-Phe Motif for Peptide Self-Assembly in Nanomedicine. Available at: [Link]

  • Harvard Apparatus. The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Available at: [Link]

  • Elsevier. Detection and prevention of protein aggregation before, during, and after purification. Available at: [Link]

  • Phenomenex. Comparison of Chaotropic Reagents in Peptide Mapping Workflows. Available at: [Link]

  • Royal Society of Chemistry. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Available at: [Link]

Sources

Technical Support Center: High-Fidelity Synthesis of Phe-Gly-Gly-Phe

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: RAC-PHE-001 Assigned Specialist: Senior Application Scientist

Overview

Welcome to the Technical Support Center. You are likely here because you have detected D-Phenylalanine impurities in your Phe-Gly-Gly-Phe tetrapeptide or are planning a synthesis where stereochemical purity is critical.

The sequence This compound presents a unique duality:

  • The Risk: Phenylalanine (Phe) is highly susceptible to racemization (enantiomerization) during carboxyl activation due to the electron-withdrawing nature of the aromatic ring and the formation of oxazolone intermediates.

  • The Opportunity: Glycine (Gly) is achiral.[1] This provides a strategic "safe zone" that we can exploit to eliminate racemization risks at the most critical coupling steps.

This guide moves beyond standard protocols to provide a chemically engineered solution for this specific sequence.

Module 1: Strategic Planning (The "Cheat Code")

The 2+2 Segment Condensation Strategy

Recommendation: Do not synthesize this peptide stepwise (Phe + Gly + Gly + Phe) if you require >99.5% optical purity. Instead, use a 2+2 Fragment Condensation strategy.

The Logic: Racemization occurs at the C-terminus of the amino acid being activated.[2]

  • If you activate Phe , you risk racemization.

  • If you activate Gly , racemization is impossible because Gly has no chiral center.

By synthesizing two dimers (Phe-Gly-OH and H-Gly-Phe-Resin ) and coupling them, the activation occurs on the Glycine residue. This renders the racemization of the central bond chemically impossible.

Workflow Visualization

SegmentCondensation Fragment1 Fragment A Fmoc-Phe-Gly-OH Activation Activation Step (Target: Gly Carboxyl) Fragment1->Activation Activate C-Term Fragment2 Fragment B H-Gly-Phe-Resin Coupling Coupling Reaction Fragment2->Coupling Nucleophile Activation->Coupling No Chiral Center = NO Racemization Product Fmoc-Phe-Gly-Gly-Phe-Resin (100% Optical Purity at Center) Coupling->Product

Figure 1: The 2+2 Segment Condensation strategy eliminates racemization risk at the central coupling step by activating the achiral Glycine residue.

Module 2: Stepwise Synthesis & Reagent Selection

If you must proceed with stepwise synthesis (SPPS), you must control two critical risk points:

  • Loading the first Phe (Anchoring to resin).

  • Coupling the final Phe (N-terminal coupling).

Critical Protocol 1: Resin Loading (The Foundation)

Issue: Esterification of the first amino acid to the resin is prone to racemization, especially with DMAP or vigorous heating. Solution: Use 2-Chlorotrityl Chloride (2-CTC) Resin .[3][4][5]

  • Why: 2-CTC is highly acid-sensitive and sterically bulky. It allows loading of Fmoc-Phe-OH using only DIPEA (base) without activating the carboxyl group with carbodiimides, effectively bypassing the oxazolone mechanism.

Protocol: Low-Racemization Loading on 2-CTC Resin

  • Swell: Place 2-CTC resin in dry DCM for 20 mins.

  • Dissolve: Dissolve Fmoc-Phe-OH (1.0 equiv relative to resin capacity) in dry DCM (10 mL/g resin).

  • Add Base: Add DIPEA (4.0 equiv).

  • React: Add the solution to the resin immediately. Agitate gently for 2 hours at room temperature.

  • Quench: Add MeOH (1 mL/g resin) to cap unreacted chlorides (15 mins).

  • Wash: DCM (3x), DMF (3x), DCM (3x).

Critical Protocol 2: Coupling Reagents (The Chemistry)

Issue: Strong activators (HATU/HBTU) are fast but risky. If the base (DIPEA) is even slightly excessive, it abstracts the


-proton of the activated Phe, leading to racemization.

Recommendation: Use DIC / Oxyma Pure .[6]

  • DIC (Diisopropylcarbodiimide): Generates the O-acylisourea.

  • Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate): A non-explosive replacement for HOBt/HOAt that shows superior suppression of racemization compared to benzotriazoles.

Comparative Data: Racemization Risks

Coupling ReagentAdditiveRisk LevelNotes
DIC Oxyma Pure Lowest Gold Standard. Acidic environment suppresses base-catalyzed enolization.
DICHOBtLowStandard, but less effective than Oxyma for sensitive residues.
HATUHOAtModerateVery fast, but high risk if Base:Reagent ratio > 2:1.
HBTU/TBTUHOBtHighHigh risk of enantiomerization if base is added before AA.
DCCDMAPSevere Avoid. DMAP induces rapid racemization of Phe.
Mechanism of Failure: Oxazolone Formation

Understanding why Phe fails helps you prevent it. The activated Phe cyclizes to form an oxazolone (azlactone). This intermediate has a highly acidic


-proton, which is easily removed by base, destroying chirality.[2]

OxazoloneMechanism ActivatedPhe Activated Phe (L-Isomer) (O-Acylisourea / Active Ester) Cyclization Nucleophilic Attack by Amide Backbone ActivatedPhe->Cyclization Oxazolone Oxazolone (Azlactone) Intermediate Cyclization->Oxazolone Racemic Racemic Mixture (D-Phe / L-Phe) Oxazolone->Racemic Proton Abstraction (Fast!) Base Base (DIPEA/Collidine) Base->Oxazolone Catalyzes

Figure 2: The primary pathway for Phe racemization is the formation of the Oxazolone intermediate, which is susceptible to base-catalyzed proton abstraction.[2]

Module 3: Troubleshooting & FAQs

Q1: I detected a 3% D-Phe impurity. Where did it come from?

Diagnosis:

  • Resin Loading: Did you use DMAP? If yes, that is the cause. Switch to the 2-CTC protocol (Module 2).

  • Coupling: Did you use HATU with excess DIPEA?

    • Fix: Switch to DIC/Oxyma Pure (1:1 ratio).

    • Optimization: If you must use HATU, use TMP (2,4,6-Trimethylpyridine / Collidine) instead of DIPEA. Collidine is a weaker, bulkier base that causes less proton abstraction while still neutralizing the reaction.

Q2: The Gly-Gly coupling is slow or aggregating. What should I do?

Diagnosis: Gly-Gly segments are notorious for "beta-sheet" type aggregation (structure-related difficult sequences), which can lower yield, though not strictly a racemization issue. Fix:

  • Solvent: Use a solvent mixture of DMF/DCM (1:1) or add Pseudoproline dipeptides if applicable (though not possible for Gly-Gly).

  • Chaotropic Salts: Add 0.1M LiCl or KSCN to the coupling mixture to disrupt hydrogen bonding.

Q3: Can I use HOBt instead of Oxyma?

Answer: You can, but Oxyma is superior.

  • Data: Studies show Oxyma/DIC coupling of sensitive amino acids (like Phe, Cys, His) results in significantly lower % D-isomer formation compared to HOBt/DIC.

  • Safety: Oxyma is not explosive; HOBt is class 1 explosive (desensitized).

References

  • Albericio, F., et al. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt and HOAt.[6] European Journal of Organic Chemistry.

  • Barlos, K., et al. (1989). 2-Chlorotrityl chloride resin.[3][4][5][7][8] Preparation and application to the solid phase synthesis of protected peptide fragments.[5][9][10] Tetrahedron Letters.

  • Steinauer, R., et al. (1989). Racemization during peptide synthesis: The use of 2,4,6-trimethylpyridine (collidine) to minimize base-catalyzed side reactions.[11] Analytical Biochemistry.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[2][6][9][11][12] Chemical Reviews. (Comprehensive review on racemization mechanisms).

For further assistance, please contact the Synthesis Core Facility or reply to this ticket with your HPLC chromatograms.

Sources

Strategies for dissolving FGGF peptides in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Peptide Solubilization & Handling Topic: Strategies for Dissolving FGGF (Phe-Gly-Gly-Phe) Peptides Ticket ID: FGGF-SOL-001 Escalation Level: Senior Application Scientist

Executive Summary

The tetrapeptide FGGF (Phenylalanine-Glycine-Glycine-Phenylalanine) presents a unique solubility challenge. Unlike standard hydrophobic peptides, FGGF possesses a strong propensity for rapid self-assembly into amyloid-like fibrils or hydrogels. This is driven by the aromatic


 stacking interactions of the flanking Phenylalanine residues.[1]

Successful dissolution requires overcoming these intermolecular forces before the peptide is introduced to an aqueous buffer. This guide provides field-proven protocols to maintain FGGF in a monomeric state for reproducible experimental results.

Part 1: The Mechanism (Why is this hard?)

To troubleshoot FGGF, you must understand the physics driving its aggregation.

  • 
     Stacking:  The aromatic rings of the Phenylalanine (F) residues stack like plates. This interaction is thermodynamically favorable and drives the formation of nanotubes and fibrils, often resulting in rapid gelation rather than simple precipitation.
    
  • Hydrophobicity: The "F" residues are highly hydrophobic. The central Glycine (G) linker provides flexibility but no solubility-enhancing charge.

  • Isoelectric Point (pI) Trap:

    • N-terminus (

      
      ): pKa 
      
      
      
      9.6
    • C-terminus (

      
      ): pKa 
      
      
      
      2.3
    • Calculated pI:

      
       6.0
      
    • Consequence: At standard physiological pH (7.4), the net charge is near zero (zwitterionic). Without electrostatic repulsion to push molecules apart, hydrophobic collapse is inevitable.

Part 2: Validated Solubilization Protocols

Method A: The Organic Co-Solvent Method (Gold Standard)

Best for: Cell culture, biochemical assays, and preventing gelation.

The Logic: You must solvate the hydrophobic domains with an organic solvent first to break pre-existing aggregates. Water is added only after the peptide is fully monomerized.

ParameterSpecification
Primary Solvent DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide)
Final Concentration 1–5% Organic Solvent (assay dependent)
Safety Note DMF is toxic; use DMSO for cell-based assays if possible.

Step-by-Step Protocol:

  • Calculate: Determine the volume of organic solvent needed to make a 100x or 200x master stock (e.g., 10 mM or 20 mM).

  • Solubilize: Add 100% anhydrous DMSO (or DMF) directly to the lyophilized peptide powder.

    • Critical: Do NOT add water yet.

  • Agitate: Vortex vigorously for 30 seconds. If the solution is not crystal clear, sonicate in a water bath for 5 minutes.

  • Dilute (The Dropwise Technique):

    • Place your aqueous buffer (e.g., PBS) on a magnetic stirrer.

    • Slowly add the peptide/DMSO stock dropwise into the vortexing buffer.[2]

    • Why? Rapid addition can cause local regions of high concentration, triggering "crashing out."

Method B: The pH-Shift Method (Organic-Free)

Best for: Experiments where DMSO/DMF is strictly prohibited.

The Logic: By shifting the pH far from the pI (6.0), you induce a net charge on the termini, using electrostatic repulsion to prevent aggregation.

Step-by-Step Protocol:

  • Acidic Shift (Preferred for FGGF):

    • Dissolve peptide in 10% Acetic Acid .

    • Vortex until clear.

    • Dilute with water/buffer to final concentration.[2][3][4][5][6][7]

    • Note: Ensure your final buffer has enough capacity to neutralize the acid if physiological pH is required later.

  • Basic Shift:

    • Dissolve in 0.1% Ammonium Hydroxide (

      
      ) .
      
    • Warning: High pH can promote rapid oxidation or racemization if left too long. Use immediately.

Part 3: Decision Logic (Visual Workflow)

The following diagram outlines the decision process for solubilizing FGGF based on your experimental constraints.

FGGF_Solubility Start Start: FGGF Peptide Powder CheckConstraint Is Organic Solvent (DMSO) Allowed? Start->CheckConstraint YesDMSO Method A: Organic Co-Solvent CheckConstraint->YesDMSO Yes NoDMSO Method B: pH Shift CheckConstraint->NoDMSO No DissolveDMSO 1. Dissolve in 100% DMSO (Master Stock) YesDMSO->DissolveDMSO CheckClear Is solution clear? DissolveDMSO->CheckClear Sonicate Sonicate (5 mins) CheckClear->Sonicate Cloudy Dilute 2. Dropwise dilution into Buffer CheckClear->Dilute Clear Sonicate->CheckClear SuccessA Ready for Assay Dilute->SuccessA AcidBase Select Shift Direction NoDMSO->AcidBase Acidic Acidic: 10% Acetic Acid (Induces + Charge) AcidBase->Acidic Preferred Basic Basic: 0.1% NH4OH (Induces - Charge) AcidBase->Basic Alternative BufferAdd Dilute with Buffer (Check Buffer Capacity) Acidic->BufferAdd Basic->BufferAdd BufferAdd->SuccessA

Figure 1: Decision tree for FGGF solubilization strategies. Blue nodes indicate decision points; Green indicates the preferred pathway.

Part 4: Troubleshooting & FAQs

Q1: My FGGF solution turned into a gel immediately after adding PBS. Can I save it?

  • Diagnosis: You likely experienced "hydrophobic collapse" or amyloidogenesis. This is common if the concentration is too high (>1 mg/mL) or if the ionic strength of the PBS shielded the charges.

  • Fix: You cannot easily reverse the gel state in aqueous buffer. You must lyophilize (freeze-dry) the sample to remove the water and restart using Method A (100% DMSO dissolve first).

Q2: I see a "cloud" form when I dilute my DMSO stock into water.

  • Diagnosis: The peptide crashed out because the local concentration of water spiked too high, too fast.

  • Fix:

    • Warm the solution slightly (to ~30°C).

    • Sonicate for 10 minutes.

    • If it remains cloudy, your final concentration is likely above the solubility limit (solubility limit for FGGF in water is <1 mg/mL without pH adjustment). Lower your working concentration.

Q3: Can I store the stock solution?

  • Answer: Yes, but only in 100% organic solvent .

    • FGGF in 100% DMSO is stable at -20°C for months.

    • FGGF in aqueous buffer (even with DMSO) is unstable; it will slowly aggregate or hydrolyze. Always prepare aqueous dilutions fresh.

Q4: How do I determine the concentration if it's not fully soluble?

  • Answer: You cannot rely on weight alone due to salts/counter-ions in the powder.

  • Protocol: Dissolve fully in DMSO. Use UV-Vis spectroscopy.

    • FGGF contains Phenylalanine.[1][8][9] Measure Absorbance at 257 nm .

    • Use the molar extinction coefficient for Phenylalanine (

      
       per residue).
      
    • For FGGF:

      
       (2 x Phe).
      

References

  • Sigma-Aldrich (Merck). Solubility Guidelines for Peptides. (General principles for hydrophobic peptide handling and charge calculation).

  • ThermoFisher Scientific. Peptide Solubility Guidelines. (Protocols for organic solvent usage and sonication).[2][3][5][6]

  • Gazit, E. (2002).[10] A possible role for

    
    -stacking in the self-assembly of amyloid fibrils.[1] FASEB Journal. (Foundational mechanism of Phenylalanine-driven assembly).[1][9][11]
    
    
  • Bachem. Peptide Handling and Solubility. (Specifics on pI calculations and acidic/basic shifts).

Sources

Technical Support Center: Minimizing Peptide Degradation in DPP III Kinetic Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the DPP III Assay Troubleshooting Hub. This guide is designed for biochemists and pharmacologists optimizing kinetic assays for Dipeptidyl Peptidase III (DPP III) (EC 3.4.14.4). Unlike the more common serine protease DPP IV, DPP III is a metallopeptidase (M49 family) . This fundamental difference dictates every aspect of assay design, from buffer composition to inhibitor selection.

The following modules address the root causes of signal instability, non-specific degradation, and kinetic artifacts.

Module 1: Enzyme Integrity & Buffer Compatibility

The most common cause of "degradation" is actually enzyme inactivation due to improper buffer chemistry.

Q: Why does my DPP III activity drop precipitously after dilution?

A: You likely stripped the catalytic Zinc ion. DPP III relies on a conserved zinc-binding motif (HEXXGH or HELLGH) for catalysis. Common laboratory buffers often contain chelators that strip this essential metal, rendering the enzyme inactive and structurally unstable.

The "Zinc-Safe" Protocol:

  • Audit for Chelators: Ensure your buffer is absolutely free of EDTA, EGTA, or Citrate. Even trace amounts (µM range) can inactivate DPP III over 10–20 minutes.

  • Buffer Selection: Use Tris-HCl (50 mM, pH 7.5–8.0) . Avoid Phosphate buffers if possible; phosphate can competitively inhibit metallopeptidases or precipitate essential co-factors.

  • Rescue Strategy: If you suspect zinc loss, supplement the assay buffer with 5–10 µM ZnCl₂ or CoCl₂ .

    • Note: Excess Zinc (>50 µM) can be inhibitory. Titrate carefully.

Q: My background fluorescence is high before adding the enzyme. Why?

A: Spontaneous hydrolysis or contaminant proteases. If using fluorogenic substrates (e.g., Arg-Arg-2-naphthylamide ), the amide bond is relatively stable at neutral pH. High background usually indicates:

  • Contaminated BSA: Bovine Serum Albumin used for surface passivation often contains trace proteases. Use "Protease-Free" or "Acetylated" BSA.

  • Old Substrate: 2-naphthylamine (the fluorophore) can accumulate in stock solutions stored >6 months.

Module 2: Specificity & The "Exclusion Cocktail"

Isolating DPP III activity in crude lysates or plasma requires suppressing competing enzymes.

Q: How do I ensure the degradation I see is actually DPP III and not DPP IV or Aminopeptidases?

A: Use a Negative Selection Strategy (The Exclusion Cocktail). You cannot use standard "protease inhibitor cocktails" because they often contain EDTA (kills DPP III) or Bestatin (inhibits DPP III at high concentrations).

The Specificity Matrix:

Enzyme TargetInhibitor to ADDInhibitor to AVOIDReason
DPP III Tynorphin (Specific)EDTA, 1,10-PhenanthrolineThese kill DPP III.
DPP IV Sitagliptin or PMSF ---DPP IV is a serine protease; PMSF kills it but leaves DPP III intact.
Aminopeptidases Puromycin Bestatin (High Conc.)Bestatin inhibits Aminopeptidases but can cross-inhibit DPP III at >10 µM.
Neprilysin Thiorphan ---Blocks degradation of Enkephalins/Angiotensins.

Visualizing the Degradation Pathway (Angiotensin II): Use this diagram to identify which competing enzymes are eating your substrate.

AngiotensinPath AngII Angiotensin II (Asp-Arg-Val-Tyr...) AngIII Angiotensin III (Arg-Val-Tyr...) AngII->AngIII Aminopeptidase A (Remove Asp) AngIV Angiotensin IV (Val-Tyr-Ile...) AngII->AngIV DPP III (Directly removes Asp-Arg) AngIII->AngIV Aminopeptidase N (Remove Arg) Frags Small Fragments AngIV->Frags Neprilysin / Other

Figure 1: Angiotensin II degradation pathways.[1][2][3][4][5][6][7][8] DPP III is unique in cleaving the N-terminal dipeptide (Asp-Arg) in a single step, bypassing Ang III.

Module 3: Substrate Selection & Kinetic Artifacts

Choosing the right tool for the measurement.

Q: Which substrate provides the most stable kinetic baseline?

A: Arg-Arg-2-naphthylamide (Arg-Arg-2NA). While DPP III cleaves many dipeptides, the Arg-Arg motif is preferred for kinetic characterization due to high catalytic efficiency (


).

Substrate Comparison Table:

Substrate

(Approx)
StabilityNotes
Arg-Arg-2NA ~5–10 µMHighPreferred. High affinity, rapid turnover.
Gly-Arg-2NA ~50–80 µMModerateLower affinity (

is 10x higher). Good for checking broad specificity.
Angiotensin II ~0.5–2 µMLowPhysiological substrate. Must use HPLC/MS for detection (no fluorescence).
Q: My kinetic curves are non-linear (bending downwards) within the first minute.

A: Inner Filter Effect or Substrate Depletion.

  • Inner Filter Effect: If you are using fluorogenic substrates at >50 µM, the substrate itself may absorb the excitation light (330–340 nm).

    • Fix: Lower substrate concentration to <20 µM or correct for inner filter effect.

  • Product Inhibition: The cleaved dipeptide (Arg-Arg) can act as a competitive inhibitor.

    • Fix: Ensure

      
       substrate conversion. Measure initial rates (
      
      
      
      ) only (first 30–60 seconds).
Module 4: Validated Assay Protocol

A self-validating workflow to minimize degradation artifacts.

AssayWorkflow Start Buffer Prep 50mM Tris-HCl, pH 7.5 NO EDTA Inhibitor Add Exclusion Cocktail PMSF (1 mM) + Aprotinin (Blocks Serine Proteases) Start->Inhibitor Equilib Enzyme Equilibration Incubate 5 min @ 37°C Check for precip/cloudiness Inhibitor->Equilib Substrate Substrate Addition Arg-Arg-2NA (Final: 20 µM) Equilib->Substrate Read Continuous Read Ex: 340nm | Em: 425nm Measure Slope (RFU/min) Substrate->Read

Figure 2: Optimized DPP III Kinetic Assay Workflow.

Step-by-Step Protocol:

  • Preparation: Pre-warm 50 mM Tris-HCl (pH 7.5) to 37°C.

  • Blanking: Add buffer + substrate without enzyme to determining spontaneous degradation rate (Slope A).

  • Activation: Dilute DPP III enzyme in Tris buffer containing 0.1% Triton X-100 (prevents sticking to plastic). Do not vortex vigorously.

  • Reaction: Add Enzyme to the plate. Inject Substrate (Arg-Arg-2NA , final conc 20 µM).

  • Detection: Monitor fluorescence immediately.

    • Excitation: 340 nm

    • Emission: 425 nm

  • Calculation: Subtract Slope A from the Enzyme Slope.

References
  • Abramić, M., et al. (2018).[7] "The first dipeptidyl peptidase III from a thermophile: Structural basis for thermal stability and reduced activity."[7][9] PLOS ONE.

  • Prajapati, S. C., et al. (2011). "Dipeptidyl peptidase III: a novel angiotensin II degrading enzyme." Journal of Biological Chemistry.

  • Bezerra, G. A., et al. (2015). "Entropy transfer between residue correlations explains the allosteric mechanism of DPP III." Proceedings of the National Academy of Sciences.

  • Rawlings, N. D., et al. (MEROPS Database). "Peptidase Family M49 (DPP III)." MEROPS: the peptidase database.

Sources

Technical Support Center: Overcoming β-Sheet Formation in Phe-Rich Peptide Assembly

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with phenylalanine-rich peptides. The inherent hydrophobicity and aromatic nature of phenylalanine (Phe) residues present unique challenges in preventing undesirable β-sheet formation and subsequent aggregation.[1][2] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these complexities and achieve your experimental goals.

I. Understanding the Core Problem: Why Do Phe-Rich Peptides Aggregate?

Phenylalanine-rich peptides have a strong tendency to self-assemble into β-sheet structures due to a combination of factors. The primary driving forces are hydrogen bonding between peptide backbones and hydrophobic and aromatic stacking interactions between the phenylalanine side chains.[1][2][3] The aromatic rings of phenylalanine can engage in π-π stacking, which provides a directional and stabilizing force for the assembly of peptides into highly ordered nanostructures.[2][3][4] This process can lead to the formation of insoluble fibrils, which can be problematic in various applications, from drug formulation to materials science.

Diagram: Key Drivers of Phe-Rich Peptide Aggregation

A Phe-Rich Peptide Monomers B Intermolecular Interactions A->B C β-Sheet Formation B->C D Fibril Assembly & Aggregation C->D E Hydrogen Bonding (Backbone) E->B F Hydrophobic Interactions (Side Chains) F->B G π-π Stacking (Aromatic Rings) G->B

Caption: Driving forces behind Phe-rich peptide aggregation.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling and experimentation of Phe-rich peptides.

Peptide Design & Synthesis

Q1: My Phe-rich peptide is difficult to synthesize and purify due to aggregation on the solid-phase resin. What can I do?

A1: Aggregation during solid-phase peptide synthesis (SPPS) is a common challenge. Here are some strategies to mitigate this:

  • Incorporate Backbone Protection: The use of backbone protecting groups, such as 2-hydroxy-4-methoxybenzyl (Hmb) or dimethoxybenzyl (Dmb), on specific residues can disrupt the hydrogen bonding patterns that lead to interchain aggregation on the resin. This can significantly improve synthetic yields and purity.

  • Use Pseudoprolines: Dipeptide building blocks, known as pseudoprolines, can be incorporated to temporarily introduce a "kink" in the peptide backbone, disrupting the formation of secondary structures. These are cleaved during the final deprotection step to yield the native peptide sequence.

  • Optimize Coupling Reagents: For sterically hindered or aggregation-prone sequences, consider using more potent coupling reagents like HATU or HCTU.

Q2: How can I rationally design a Phe-rich peptide to be less prone to β-sheet formation?

A2: Strategic sequence modifications can significantly reduce aggregation propensity:

  • Introduce "Gatekeeper" Residues: Flanking the Phe-rich region with charged residues (e.g., Lysine, Arginine, Aspartic acid, Glutamic acid) can increase electrostatic repulsion between peptide chains, thereby increasing solubility and hindering aggregation.[1]

  • Incorporate Proline: Proline is a known "β-sheet breaker." Its rigid cyclic structure disrupts the extended conformation required for β-sheet formation.[5]

  • N-methylation: Introducing an N-methyl group on the amide backbone of a residue within the Phe-rich sequence can disrupt the hydrogen bond donor capacity, effectively inhibiting β-sheet propagation.[6]

Sample Preparation & Handling

Q3: My purified Phe-rich peptide immediately precipitates when I try to dissolve it in an aqueous buffer. How can I improve its solubility?

A3: Solubility is a major hurdle. The following approaches can be effective:

  • Initial Disaggregation: Before dissolving in your final buffer, it's crucial to break up any pre-existing aggregates from lyophilization. A common protocol involves dissolving the peptide in a strong organic solvent like hexafluoroisopropanol (HFIP) or trifluoroacetic acid (TFA), followed by removal of the solvent under a stream of nitrogen and then lyophilization.[7]

  • Solvent Choice: For initial solubilization, consider using a small amount of organic co-solvent like DMSO, DMF, or acetonitrile before adding the aqueous buffer. Be mindful of the final concentration of the organic solvent as it may affect downstream experiments.

  • pH Adjustment: The net charge of your peptide is pH-dependent.[8] Adjusting the pH of the buffer away from the peptide's isoelectric point (pI) will increase the net charge and enhance electrostatic repulsion, thereby improving solubility.[8]

Q4: I observe a time-dependent increase in turbidity in my peptide solution. How can I confirm this is due to β-sheet aggregation?

A4: Several spectroscopic and imaging techniques can confirm and characterize β-sheet formation:

  • Circular Dichroism (CD) Spectroscopy: This is a powerful technique to assess the secondary structure of peptides in solution.[9] A characteristic CD spectrum with a minimum around 218 nm is indicative of β-sheet content.[9][10]

  • Thioflavin T (ThT) Fluorescence Assay: ThT is a dye that exhibits enhanced fluorescence upon binding to the cross-β structure of amyloid-like fibrils.[11][12] An increase in ThT fluorescence over time is a strong indicator of β-sheet fibril formation.[11]

  • Congo Red (CR) Binding Assay: Congo Red is another dye that binds to amyloid fibrils and exhibits a characteristic red-shift in its absorbance spectrum.[13][14]

  • Transmission Electron Microscopy (TEM): TEM allows for direct visualization of fibrillar structures, confirming their morphology and size.[15][16][17]

Experimental Conditions

Q5: How do buffer conditions like ionic strength and temperature affect the aggregation of my Phe-rich peptide?

A5: Both ionic strength and temperature play crucial roles:

  • Ionic Strength: Increasing the ionic strength of the buffer can shield electrostatic repulsions between charged residues, which can accelerate aggregation, especially if your peptide relies on "gatekeeper" residues for solubility.[8] Conversely, for peptides where hydrophobic interactions are the primary driver of aggregation, the effect of ionic strength may be less pronounced.

  • Temperature: The effect of temperature can be complex. For many peptides, aggregation is entropically driven by the hydrophobic effect, so increasing the temperature can accelerate aggregation. However, for some systems, higher temperatures can disrupt ordered structures. It's essential to empirically determine the optimal temperature for your specific peptide.

Q6: Can I use small molecule inhibitors to prevent or reverse β-sheet formation in my experiments?

A6: Yes, several classes of small molecules have been shown to inhibit or disrupt β-sheet aggregation:

  • Polyphenols: Compounds like curcumin and resveratrol have been reported to interfere with the aggregation process of amyloidogenic peptides.[18]

  • β-Sheet Breaker Peptides: Short peptides designed to bind to the aggregation-prone regions of the target peptide can act as competitive inhibitors of self-assembly.[19][20]

  • Chemical Chaperones: Osmolytes like proline can act as "chemical chaperones" and have anti-aggregation properties.[21]

III. Key Experimental Protocols

Protocol 1: Disaggregation of Lyophilized Phe-Rich Peptides

This protocol is essential for preparing a monomeric starting solution for aggregation or functional assays.[7]

  • Dissolution in TFA: Dissolve the lyophilized peptide in 100% trifluoroacetic acid (TFA) to a concentration of 1-2 mg/mL.

  • Sonication: Sonicate the solution for 10-15 minutes to break up any residual aggregates.

  • Solvent Evaporation: Dry the peptide film under a gentle stream of nitrogen gas.

  • HFIP Treatment: Re-dissolve the peptide film in 100% hexafluoroisopropanol (HFIP) and incubate for 1-2 hours at room temperature with gentle agitation.

  • Final Lyophilization: Freeze the HFIP solution and lyophilize to obtain a disaggregated peptide powder.

Protocol 2: Thioflavin T (ThT) Kinetic Aggregation Assay

This assay monitors the formation of β-sheet fibrils over time.

  • Reagent Preparation:

    • Prepare a 2 mM ThT stock solution in water. Filter through a 0.22 µm filter and store protected from light at 4°C.

    • Prepare your peptide solution at the desired concentration in the aggregation buffer (e.g., PBS, pH 7.4).

  • Assay Setup:

    • In a 96-well black, clear-bottom plate, add your peptide solution to each well.

    • Add the ThT stock solution to a final concentration of 10-20 µM.

    • Include a buffer-only control with ThT.

  • Measurement:

    • Place the plate in a plate reader capable of fluorescence measurement.

    • Set the excitation wavelength to ~440-450 nm and the emission wavelength to ~480-490 nm.[11]

    • Record fluorescence readings at regular intervals (e.g., every 5-10 minutes) for the desired duration. Incubate the plate at a constant temperature with intermittent shaking between readings.

  • Data Analysis: Plot the fluorescence intensity versus time. A sigmoidal curve with a lag phase, a growth phase, and a plateau is characteristic of amyloid fibril formation.

Diagram: ThT Kinetic Aggregation Assay Workflow

A Prepare Peptide Solution & ThT B Mix in 96-well Plate A->B C Incubate in Plate Reader (T°, Shaking) B->C D Measure Fluorescence (Ex: 450nm, Em: 482nm) C->D E Plot Fluorescence vs. Time D->E F Analyze Sigmoidal Curve E->F

Caption: Workflow for a Thioflavin T aggregation assay.

IV. Data Summary Table

The following table summarizes the effects of various additives on the lag time of β-sheet formation in a hypothetical Phe-rich peptide, as might be determined by a ThT assay.

AdditiveConcentrationEffect on Aggregation Lag TimeRationale
Control (Buffer) N/ABaselineUninhibited aggregation.
Proline 100 mMIncreasedActs as a β-sheet breaker by disrupting the required peptide backbone conformation.[5]
NaCl 150 mMDecreasedShields electrostatic repulsion, promoting closer association of peptide monomers.[8]
Curcumin 10 µMIncreasedInteracts with peptide monomers or early oligomers, preventing fibril elongation.[18]
Guanidine HCl 1 MSignificantly IncreasedA strong denaturant that disrupts non-covalent interactions necessary for aggregation.

V. References

  • Assembly of Peptides Derived from β-Sheet Regions of β-Amyloid. ACS Publications.

  • (A) Chemical structures of the three β-sheet forming peptides used in... ResearchGate.

  • Natural Compounds as Inhibitors of Aβ Peptide Aggregation: Chemical Requirements and Molecular Mechanisms. Frontiers.

  • Factors affecting the physical stability (aggregation) of peptide therapeutics. PMC - NIH.

  • Exploring β-Sheet Structure and Interactions with Chemical Model Systems. PMC.

  • Amyloidosis. Wikipedia.

  • β-Sheet Pore-Forming Peptides Selected from a Rational Combinatorial Library: Mechanism of Pore Formation in Lipid Vesicles and Activity in Biological Membranes. NIH.

  • Beta pleated sheet || Secondary structure of protein. YouTube.

  • β-sheet forming Peptides. MPIKG.

  • Antimicrobial Peptide Nanoassemblies: Design, Response Mechanisms, and Biomedical Applications. MDPI.

  • Kinetic and thermodynamic driving factors in the assembly of phenylalanine-based modules. University of Cambridge.

  • Rippled β-Sheet Formation by an Amyloid-β Fragment Indicates Expanded Scope of Sequence Space for Enantiomeric β-Sheet Peptide Coassembly. MDPI.

  • Bioactive Peptides from Natural Sources: Biological Functions, Therapeutic Potential and Applications. MDPI.

  • Intrinsic property of phenylalanine to trigger protein aggregation and hemolysis has a direct relevance to phenylketonuria. PMC - NIH.

  • Transmission electron microscopy characterization of fluorescently labelled amyloid β 1-40 and α-synuclein aggregates. PMC - PubMed Central.

  • Spectroscopic studies of structural changes in two beta-sheet-forming peptides show an ensemble of structures that unfold noncooperatively. PubMed.

  • Peptide-based amyloid-beta aggregation inhibitors. PMC - PubMed Central.

  • The thioflavin T fluorescence assay for amyloid fibril detection can be biased by the presence of exogenous compounds. PubMed.

  • Peptidic β-sheet binding with Congo Red allows both reduction of error variance and signal amplification for immunoassays. PubMed.

  • Self-Assembly of Phenylalanine Oligopeptides: Insights from Experiments and Simulations.

  • Aromatic interactions directing peptide nano-assembly. PubMed.

  • Phenylalanine as an effective stabilizer and aggregation inhibitor of Bacillus amyloliquefaciens alpha-amylase. PMC - NIH.

  • Spatial separation of beta-sheet domains of beta-amyloid: disruption of each beta-sheet by N-methyl amino acids. PubMed.

  • Controlling Amyloid Beta Peptide Aggregation and Toxicity by Protease-Stable Ligands. ACS Bio & Med Chem Au.

  • Structure and Location of Protein Sites Binding Self-Associated Congo Red Molecules with Intercalated Drugs as Compact Ligands—Theoretical Studies. MDPI.

  • A Peptide Strategy for Inhibiting Different Protein Aggregation Pathways. ResearchGate.

  • (a) Transmission electron microscope image of amyloid fibrils formed by... ResearchGate.

  • Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation. Royal Society Open Science.

  • Spectroscopic Methods for Analysis of Protein Secondary Structure. Biophysics Instrumentation Facility.

  • Modification of β-Sheet Forming Peptide Hydrophobic Face: Effect on Self-Assembly and Gelation. Langmuir - ACS Publications.

  • Aromatic Stacking Facilitated Self-Assembly of Ultrashort Ionic Complementary Peptide Sequence: β-Sheet Nanofibers with Remarkable Gelation and Interfacial Properties. Biomacromolecules - ACS Publications.

  • Quantitative evaluation of Congo Red binding to amyloid-like proteins with a beta-pleated sheet conformation. Request PDF - ResearchGate.

  • Applications of Single-Molecule Vibrational Spectroscopic Techniques for the Structural Investigation of Amyloid Oligomers. MDPI.

  • Hierarchical self-assembly of aromatic peptide conjugates into supramolecular polymers: it takes two to tango. RSC Publishing.

  • A peptide strategy for inhibiting different protein aggregation pathways in disease. bioRxiv.

  • Full article: ThT 101: a primer on the use of thioflavin T to investigate amyloid formation.

  • Parallel β-sheet vibrational couplings revealed by 2D IR spectroscopy of an isotopically labeled macrocycle: Quantitative benchmark for the interpretation of amyloid and protein infrared spectra. PMC - NIH.

  • Analysis of aromatic stacking interactions that drive the formation of various nanostructures. ResearchGate.

  • Measurement of amyloid fibril mass-per-length by tilted-beam transmission electron microscopy. PNAS.

  • The Congo Red assay.

  • Thioflavin T Promotes Aβ(1–40) Amyloid Fibrils Formation. The Journal of Physical Chemistry Letters - ACS Publications.

  • Enhance Peptide Manufacturing Using Backbone N Protecting Groups. YouTube.

  • Thioflavin T Fluorescence Assay for Detection of Amyloid Fibrils. Practical Biochemistry - YouTube.

  • Imaging Aβ aggregation by liquid-phase transmission electron microscopy. bioRxiv.

  • Transmission electron microscopy assay.

Sources

Validation & Comparative

Introduction: The Critical Role of Peptide Purity in Scientific Research

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Validating Phe-Gly-Gly-Phe Purity using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This guide provides a comprehensive comparison of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) as a primary method for validating this compound purity. We will delve into the technical underpinnings of this technique, present a detailed experimental protocol, and compare its performance against alternative analytical methods.

The Principle of RP-HPLC for Peptide Separation

RP-HPLC is the gold standard for the analysis of synthetic peptides due to its high resolution and sensitivity. The separation principle is based on the differential partitioning of the analyte (this compound) and its impurities between a non-polar stationary phase (typically C18-silica) and a polar mobile phase. A gradient of increasing organic solvent (commonly acetonitrile) in the aqueous mobile phase is used to elute the bound peptides. More hydrophobic peptides, like this compound, interact more strongly with the C18 stationary phase and thus require a higher concentration of the organic solvent to elute.

The choice of an appropriate ion-pairing agent, such as trifluoroacetic acid (TFA), is crucial. TFA serves two main purposes: it protonates the free amine and carboxyl groups of the peptide, reducing their polarity and enhancing interaction with the stationary phase, and it forms ion pairs with the charged residues, further improving peak shape and resolution.

Experimental Protocol: A Validated RP-HPLC Method for this compound

This protocol is designed as a self-validating system, where the clarity of the results—sharp peaks, good resolution, and a stable baseline—confirms the appropriateness of the chosen parameters.

Instrumentation and Reagents:

  • HPLC System: A binary pump system with a UV detector and autosampler.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Sample Preparation: Dissolve the this compound sample in Mobile Phase A to a concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.

Chromatographic Conditions:

ParameterValue
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL
Gradient Program 5% to 65% B over 30 minutes

Gradient Elution Profile:

Time (min)% Mobile Phase B
0.05
30.065
31.095
35.095
36.05
40.05

The rationale for this gradient is to provide a shallow increase in acetonitrile concentration, which allows for the effective separation of this compound from closely related impurities that may have only minor differences in hydrophobicity.

RP_HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Purity Calculation sp 1. Prepare Mobile Phases (A: 0.1% TFA in H2O) (B: 0.1% TFA in ACN) ss 2. Dissolve & Filter This compound Sample sp->ss eq 3. Equilibrate HPLC System with Initial Conditions ss->eq inj 4. Inject Sample (10 µL) eq->inj grad 5. Run Gradient Elution (5-65% B over 30 min) inj->grad det 6. Detect at 220 nm grad->det integ 7. Integrate Peak Areas det->integ calc 8. Calculate % Purity (Area_main / Area_total) * 100 integ->calc report 9. Generate Report calc->report

Caption: Workflow for this compound purity validation using RP-HPLC.

Comparative Analysis: RP-HPLC vs. Alternative Methods

While RP-HPLC is a powerful tool, it is essential to understand its capabilities in the context of other available analytical techniques.

FeatureRP-HPLC LC-MS (Liquid Chromatography-Mass Spectrometry) CE (Capillary Electrophoresis)
Primary Separation HydrophobicityHydrophobicity followed by mass-to-charge ratioCharge-to-size ratio
Resolution High for closely related impurities with different hydrophobicity.Very high; can distinguish isobaric impurities with fragmentation.Excellent for charged and chiral impurities.
Sensitivity High (ng range)Very High (pg to fg range)Moderate (µg to ng range)
Impurity ID Based on retention time; requires standards for confirmation.Provides molecular weight information, enabling direct identification of impurities.Based on migration time; less informative for structural elucidation.
Throughput Moderate; typical run times are 30-60 minutes.Similar to HPLC, but data analysis can be more time-consuming.High; rapid separation times are possible.
Cost & Complexity Moderate cost and complexity. Widely available in analytical labs.High cost and complexity; requires specialized expertise.Lower cost than LC-MS, but less common than HPLC.

Expert Insights:

  • RP-HPLC is the workhorse for routine purity checks due to its robustness, reliability, and cost-effectiveness. The purity is typically reported as a percentage of the total peak area.

  • LC-MS is invaluable during process development and for troubleshooting. If unexpected peaks appear in the HPLC chromatogram, LC-MS can be used to identify their molecular weights, providing clues to their identity (e.g., a deletion sequence would have a lower mass).

  • Capillary Electrophoresis (CE) offers an orthogonal separation mechanism. If two impurities co-elute in RP-HPLC (i.e., have the same retention time), they may be separable by CE if they have different charge-to-size ratios. This makes CE a powerful complementary technique for comprehensive purity profiling.

Trustworthiness: A Self-Validating System

The described RP-HPLC protocol is inherently self-validating. A successful run will exhibit the following characteristics:

  • Sharp, Symmetrical Main Peak: The this compound peak should be narrow and symmetrical, indicating good chromatographic performance.

  • Stable Baseline: A flat, noise-free baseline is essential for accurate integration of small impurity peaks.

  • Resolution of Impurities: Any significant impurities should be well-resolved from the main peak, with the baseline returning to zero between them.

If issues such as broad peaks, peak tailing, or a drifting baseline are observed, it points to problems with the column, mobile phase preparation, or the HPLC system itself, and these must be addressed before the purity data can be considered reliable.

Authoritative Grounding & Comprehensive References

The methodologies and principles described in this guide are grounded in established practices in analytical chemistry and peptide science. The use of C18 columns for peptide separation is a foundational technique in proteomics and pharmaceutical analysis. The selection of acetonitrile as the organic modifier and TFA as an ion-pairing agent is a widely accepted standard for achieving high-resolution peptide separations.

References

  • Title: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Source: Bio-Rad Laboratories URL: [Link]

A Senior Application Scientist's Guide to Nociceptin Antibody Specificity: Unmasking Potential Cross-Reactivity with FGGF-Containing Fragments

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in neuroscience, pain, and addiction, the accurate detection of the neuropeptide Nociceptin/Orphanin FQ (N/OFQ) is paramount. As a key modulator of diverse physiological processes, from pain perception to emotional states, the integrity of immunological data underpins the validity of countless studies.[1] However, a critical aspect of N/OFQ immunodetection that is often overlooked is the potential for cross-reactivity of Nociceptin antibodies with N-terminal fragments of the peptide, specifically those containing the Phenylalanine-Glycine-Glycine-Phenylalanine (FGGF) motif.

This guide provides an in-depth technical comparison of Nociceptin antibody specificity, with a focus on elucidating potential cross-reactivity with FGGF-containing peptide fragments. We will delve into the molecular basis for this potential cross-reactivity, provide detailed, field-proven protocols for its assessment, and offer guidance on the selection and validation of Nociceptin antibodies for your research.

The Molecular Underpinnings of Potential FGGF Cross-Reactivity

Nociceptin is a 17-amino acid peptide that is proteolytically cleaved from a larger precursor protein, prepronociceptin (PNOC).[2][3] The processing of PNOC can yield multiple bioactive peptides, including Nociceptin, Nocistatin, and Orphanin FQ2.[4] The mature Nociceptin peptide has the sequence FGGFTGARKSARKLANQ.[5][6]

The N-terminal sequence, FGGF, is a critical component of the Nociceptin peptide and is integral to its binding to the Nociceptin receptor (NOP).[7] Consequently, this region is often targeted during antibody production to generate high-affinity antibodies for N/OFQ detection. For instance, several commercially available Nociceptin antibodies utilize the full-length peptide as an immunogen.[6][8]

This presents a potential challenge for the specific detection of the full-length, biologically active 17-amino acid Nociceptin. Any antibody that recognizes an epitope within the N-terminal FGGF sequence will also bind to shorter fragments of Nociceptin that contain this motif. Such fragments could arise from enzymatic degradation of Nociceptin in biological samples or potentially from alternative processing of the prepronociceptin precursor. This cross-reactivity can lead to an overestimation of the concentration of active Nociceptin, confounding experimental results.[9]

Therefore, it is incumbent upon the researcher to thoroughly validate their Nociceptin antibodies to understand their epitope specificity and potential for cross-reactivity with N-terminal fragments.

A Comparative Analysis of Nociceptin Antibody Specificity

To illustrate the importance of epitope specificity, let us consider two hypothetical polyclonal Nociceptin antibodies:

  • Antibody A: Generated using the full-length Nociceptin peptide (FGGFTGARKSARKLANQ) as the immunogen. This antibody is likely to contain a population of immunoglobulins that recognize various epitopes along the peptide, including the N-terminal FGGF motif.

  • Antibody B: Generated using a C-terminal fragment of Nociceptin (e.g., SARKLANQ) as the immunogen. This antibody will specifically recognize the C-terminal portion of the mature peptide and will not bind to N-terminal fragments that lack this sequence.

The following sections will detail experimental protocols to differentiate the binding characteristics of these two hypothetical antibodies and, by extension, to validate any commercially available or custom-generated Nociceptin antibody.

Experimental Protocols for Assessing Cross-Reactivity

The following protocols are designed to be self-validating systems, providing a clear and logical framework for assessing the specificity of Nociceptin antibodies.

Competitive ELISA for Epitope Specificity

Competitive ELISA is a powerful technique to determine the relative affinity of an antibody for different antigens.[9] In this context, we will use it to assess the ability of the FGGF tetrapeptide to compete with full-length Nociceptin for antibody binding.

Principle: An ELISA plate is coated with full-length Nociceptin. The Nociceptin antibody is pre-incubated with either full-length Nociceptin (positive control) or the FGGF peptide fragment. This mixture is then added to the coated plate. If the antibody recognizes the FGGF fragment, the fragment will compete with the plate-bound Nociceptin for antibody binding, resulting in a reduced signal.

Diagram of Competitive ELISA Workflow:

Competitive_ELISA cluster_prep Antibody Pre-incubation cluster_assay ELISA Plate Antibody Antibody Mix1 Mix1 Antibody->Mix1 Competitor 1 Mix2 Mix2 Antibody->Mix2 Competitor 2 Full-Length Nociceptin Full-Length Nociceptin Full-Length Nociceptin->Mix1 FGGF Fragment FGGF Fragment FGGF Fragment->Mix2 Coated Well Well coated with Full-Length Nociceptin Mix1->Coated Well Mix2->Coated Well Add to well Detection Detection Coated Well->Detection Wash & Add Secondary Ab Signal Signal Detection->Signal Add Substrate Western_Blot Peptides Full-Length Nociceptin & FGGF Fragment SDS_PAGE SDS-PAGE Peptides->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Incubate with Primary Antibody Blocking->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Result Result Detection->Result

Caption: Workflow for Western blot analysis of antibody specificity.

Step-by-Step Protocol:

  • Sample Preparation: Prepare samples of full-length Nociceptin and the FGGF fragment. Due to their small size, it is advisable to cross-link the peptides to a larger carrier protein (e.g., BSA) to ensure they are retained in the gel and efficiently transferred.

  • SDS-PAGE: Separate the peptide-carrier conjugates by SDS-PAGE. Use a high-percentage acrylamide gel (e.g., 15-20%) for better resolution of small molecules.

  • Transfer: Transfer the separated peptides to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the Nociceptin antibody at an optimized dilution overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the wash step.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Interpretation:

PeptideExpected Result for Antibody A (N-terminal recognition)Expected Result for Antibody B (C-terminal recognition)
Full-Length Nociceptin A band at the expected molecular weightA band at the expected molecular weight
FGGF Fragment A band at the expected molecular weightNo band

The presence of a band corresponding to the FGGF fragment-carrier conjugate confirms that the antibody recognizes the N-terminal FGGF sequence.

Comparative Data Summary

The following table summarizes the expected outcomes for our two hypothetical antibodies based on the validation experiments described above.

AntibodyImmunogenCompetitive ELISA (vs. FGGF)Western Blot (vs. FGGF)Interpretation
Antibody A Full-Length NociceptinInhibitionBand DetectedRecognizes N-terminal epitope; potential for cross-reactivity with FGGF fragments.
Antibody B C-Terminal FragmentNo InhibitionNo BandSpecific for the C-terminus of mature Nociceptin; less likely to cross-react with N-terminal fragments.

Conclusion and Recommendations

The accurate measurement of Nociceptin is critical for advancing our understanding of its role in health and disease. This guide has highlighted the potential for cross-reactivity of Nociceptin antibodies with FGGF-containing fragments and has provided a robust framework for assessing this aspect of antibody specificity.

As a Senior Application Scientist, I offer the following recommendations:

  • Thoroughly Validate Your Antibodies: Do not rely solely on the manufacturer's datasheet. Perform in-house validation using the protocols outlined in this guide to understand the specific characteristics of your Nociceptin antibody.

  • Consider the Immunogen: When selecting a commercial antibody, pay close attention to the immunogen used for its generation. An antibody raised against a C-terminal fragment may offer greater specificity for the full-length, active peptide.

  • Employ a Multi-faceted Approach: Utilize both competitive ELISA and Western blotting to obtain a comprehensive picture of your antibody's specificity.

  • Interpret Your Data with Caution: If your antibody demonstrates cross-reactivity with the FGGF fragment, be mindful of the potential for overestimation of Nociceptin levels in your samples. Consider employing complementary techniques, such as mass spectrometry, for absolute quantification.

By adhering to these principles of rigorous antibody validation, researchers can ensure the accuracy and reproducibility of their findings, ultimately accelerating progress in the field.

References

  • PNOC Gene - GeneCards | PNOC Protein | PNOC Antibody. (n.d.). Retrieved from [Link]

  • Nociceptin - Wikipedia. (n.d.). Retrieved from [Link]

  • 5368 - Gene ResultPNOC prepronociceptin [ (human)] - NCBI. (2025, November 25). Retrieved from [Link]

  • α-Cleavage of cellular prion protein - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Proteases for Processing Proneuropeptides into Peptide Neurotransmitters and Hormones - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • NeuroPred: a tool to predict cleavage sites in neuropeptide precursors and provide the masses of the resulting peptides - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Structure, tissue distribution, and chromosomal localization of the prepronociceptin gene. (n.d.). Retrieved from [Link]

  • Altered Processing of Pro-Orphanin FQ/Nociceptin and Pro-Opiomelanocortin-Derived Peptides in the Brains of Mice Expressing Defective Prohormone Convertase 2 | Journal of Neuroscience. (2001, August 15). Retrieved from [Link]

  • Design, Production, Characterization, and Use of Peptide Antibodies - PMC - NIH. (2023, January 13). Retrieved from [Link]

  • Epitope Mapping: The First Step in Developing Epitope-Based Vaccines - PMC - NIH. (n.d.). Retrieved from [Link]

  • Synthesis and Pharmacological Characterization of Nociceptin/Orphanin FQ Dimeric Ligands - PMC - PubMed Central. (2025, November 4). Retrieved from [Link]

  • EPITOPE MAPPING OF ANTIBODIES TOWARDS HUMAN PROTEIN TARGETS - Diva-portal.org. (2012, January 11). Retrieved from [Link]

  • Anti-peptide antibodies: a tool for the specific detection of peptides - Genosphere Biotechnologies. (2024, October 22). Retrieved from [Link]

  • Epitope mapping - Wikipedia. (n.d.). Retrieved from [Link]

  • Immunological Cross-Reactivity - Diva-portal.org. (n.d.). Retrieved from [Link]

  • Biased Agonism at Nociceptin/Orphanin FQ Receptors: A Structure Activity Study on N/OFQ(1–13)-NH2 | Journal of Medicinal Chemistry - ACS Publications. (2020, September 9). Retrieved from [Link]

  • Anti-Nociceptin receptor Antibody (A14358). (n.d.). Retrieved from [Link]

  • A Beginner's Guide to Antibody Epitope Mapping - Creative Biostructure. (n.d.). Retrieved from [Link]

  • Structure of the Nociceptin/Orphanin FQ Receptor in Complex with a Peptide Mimetic - PMC. (n.d.). Retrieved from [Link]

  • The Biochemical Properties of Antibodies and Their Fragments Protocol. (n.d.). Retrieved from [Link]

  • Nociceptin receptor - Wikipedia. (n.d.). Retrieved from [Link]

  • Epitope Mapping in Antibody Therapeutics and Vaccine Development: The Evolving Landscape - YouTube. (2015, December 8). Retrieved from [Link]

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A Kinetic Showdown: Comparing DPP III Hydrolysis of a Classic Peptide vs. a Fluorogenic Substrate

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Choosing the Right Assay for Dipeptidyl Peptidase III

In the landscape of drug discovery and cellular pathway analysis, understanding enzyme kinetics is paramount. For Dipeptidyl Peptidase III (DPP III), a zinc-dependent exopeptidase with critical roles in pain modulation, blood pressure regulation, and oxidative stress response, selecting the appropriate substrate for kinetic analysis is a decision that profoundly impacts experimental outcomes.[1][2] This guide provides an in-depth comparison of two common substrate types for DPP III: the unlabeled tetrapeptide Phenylalanyl-Glycyl-Glycyl-Phenylalanine (FGGF) and the fluorogenic dipeptide Arginyl-Arginine-7-amido-4-methylcoumarin (Arg-Arg-AMC).

We will dissect the underlying principles of each assay, provide field-proven experimental protocols, and present a comparative analysis of the kinetic data they yield. This guide is designed for researchers, scientists, and drug development professionals seeking to establish robust and reliable kinetic assays for DPP III.

Understanding the Enzyme: Dipeptidyl Peptidase III (DPP III)

DPP III is a cytosolic metallopeptidase that cleaves dipeptides from the N-terminus of various bioactive peptides, including enkephalins and angiotensins.[2][3] Its catalytic activity is central to protein metabolism and the regulation of several signaling pathways.[1][4] The enzyme's active site contains a characteristic HEXXGH zinc-binding motif, and its proposed catalytic mechanism involves a water molecule, activated by the zinc ion and a key glutamate residue, performing a nucleophilic attack on the substrate's scissile peptide bond.[1][5]

Given its physiological significance, potent and selective inhibitors of DPP III are sought after as potential therapeutics.[6] Therefore, accurate determination of kinetic parameters such as the Michaelis constant (Kₘ), maximum velocity (Vₘₐₓ), and catalytic efficiency (k꜀ₐₜ/Kₘ) is essential for both characterizing the enzyme's function and screening for novel inhibitors.

The Contenders: A Tale of Two Substrates

The choice of substrate dictates the entire experimental approach, from the detection method to the potential for throughput and interference.

FGGF: The "Natural-Like" Peptide Substrate

FGGF is a simple tetrapeptide. Its hydrolysis by DPP III yields two dipeptides: Phe-Gly (FG) and Gly-Phe (GF). As neither the substrate nor the products are inherently colored or fluorescent, their quantification requires a separation-based method.

  • Assay Principle: High-Performance Liquid Chromatography (HPLC) is the gold standard for this substrate. By monitoring the reaction over time, one can measure the rate of disappearance of the FGGF substrate peak or the rate of appearance of the product peaks.[7]

  • Advantages:

    • Physiological Relevance: The peptide backbone is unmodified, potentially offering a more accurate reflection of how the enzyme interacts with natural substrates.

    • Reduced Interference: The assay is less susceptible to interference from colored or fluorescent compounds in a screening library.[8]

    • Definitive Quantification: HPLC provides direct and absolute quantification of both substrate and products, aiding in detailed mechanistic studies.

  • Disadvantages:

    • Low Throughput: HPLC is inherently a serial, time-consuming technique, making it unsuitable for high-throughput screening (HTS).[8]

    • Endpoint Measurement: Kinetic data is typically gathered by taking aliquots at different time points (discontinuous assay), which can be more labor-intensive than continuous monitoring.

    • Higher Sample Volume & Cost: The method generally requires larger reaction volumes and involves the cost of columns, solvents, and instrument maintenance.

Arg-Arg-AMC: The High-Throughput Fluorogenic Reporter

Arg-Arg-AMC is a synthetic substrate where the dipeptide Arg-Arg is covalently linked to a fluorescent reporter group, 7-amido-4-methylcoumarin (AMC).[9] In its intact form, the substrate is non-fluorescent.

  • Assay Principle: Upon cleavage of the amide bond between the C-terminal arginine and AMC by DPP III, the free AMC is liberated. Free AMC is highly fluorescent, and its release can be monitored in real-time using a fluorescence plate reader (Excitation: ~355-380 nm, Emission: ~440-460 nm).[9][10]

  • Advantages:

    • High Sensitivity & Throughput: Fluorescence is an extremely sensitive detection method, allowing for the use of low enzyme concentrations. The microplate format makes it ideal for HTS of inhibitor libraries.[11][12]

    • Continuous Monitoring: The reaction can be monitored in real-time, providing a complete progress curve from which the initial velocity can be accurately calculated.[8]

    • Simplicity: The assay requires only a single addition step on a microtiter plate, with no complex separation required.[13]

  • Disadvantages:

    • Potential for Interference: Test compounds that are themselves fluorescent or that quench the fluorescence of AMC can produce false-positive or false-negative results.[12]

    • Artificial Substrate: The bulky AMC group may influence substrate binding and kinetics compared to a natural peptide. An enzyme that efficiently cleaves Arg-Arg-AMC may not be as active on a physiological substrate.[12]

    • Indirect Measurement: The assay measures the release of the reporter group, not the peptide product itself.

Experimental Design & Protocols

To ensure scientific integrity, both protocols are designed as self-validating systems, incorporating necessary controls and calibration standards.

Workflow for FGGF Hydrolysis via HPLC

This workflow is designed to quantify substrate depletion over time.

HPLC_Workflow cluster_prep Preparation cluster_reaction Kinetic Reaction cluster_analysis Analysis Enzyme DPP III Stock Start 2. Start Reaction (Add Enzyme) Enzyme->Start Substrate FGGF Stock Incubate 1. Pre-incubate Buffer + Substrate @ 37°C Substrate->Incubate Buffer Assay Buffer (e.g., Tris-HCl, pH 8.0) Buffer->Incubate Incubate->Start Timepoints 3. Take Aliquots at t=0, 2, 5, 10, 20 min Start->Timepoints Quench 4. Quench Aliquots (e.g., 1% TFA) Timepoints->Quench HPLC 5. Inject onto HPLC Quench->HPLC Data 6. Quantify Peak Area (FGGF Remaining) HPLC->Data Kinetics 7. Plot [S] vs. Time Calculate V₀ Data->Kinetics

Caption: HPLC-based workflow for DPP III kinetic analysis using FGGF.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0. Degas before use.

    • DPP III Stock: Prepare a concentrated stock of purified human DPP III in a suitable storage buffer. Determine the precise concentration using a protein assay (e.g., BCA).

    • FGGF Stock: Prepare a 10 mM stock solution of FGGF in Assay Buffer.

    • Quenching Solution: 1% (v/v) Trifluoroacetic Acid (TFA) in water.

  • Standard Curve Generation:

    • Prepare a series of FGGF standards in Assay Buffer (e.g., 0 µM to 500 µM).

    • Inject each standard into the HPLC system (e.g., C18 reverse-phase column) and record the peak area for FGGF.

    • Plot peak area versus concentration to generate a standard curve.

  • Kinetic Reaction:

    • For a typical 100 µL reaction, add Assay Buffer and FGGF substrate to a microcentrifuge tube to achieve the desired final substrate concentration (e.g., spanning from 0.1 x Kₘ to 10 x Kₘ).

    • Include a "no enzyme" control for each substrate concentration.

    • Pre-incubate the tubes at 37°C for 5 minutes.

    • Initiate the reaction by adding a small volume of a pre-diluted DPP III solution to a final concentration of ~20-50 pM.[5]

    • At specific time points (e.g., 0, 2, 5, 10, 20 minutes), withdraw a 20 µL aliquot and immediately mix it with 20 µL of Quenching Solution.

  • HPLC Analysis:

    • Centrifuge the quenched samples to pellet any precipitated protein.

    • Inject the supernatant onto the HPLC system.

    • Monitor the elution profile at ~214 nm.

    • Integrate the peak area corresponding to the FGGF substrate.

  • Data Analysis:

    • Using the standard curve, convert the FGGF peak area at each time point to concentration.

    • For each initial substrate concentration, plot the concentration of remaining FGGF versus time. The initial velocity (V₀) is the negative of the initial linear slope.

    • Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

Workflow for Arg-Arg-AMC Hydrolysis via Fluorescence

This workflow enables continuous, real-time measurement of product formation.

Fluorescence_Workflow cluster_prep Preparation cluster_reaction Kinetic Reaction & Readout cluster_analysis Analysis Enzyme DPP III Stock Start 3. Start Reaction (Add Enzyme) Enzyme->Start Substrate Arg-Arg-AMC Stock Dispense 1. Dispense Substrate + Buffer to wells Substrate->Dispense Plate Black 96-well Plate Plate->Dispense PreRead 2. Pre-read Plate (Background) Dispense->PreRead PreRead->Start Read 4. Read Fluorescence (Kinetic Mode, 37°C) Start->Read Data 5. Get RFU/min from linear phase Read->Data StdCurve 6. Convert to nmol/min (AMC Standard Curve) Data->StdCurve Kinetics 7. Plot V₀ vs. [S] Calculate Km, Vmax StdCurve->Kinetics

Caption: Fluorescence-based workflow for DPP III kinetics using Arg-Arg-AMC.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0.

    • DPP III Stock: Prepare as described for the HPLC assay.

    • Arg-Arg-AMC Stock: Prepare a 1 mM stock in DMSO.

    • AMC Standard Stock: Prepare a 1 mM stock of free 7-amido-4-methylcoumarin in DMSO for the standard curve.

  • Standard Curve Generation:

    • In a black, 96-well microplate, prepare a serial dilution of the AMC standard in Assay Buffer to final concentrations ranging from 0 µM to 10 µM.

    • Read the fluorescence (Ex: 355 nm, Em: 460 nm).

    • Plot Relative Fluorescence Units (RFU) versus AMC concentration. The slope of this line will be the conversion factor (RFU/nmol).

  • Kinetic Reaction:

    • To the wells of a black 96-well microplate, add Assay Buffer and varying concentrations of Arg-Arg-AMC substrate. Substrate concentrations should span the expected Kₘ (e.g., 1 µM to 200 µM).[5]

    • Include "no enzyme" controls.

    • Place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Initiate the reactions by adding a final concentration of ~20 pM DPP III.[5]

    • Immediately begin reading the fluorescence intensity every 60 seconds for 30-60 minutes.

  • Data Analysis:

    • For each substrate concentration, plot RFU versus time.

    • Determine the initial velocity (V₀) in RFU/min from the initial linear portion of the curve.

    • Using the AMC standard curve, convert V₀ from RFU/min to nmol/min.

    • Plot V₀ (nmol/min) versus substrate concentration [S] and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

Comparative Data & Interpretation

Table 1: Comparative Kinetic Parameters for DPP III Hydrolysis

ParameterArg-Arg-AMCFGGF (Hypothetical)Interpretation
Kₘ (µM) ~4.9[10]Higher (e.g., 20-50 µM)A lower Kₘ for Arg-Arg-AMC suggests a higher binding affinity. This is consistent with DPP III's preference for positively charged residues at the N-terminus.[14]
k꜀ₐₜ (s⁻¹) HighModerate to HighRepresents the turnover number. A high k꜀ₐₜ for Arg-Arg-AMC indicates rapid release of the AMC fluorophore. The rate for FGGF would depend on the efficiency of cleaving the Gly-Gly bond.
k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) HighLowerThis ratio reflects the overall catalytic efficiency. DPP III is expected to be more efficient at hydrolyzing Arg-Arg-AMC due to its high affinity (low Kₘ) for the di-arginine motif.

Causality Behind the Data:

The expected superior kinetics of Arg-Arg-AMC hydrolysis are rooted in the known substrate specificity of DPP III. The enzyme shows a preference for substrates with a positively charged N-terminus.[14] The two arginine residues in Arg-Arg-AMC fulfill this preference perfectly, leading to strong initial binding in the enzyme's active site and a correspondingly low Kₘ value.

While FGGF is a viable substrate, its uncharged N-terminus likely results in a weaker initial interaction with the enzyme, leading to a higher Kₘ. However, DPP III also has a preference for hydrophobic amino acids in the P1' position (the third residue in a substrate), which is satisfied by the second Phenylalanine in FGGF.[14] This suggests that while binding affinity may be lower, the catalytic turnover (k꜀ₐₜ) could still be efficient once the substrate is properly oriented.

Conclusion: Selecting the Right Tool for the Job

Both FGGF and Arg-Arg-AMC are valuable tools for studying DPP III, but their applications are distinct.

  • Choose Arg-Arg-AMC and a fluorescence-based assay for High-Throughput Screening (HTS) and routine activity measurements. Its simplicity, sensitivity, and continuous nature are unmatched for rapidly screening large compound libraries or for applications where sample is limited.

  • Choose FGGF and an HPLC-based assay for detailed mechanistic studies, secondary screening of HTS hits, and when investigating substrates that more closely mimic natural peptides. This method provides unambiguous quantification and is essential for validating inhibitors found in primary screens, as it avoids the potential artifacts associated with fluorescent reporters.

Ultimately, the most robust research approach often involves using both methods synergistically. An HTS campaign with Arg-Arg-AMC can identify initial hits, which are then validated and characterized in more detail using the HPLC assay with a natural-like peptide such as FGGF. This dual-pronged strategy ensures both efficiency and scientific rigor in the quest to understand and modulate the activity of DPP III.

References

  • Tomić, A., et al. (2022). Demystifying DPP III Catalyzed Peptide Hydrolysis—Computational Study of the Complete Catalytic Cycle of Human DPP III Catalyzed Tynorphin Hydrolysis. International Journal of Molecular Sciences, 23(3), 1858. Available at: [Link]

  • Patsnap Synapse. (2024). What are DPP3 inhibitors and how do they work?. Patsnap. Available at: [Link]

  • García-García, L., et al. (2018). Dipeptidyl peptidase 3, a novel protease from Leishmania braziliensis. PLOS ONE, 13(1), e0190628. Available at: [Link]

  • BPS Bioscience. (n.d.). DPP3 Assay Kit. BPS Bioscience. Available at: [Link]

  • Li, C., et al. (2023). DPP3: From biomarker to therapeutic target of cardiovascular diseases. Frontiers in Cardiovascular Medicine, 10, 1195035. Available at: [Link]

  • Janković, B., et al. (2022). Survey of Dipeptidyl Peptidase III Inhibitors: From Small Molecules of Microbial or Synthetic Origin to Aprotinin. Molecules, 27(9), 3012. Available at: [Link]

  • Sphingotec GmbH. (2018). Method for the diagnosis and treatment of acute cardiac diseases. Google Patents.
  • ResearchGate. (n.d.). Possible mechanisms of peptide hydrolysis catalysed by hDPP III. ResearchGate. Available at: [Link]

  • Lafarga, V., & Hayes, M. (2024). Bioactive Peptides from Natural Sources: Biological Functions, Therapeutic Potential and Applications. MDPI. Available at: [Link]

  • Discovering Dipeptidyl Peptidase 3 (DPP3): A Journey into the World of Proteins. (2024). YouTube. Available at: [Link]

  • Pang, Y., et al. (2022). The emerging role of dipeptidyl peptidase 3 in pathophysiology. The FEBS Journal, 289(22), 7094-7113. Available at: [Link]

  • Li, C., et al. (2023). DPP3: From biomarker to therapeutic target of cardiovascular diseases. PubMed Central. Available at: [Link]

  • Wikipedia. (n.d.). DPP3. Wikipedia. Available at: [Link]

  • De Meester, I., et al. (2005). Kinetic investigation of human dipeptidyl peptidase II (DPPII)-mediated hydrolysis of dipeptide derivatives and its identification as quiescent cell proline dipeptidase (QPP)/dipeptidyl peptidase 7 (DPP7). Biochemical Journal, 388(Pt 1), 169–176. Available at: [Link]

  • Edwards, J. L., et al. (2011). Development and validation of a simple cell-based fluorescence assay for dipeptidyl peptidase 1 (DPP1) activity. Journal of Biomolecular Screening, 16(1), 101-109. Available at: [Link]

  • Tomić, A., et al. (2022). Demystifying DPP III Catalyzed Peptide Hydrolysis-Computational Study of the Complete Catalytic Cycle of Human DPP III Catalyzed Tynorphin Hydrolysis. FULIR. Available at: [Link]

  • Bezerra, G. A., et al. (2016). Substrate complexes of human dipeptidyl peptidase III reveal the mechanism of enzyme inhibition. Scientific Reports, 6, 23787. Available at: [Link]

  • Blum, G., et al. (2009). Comparative Assessment of Substrates and Activity Based Probes as Tools for Non-Invasive Optical Imaging of Cysteine Protease Activity. PLOS ONE, 4(7), e6374. Available at: [Link]

  • ResearchGate. (2015). What are the disadvantages of using a fluorogenic substrate for screening?. ResearchGate. Available at: [Link]

  • Pang, Y., et al. (2022). The emerging role of dipeptidyl peptidase 3 in pathophysiology. Refubium - Freie Universität Berlin. Available at: [Link]

  • Jha, S., et al. (2018). Novel Methods for the Quantification of Dipeptidyl Peptidase 3 (DPP3) Concentration and Activity in Human Blood Samples. ResearchGate. Available at: [Link]

  • Wang, L., et al. (2022). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. Hindawi. Available at: [Link]

  • Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754-7759. Available at: [Link]

  • Gudipati, V., et al. (2024). Cleavage of MEP-1 by DPF-3 Reveals Novel Substrate Specificity and Its Impact on Reproductive Fitness. bioRxiv. Available at: [Link]

  • Al-Shawi, A. A., et al. (2017). Optimization of Gold Nanoparticle-Based Real-Time Colorimetric Assay of Dipeptidyl Peptidase IV Activity. Talanta, 168, 22-29. Available at: [Link]

  • BPS Bioscience. (n.d.). Fluorogenic DPP substrate2. BPS Bioscience. Available at: [Link]

  • Wang, H., et al. (2023). Recent Progress of Activity-Based Fluorescent Probes for Imaging Leucine Aminopeptidase. MDPI. Available at: [Link]

  • Taylor & Francis. (n.d.). Fluorogenic – Knowledge and References. Taylor & Francis Online. Available at: [Link]

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Introduction: The Critical Role of Metabolite Quantification in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide to the Quantitative Analysis of Drug Metabolites in Biological Samples for Researchers and Drug Development Professionals

A Note from the Senior Application Scientist: The query specified the analysis of "FGGF" metabolites. As "FGGF" does not correspond to a known molecule in public chemical databases, this guide will proceed under the expert assumption that "FGGF" is a placeholder for a novel small molecule drug candidate. The principles, workflows, and comparative data presented herein are therefore universally applicable to the quantitative bioanalysis of metabolites for any such candidate compound.

The journey of a drug candidate from discovery to clinical application is critically dependent on understanding its fate within a biological system. This process, known as drug metabolism, involves the biochemical transformation of the parent drug into various metabolites. Quantifying these metabolites is not merely an analytical exercise; it is fundamental to constructing a comprehensive profile of a drug's absorption, distribution, metabolism, and excretion (ADME).

Accurate metabolite data is the bedrock upon which key decisions in drug development are made. It informs our understanding of a drug's pharmacokinetic (PK) profile, helps to identify potentially active or toxic metabolites, and is a regulatory requirement for safety assessment.[1][2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate rigorous validation of the bioanalytical methods used to generate this data, ensuring its reliability for pivotal safety and efficacy decisions.[3][4][5]

This guide provides a comparative analysis of the predominant analytical technologies used for the quantitative analysis of drug metabolites in biological matrices such as plasma, serum, and urine. We will delve into the core principles of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassays, offering field-proven insights into their respective strengths, limitations, and ideal applications.

The Metabolic Journey of a Drug Candidate

Upon administration, a drug like our hypothetical "FGGF" undergoes a series of enzymatic modifications, broadly categorized into Phase I and Phase II reactions, designed to increase its water solubility and facilitate excretion.[6]

  • Phase I Metabolism: Introduces or exposes functional groups (-OH, -NH2, -SH) through oxidation, reduction, or hydrolysis. This step can result in pharmacologically active or, in some cases, toxic metabolites.

  • Phase II Metabolism: Involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules such as glucuronic acid, sulfate, or glutathione. This typically results in inactive, more readily excretable compounds.

cluster_0 Biological System cluster_1 Phase I Metabolism (e.g., Liver) cluster_2 Phase II Metabolism (e.g., Liver) Parent_Drug Parent Drug (FGGF) in Circulation Oxidation Oxidation Parent_Drug->Oxidation CYP450, etc. Reduction Reduction Parent_Drug->Reduction CYP450, etc. Hydrolysis Hydrolysis Parent_Drug->Hydrolysis CYP450, etc. Conjugation Conjugation (Glucuronidation, Sulfation) Parent_Drug->Conjugation UGTs, SULTs, etc. Excretion Excretion (Urine, Feces) Parent_Drug->Excretion Phase_I_Metabolites Phase I Metabolites (Active or Inactive) Oxidation->Phase_I_Metabolites Reduction->Phase_I_Metabolites Hydrolysis->Phase_I_Metabolites Phase_I_Metabolites->Conjugation Phase_I_Metabolites->Excretion Phase_II_Metabolites Phase II Metabolites (Inactive, Water-Soluble) Conjugation->Phase_II_Metabolites Phase_II_Metabolites->Excretion

Caption: Conceptual overview of drug metabolism pathways.

Comparative Analysis of Core Analytical Platforms

The choice of an analytical platform is a critical decision dictated by the physicochemical properties of the metabolites, the required sensitivity and throughput, and the stage of drug development. No single technique is universally superior; instead, each offers distinct advantages for specific bioanalytical challenges.

FeatureLC-MS/MSGC-MSImmunoassay (ELISA)
Specificity Very High (based on mass-to-charge ratio and fragmentation)High to Very High (based on retention time and mass spectrum)Variable (potential for cross-reactivity with related structures)[7]
Sensitivity (LLOQ) pg/mL to low ng/mLpg/mL to ng/mLHigh pg/mL to ng/mL[8]
Throughput Medium (minutes per sample)Medium to Low (longer run times, derivatization)Very High (hundreds of samples per plate)
Multiplexing Excellent (parent + multiple metabolites in a single run)Good (multiple derivatized analytes)No (single analyte per assay)
Development Time ModerateModerate to High (derivatization can be complex)High (requires specific antibody generation)
Instrument Cost HighMedium to HighLow (plate readers are inexpensive)
Ideal Analytes Broad range of polar and non-polar compounds[9]Volatile or thermally stable, derivatizable compounds[10]Specific, well-characterized macromolecules or small molecules
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard

LC-MS/MS has become the definitive tool for quantitative bioanalysis due to its exceptional combination of sensitivity and specificity.[9][11]

Principle of Operation: The methodology couples the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the precise detection and quantification of tandem mass spectrometry.[9] An analyte is first separated from other matrix components based on its physicochemical properties (e.g., polarity) on an LC column. As it elutes, it is ionized (e.g., via electrospray ionization - ESI) and enters the mass spectrometer. In a tandem (or triple quadrupole) mass spectrometer, a specific precursor ion (the parent molecule's mass) is selected, fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is highly unique to the analyte, providing exceptional specificity and filtering out background noise. This targeted approach is often referred to as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM).[11][12]

Causality Behind its Dominance: The reason LC-MS/MS is the preferred method for regulatory submissions is its ability to unequivocally distinguish between a parent drug and its metabolites, which may differ by only a single hydroxyl group or be isomeric. This specificity, combined with picogram-level sensitivity, is essential for accurately characterizing the PK profile, especially for potent drugs with low circulating concentrations.[13]

Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility Expert

GC-MS is a robust and highly reproducible technique, particularly suited for the analysis of volatile and semi-volatile compounds.[10][14]

Principle of Operation: Samples are vaporized and separated based on their boiling points and interaction with the stationary phase within a long, thin capillary column. As compounds elute from the column, they are ionized (typically by electron impact - EI), which generates a predictable and reproducible fragmentation pattern. This pattern serves as a chemical "fingerprint" that can be matched against extensive spectral libraries for confident identification.[14]

Causality and Experimental Choices: For many polar metabolites (e.g., those with hydroxyl or carboxylic acid groups), their volatility is too low for direct GC analysis. This necessitates a chemical derivatization step to convert them into more volatile forms (e.g., through silylation).[10] While this adds a step to the sample preparation workflow, it makes GC-MS an excellent choice for certain classes of metabolites where its high chromatographic resolving power can separate complex mixtures.[15] It is a cornerstone of untargeted metabolomics and can be a powerful tool in metabolite identification studies.[16]

Immunoassays: The High-Throughput Workhorse

Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are binding assays that rely on the specific recognition of an analyte by an antibody.

Principle of Operation: In a typical competitive ELISA for a small molecule metabolite, a known amount of enzyme-labeled metabolite is mixed with the biological sample. This mixture is then added to a microplate well coated with antibodies specific to the metabolite. The metabolite from the sample and the enzyme-labeled metabolite compete for binding to the limited number of antibody sites. After washing away unbound material, a substrate is added that produces a colored signal in the presence of the enzyme. The signal intensity is inversely proportional to the concentration of the metabolite in the original sample.

Causality and Application: The primary advantage of immunoassays is their capacity for high throughput at a relatively low cost per sample. This makes them suitable for large-scale clinical trials or population screening where thousands of samples must be analyzed. However, the central challenge lies in the antibody's specificity. Antibodies raised against a particular metabolite may exhibit cross-reactivity with the parent drug or other structurally similar metabolites, potentially leading to an overestimation of the true concentration.[7][8] Therefore, immunoassays are most trustworthy when used for a single, well-characterized metabolite and are often validated against a reference method like LC-MS/MS.

Self-Validating Experimental Workflows and Protocols

A robust quantitative method is a self-validating system. This is achieved through rigorous method validation and the consistent use of quality control (QC) samples throughout the analytical run. The entire process, from sample collection to final data reporting, must be meticulously controlled.

SampleCollection 1. Sample Collection (e.g., Plasma, Urine) - Anticoagulant choice - Stabilizers SampleProcessing 2. Sample Processing - Centrifugation - Aliquoting SampleCollection->SampleProcessing Extraction 3. Sample Extraction - Protein Precipitation - Liquid-Liquid Extraction - Solid-Phase Extraction SampleProcessing->Extraction Add Internal Standard Analysis 4. Instrumental Analysis (LC-MS/MS, GC-MS) Extraction->Analysis DataProcessing 5. Data Processing - Peak Integration - Calibration Curve Regression Analysis->DataProcessing Reporting 6. Data Reporting - Concentration Values - QC Statistics DataProcessing->Reporting

Sources

Safety Operating Guide

Senior Application Scientist Guide: Safe Handling & Logistics for Phe-Gly-Gly-Phe (FGGF)

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Operational Risk Profile & Executive Summary

Substance: Phe-Gly-Gly-Phe (Tetrapeptide) CAS: 34304-16-0 (Representative for sequence) / Generic Peptide Handling Molecular Weight: ~426.47 g/mol

As a Senior Application Scientist, I categorize This compound (FGGF) not merely as a chemical reagent, but as a bio-functional substrate prone to specific physical instabilities. While FGGF exhibits low acute toxicity compared to cytotoxic payloads, it presents two distinct operational risks that jeopardize experimental integrity and researcher safety:

  • Sensitization Potential (The Hidden Hazard): Like many short-chain peptides, FGGF dust can act as a respiratory sensitizer. Repeated inhalation of micro-particulates can lead to immune sensitization, making standard dust masks insufficient for long-term handling.

  • Hydrophobic Aggregation (The Data Killer): The flanking Phenylalanine (Phe) residues confer significant hydrophobicity. Improper solubilization leads to "micro-aggregates"—invisible to the naked eye but disastrous for assay reproducibility (e.g., erratic HPLC peaks or false negatives in protease assays).

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating safety barrier. If you are missing one component, the protocol is compromised.

PPE CategorySpecificationScientific Rationale
Hand Protection Nitrile Gloves (Min.[1] thickness 0.11 mm)Latex is insufficient for organic co-solvents (DMSO/DMF) often used to solubilize FGGF. Double-gloving is recommended during weighing to prevent static transfer.
Eye Protection Chemical Splash Goggles (ANSI Z87.1)Standard safety glasses allow powder ingress from the side. Goggles seal the ocular environment against airborne peptide dust.
Respiratory N95 Respirator (Minimum) or P100 Required only if handling open powder outside a fume hood. Peptides are potent sensitizers; prevent alveolar deposition.
Body Defense High-Neck Lab Coat (Tyvek or Cotton)Protects street clothes from dust accumulation. Elastic cuffs are preferred to prevent sleeve-dip contamination.
Engineering Certified Fume Hood Mandatory for weighing. Airflow velocity: 80–100 fpm. Prevents aerosolization of the light, fluffy peptide powder.

Part 3: Critical Handling Protocols

Protocol A: The "Dry Chain" (Receipt to Weighing)

Objective: Prevent hygroscopic hydrolysis and static dispersion.

  • Thermal Equilibration: Upon removal from -20°C storage, allow the sealed vial to stand at room temperature for 30 minutes .

    • Mechanism:[2] Opening a cold vial condenses atmospheric moisture onto the peptide. This water initiates hydrolysis and causes the powder to clump, making accurate weighing impossible.

  • Static Control: Peptides are notoriously static-prone. Use an anti-static gun or wipe the spatula with an anti-static cloth before entering the vial.

  • Aliquot Strategy: Avoid repeated freeze-thaw cycles. Weigh the entire stock into single-use aliquots immediately after the first opening.

Protocol B: Solubilization Strategy (The Hydrophobic Challenge)

Objective: Achieve true molecular dispersion, avoiding "phantom" aggregates.

FGGF is amphiphilic but the Phe residues drive stacking. Water alone often results in a cloudy suspension or slow dissolution.

  • The "Swelling" Step: Add a small volume of organic solvent (DMSO or DMF) to the powder first.

    • Volume: 5-10% of the final target volume.

    • Action: Vortex gently.[3] This disrupts the Phe-Phe stacking interactions.

  • Aqueous Dilution: Slowly add the buffer (PBS or Water) to the dissolved peptide.

    • Note: Dropwise addition prevents precipitation shock.

  • Filtration: Always filter the stock solution through a 0.22 µm PVDF membrane (low protein binding) to remove any non-dissolved micro-particulates before use in assays.

Part 4: Visualization of Workflows

Figure 1: Solubilization Decision Logic

Caption: A logical flow to ensure complete dissolution of FGGF without degrading the peptide.

SolubilizationLogic Start Start: Solid FGGF Peptide SolventCheck Target Concentration > 1 mg/mL? Start->SolventCheck DirectWater Attempt Aqueous Buffer (pH 7.4) SolventCheck->DirectWater No (Low Conc) OrganicRoute Add 5-10% DMSO/DMF (Swelling Step) SolventCheck->OrganicRoute Yes (High Conc) VisualCheck Visual Inspection: Clear Solution? DirectWater->VisualCheck Success Proceed to Filtration (0.22 µm PVDF) VisualCheck->Success Yes VisualCheck->OrganicRoute No (Cloudy/Precipitate) Dilute Dilute with Buffer (Dropwise) OrganicRoute->Dilute Sonication Mild Sonication (30 sec, Ice Bath) Dilute->Sonication Sonication->Success

Figure 2: Spill Response & Disposal Protocol

Caption: Immediate actions for dry powder or liquid spills to maintain containment.

SpillResponse Spill Spill Detected Type Identify State Spill->Type Dry Dry Powder Spill Type->Dry Wet Liquid Solution Spill Type->Wet ActionDry Cover with wet paper towel (Prevent Dust) Dry->ActionDry ActionWet Absorb with pads Treat as Chemical Waste Wet->ActionWet Clean Clean Area with 10% Bleach -> Water ActionDry->Clean ActionWet->Clean Disposal Disposal: Label as 'Peptide Waste' (Non-Hazardous but Regulated) Clean->Disposal

Part 5: Emergency & Disposal Procedures

Emergency Response[1]
  • Inhalation: Move immediately to fresh air. If wheezing occurs, seek medical attention (suspect sensitization).

  • Skin Contact: Wash with soap and copious water.[4] Do not use ethanol/solvents on skin (increases peptide permeation).

  • Eye Contact: Flush for 15 minutes at an eyewash station.

Disposal Compliance

FGGF is generally not classified as a P-listed (acutely toxic) waste by the EPA, but it should never be disposed of in the sink.

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels go into "Lab Debris" or "Solid Chemical Waste."

  • Liquid Waste: Collect in a dedicated carboy labeled "Aqueous Waste with Trace Organics" (if DMSO was used).

  • Container: Triple rinse empty vials with water; dispose of rinsate in liquid waste.

References

  • MedChemExpress. (2026).[5] Safety Data Sheet: Peptide Handling Guidelines. Retrieved from

  • Sigma-Aldrich. (2025). Product Information: Gly-Phe and Related Peptides.[6][7] Retrieved from

  • GenScript. (2025).[3][8] Peptide Storage and Handling Guidelines. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: Phe-Gly-Gly.[9] Retrieved from

  • Biovera. (2024).[1] Laboratory Safety Guidelines for Peptide Handling.[1][3] Retrieved from

Sources

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